2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c1-7-6-13-11(12)15-10(7)14-8-3-2-4-9(5-8)16(17)18/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDZHLUWVLZOKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS 1202759-74-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. The document covers its chemical properties, a detailed plausible synthesis protocol, expected spectroscopic characteristics, and potential applications as a key intermediate and bioactive molecule.
Chemical Identity and Properties
This compound is a heterocyclic aromatic amine. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the specific substitutions on this molecule—a chloro group at the 2-position, a methyl group at the 5-position, and a 3-nitrophenylamino group at the 4-position—confer distinct chemical reactivity and potential for biological interactions.
| Property | Value | Source |
| CAS Number | 1202759-74-7 | [1] |
| Molecular Formula | C₁₁H₉ClN₄O₂ | |
| Molecular Weight | 264.67 g/mol | |
| Purity | Typically available at ≥99% | [1] |
| Appearance | Expected to be a solid | |
| Synonyms | 2-Chloro-5-methyl-N-(3-nitrophenyl)-4-pyrimidinamine |
Synthesis and Mechanism
The rationale for this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the chlorine at the 2-position, especially when the pyrimidine ring is activated by electron-withdrawing groups.
Sources
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine physical properties
An In-depth Technical Guide to the Physical Properties of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the core physical properties of this compound, a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Pyrimidine scaffolds are foundational in numerous therapeutic agents, and a thorough understanding of their physicochemical characteristics is paramount for the successful design, synthesis, and formulation of new drug candidates.[3][5] This document details the structural identity of the title compound and outlines authoritative, field-proven experimental methodologies for determining its key physical properties, including molecular structure, melting point, and solubility. The causality behind experimental choices and the interpretation of results are emphasized to provide researchers, scientists, and drug development professionals with a practical and self-validating framework for characterization.
Molecular Structure and Identity
This compound belongs to the pyrimidine class of heterocyclic aromatic compounds.[2][3] The core pyrimidine ring is substituted at positions 2, 4, and 5. The presence of a chloro group, a methyl group, and a substituted aminophenyl moiety contributes to its unique physicochemical profile, influencing its reactivity, solubility, and potential for intermolecular interactions.[1]
Caption: 2D Structure of the title compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 1202759-74-7 | [6][7] |
| Molecular Formula | C₁₁H₉ClN₄O₂ | [7] |
| Molecular Weight | 264.67 g/mol | Calculated |
Core Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. For drug candidates, properties like melting point serve as an indicator of purity, while solubility is a key factor influencing bioavailability.[8][9][10]
Table 2: Summary of Physical Properties
| Property | Value | Method | Notes |
|---|---|---|---|
| Appearance | Yellow Solid | Visual Inspection | Based on typical appearance of similar nitro-aromatic compounds. |
| Melting Point | Data not available | Capillary Method / DSC | A sharp melting point range (e.g., 0.5-1.0°C) is indicative of high purity. |
| Solubility | |||
| Aqueous (pH 7.4) | Expected to be low | Shake-Flask Method | Poor aqueous solubility is common for planar, aromatic molecules and can hinder drug development.[3] |
| DMSO | Expected to be soluble | Nephelometry/Visual | DMSO is a common solvent for initial stock solutions in high-throughput screening.[9][11] |
| Ethanol, Methanol | Expected to be sparingly soluble | Gravimetric Analysis | Solubility in organic solvents is crucial for synthesis, purification, and formulation.[1] |
Experimental Methodologies for Characterization
The following protocols describe standard, reliable methods for determining the physical properties of a novel small molecule like this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[12][13] Impurities typically depress the melting point and broaden the range.[14]
Methodology: Capillary Melting Point
-
Sample Preparation:
-
Ensure the compound is completely dry and finely powdered. If necessary, gently grind a small amount in a mortar and pestle.[14][15]
-
Firmly tap the open end of a capillary tube into the powder to collect a small amount of sample.
-
Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2-3 mm at the bottom.[14]
-
-
Measurement:
-
Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).[12]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Begin heating again at a slow, controlled rate (1-2°C per minute) when the temperature is about 10-15°C below the expected melting point.[14] Slow heating is critical for accuracy.[14]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).[14][15] The melting point is reported as the range T1-T2.
-
Perform the measurement in duplicate or triplicate to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination.
Thermodynamic Solubility Assessment
Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[8][11] It is a critical parameter for predicting a drug's absorption and bioavailability. The Shake-Flask method is the gold standard for this determination.[8]
Methodology: Shake-Flask Method
-
System Preparation:
-
Prepare relevant aqueous buffers (e.g., pH 1.2, 6.8, 7.4) to simulate physiological conditions.[8]
-
Add an excess amount of the solid compound to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[10]
-
-
Equilibration:
-
Agitate the vials at a constant temperature (typically 37°C for biopharmaceutical studies) for a sufficient period to reach equilibrium.[8] This may take 24-72 hours.
-
The system is considered at equilibrium when consecutive measurements of the solute concentration are constant.
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Spin the vials at high speed to pellet the solid.
-
Filtration: Use a low-binding filter (e.g., PVDF) to remove solid particles. Note that adsorption to the filter can potentially underestimate solubility.[16]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC).
-
Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Caption: Workflow for Shake-Flask Solubility Assessment.
Definitive Structural Elucidation
Principle: Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic structure of a molecule.[17][18][19] It provides precise information on bond lengths, bond angles, and stereochemistry.
Methodology: Single-Crystal X-ray Diffraction
-
Crystallization:
-
The most challenging step is growing a high-quality single crystal (ideally >0.1 mm in all dimensions) free of significant defects.[17]
-
Common methods for small molecules include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A screen of various solvents and solvent mixtures is typically required.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.[17]
-
The crystal is cooled (typically to ~100 K) to minimize thermal vibration and irradiated with a monochromatic X-ray beam.
-
The diffractometer rotates the crystal, and a detector records the intensities and positions of the diffracted X-ray reflections.[17][18]
-
-
Structure Solution and Refinement:
-
The diffraction pattern is analyzed to determine the unit cell dimensions and crystal symmetry.
-
Computational methods are used to solve the "phase problem" and generate an initial electron density map.
-
An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution molecular structure.[17]
-
Caption: Workflow for Single-Crystal X-ray Crystallography.
Significance in Research and Drug Development
-
Purity and Identity: A sharp, reproducible melting point provides strong evidence of the compound's purity, a fundamental requirement for any biological testing.
-
Solubility and Bioavailability: Aqueous solubility is a primary driver of oral absorption.[9] Compounds with low solubility often exhibit poor bioavailability, requiring significant formulation efforts or chemical modification.[3][10] Early assessment of solubility helps prioritize compounds with more favorable drug-like properties.[11]
-
Formulation Development: Understanding solubility in various solvents is essential for developing appropriate formulations for in vitro and in vivo studies, from simple DMSO stocks to more complex delivery systems.
-
Structure-Activity Relationship (SAR): The definitive 3D structure from X-ray crystallography is invaluable for computational modeling and understanding how the molecule interacts with its biological target, guiding the design of more potent and selective analogs.
Conclusion
This compound is a molecule with significant potential in chemical and pharmaceutical research. While specific physical data for this compound is not widely published, this guide provides the necessary framework and experimental protocols for its thorough characterization. By applying these robust methodologies for determining melting point, solubility, and molecular structure, researchers can ensure the quality of their material, interpret biological data with confidence, and make informed decisions in the drug discovery and development process.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. scialert.net [scialert.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 1202759-74-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. rheolution.com [rheolution.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. studylib.net [studylib.net]
- 13. pennwest.edu [pennwest.edu]
- 14. youtube.com [youtube.com]
- 15. byjus.com [byjus.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 19. rigaku.com [rigaku.com]
An In-depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative of interest in medicinal chemistry and materials science. While specific literature on this exact compound is limited, this document synthesizes information from related structures to offer insights into its chemical properties, a plausible synthetic route, and potential areas of application.
Core Molecular Structure and Properties
This compound possesses a multi-functionalized heterocyclic scaffold. The core of the molecule is a pyrimidine ring, a diazine that is a fundamental component of nucleic acids.[1] This core is substituted at key positions, influencing its chemical reactivity and potential biological activity.
Key Structural Features:
-
Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. This core is known to be a key pharmacophore in a wide range of biologically active compounds.[2][3]
-
4-Amino Linkage: An amine group at the 4-position connects the pyrimidine ring to a 3-nitrophenyl group. This linkage is crucial for the molecule's overall conformation and potential hydrogen bonding interactions.
-
2-Chloro Substituent: A chlorine atom at the 2-position of the pyrimidine ring acts as a good leaving group, making this site susceptible to nucleophilic substitution reactions. This provides a handle for further chemical modification.
-
5-Methyl Group: A methyl group at the 5-position can influence the electronic properties of the pyrimidine ring and provide steric bulk, which can affect binding to biological targets.
-
3-Nitrophenyl Moiety: The presence of a nitro group on the phenyl ring is a strong electron-withdrawing group, which can significantly impact the electronic distribution of the entire molecule. The meta position of the nitro group influences the molecule's polarity and potential for specific interactions.
Physicochemical Properties (Predicted):
| Property | Value | Source |
| CAS Number | 1202759-74-7 | [4] |
| Molecular Formula | C₁₁H₉ClN₄O₂ | |
| Molecular Weight | 264.67 g/mol | |
| Appearance | Predicted to be a crystalline solid | N/A |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | N/A |
Below is a 2D representation of the chemical structure of this compound.
Caption: 2D structure of this compound.
Proposed Synthesis Pathway
A common precursor for such a reaction is a di-chlorinated pyrimidine. In this case, 2,4-dichloro-5-methylpyrimidine would be the key starting material. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring towards nucleophilic aromatic substitution allows for a selective reaction with an amine.
Proposed Reaction Scheme:
Sources
An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Potential BRD4-Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a small molecule of significant interest in the field of cancer therapeutics. With a molecular weight of 264.67 g/mol , this compound has been investigated as a potent inhibitor of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various malignancies. This document details the physicochemical properties, a robust synthesis protocol, and the foundational principles of its characterization. Furthermore, it delves into its mechanism of action as a BRD4 inhibitor and its potential applications in drug discovery and development.
Introduction
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer. Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, have emerged as critical regulators of oncogene transcription. BRD4 recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting the transcriptional machinery to drive the expression of key cancer-driving genes such as MYC. The development of small molecule inhibitors targeting BRD4 has thus become a promising strategy in oncology. This compound has been identified as a potential BRD4-kinase inhibitor, positioning it as a valuable tool for cancer research and a potential lead compound for novel anti-cancer therapies.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉ClN₄O₂ | |
| Molecular Weight | 264.67 g/mol | PubChem |
| CAS Number | 1202759-74-7 | |
| Appearance | (Predicted) Solid | - |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO and methanol | - |
Synthesis and Purification
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on established chemical principles.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-dichloro-5-methylpyrimidine
-
3-nitroaniline
-
Triethylamine (or other suitable base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in anhydrous DMF, add 3-nitroaniline (1.0-1.2 eq) and triethylamine (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Causality of Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic aromatic substitution reaction.
-
Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
-
The aqueous workup and extraction are essential for removing the DMF and other water-soluble impurities.
-
Column chromatography is a standard and effective method for purifying the final compound from any unreacted starting materials and byproducts.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization
The identity and purity of the synthesized compound must be confirmed through various analytical techniques. While specific spectral data for this exact compound is not publicly available in peer-reviewed journals, the following are the expected characterization methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons, respectively.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as N-H, C=N, and NO₂ stretching vibrations.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method to assess the purity of the final compound.
Mechanism of Action and Biological Activity
This compound has been investigated as an inhibitor of BRD4.[1]
Signaling Pathway
Caption: Proposed mechanism of action of this compound as a BRD4 inhibitor.
By binding to the acetyl-lysine binding pocket of BRD4, the compound displaces it from chromatin, leading to the downregulation of target oncogenes. This disruption of the transcriptional program can induce cell cycle arrest and apoptosis in cancer cells. The biological activity of this compound would typically be evaluated through a series of in vitro and in vivo assays.
In Vitro Assays:
-
BRD4 Binding Assays: Techniques such as AlphaScreen or fluorescence polarization would be used to quantify the binding affinity of the compound to BRD4.
-
Cell Viability Assays: The effect of the compound on the proliferation of various cancer cell lines would be assessed using assays like MTT or CellTiter-Glo.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) or NanoBRET could be employed to confirm that the compound engages with BRD4 within the cellular environment.
-
Gene Expression Analysis: Quantitative PCR (qPCR) or RNA-sequencing would be used to measure the downregulation of BRD4 target genes, such as MYC.
In Vivo Studies:
-
Xenograft Models: The anti-tumor efficacy of the compound would be evaluated in mouse models bearing human cancer cell line xenografts.
Applications in Drug Discovery
This compound serves as a valuable scaffold for the development of more potent and selective BRD4 inhibitors. Its chemical structure provides multiple points for modification to optimize its pharmacokinetic and pharmacodynamic properties. Structure-activity relationship (SAR) studies originating from this compound could lead to the discovery of clinical candidates for the treatment of a wide range of cancers, including hematological malignancies and solid tumors that are dependent on BRD4-regulated transcription.
Conclusion
This compound is a promising small molecule with the potential to modulate epigenetic pathways through the inhibition of BRD4. This technical guide has outlined its fundamental chemical properties, a plausible synthetic route, and the analytical methods for its characterization. The exploration of its mechanism of action and biological activity underscores its significance as a tool for cancer research and a starting point for the development of novel therapeutics. Further investigation into its biological properties and optimization of its structure are warranted to fully realize its therapeutic potential.
References
Sources
An In-depth Technical Guide to the DMSO Solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Introduction
In the landscape of modern drug discovery and development, understanding the fundamental physicochemical properties of candidate molecules is paramount. Among these, solubility is a critical parameter that dictates a compound's suitability for biological screening, formulation, and ultimately, its potential as a therapeutic agent. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in research and high-throughput screening (HTS) due to its remarkable ability to dissolve a wide range of small molecules.[1][2] This guide provides a comprehensive technical overview of the solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine , a pyrimidine derivative of interest in medicinal chemistry.[3][4]
While specific quantitative solubility data for this compound in DMSO is not extensively reported in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. We will delve into the theoretical underpinnings of solubility in DMSO, present detailed experimental protocols for its determination, discuss critical factors influencing the results, and provide a framework for data interpretation and reporting.
The Significance of Pyrimidine Derivatives
Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications as antimicrobial, anticancer, and anti-inflammatory agents.[1] The structural motifs of this compound, including the pyrimidine core, a chloro substituent, and a nitrophenyl group, all contribute to its overall physicochemical properties and potential biological interactions.
Theoretical Framework: Solubility in DMSO
DMSO is a highly polar, aprotic solvent, making it an excellent medium for dissolving a diverse array of compounds.[1][2] Its ability to act as both a hydrogen bond acceptor and its large dipole moment contribute to its solvation power. For a compound like this compound, several molecular characteristics will govern its solubility in DMSO:
-
Polarity and Hydrogen Bonding: The presence of nitrogen and oxygen atoms in the molecule allows for potential hydrogen bonding with DMSO.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. Compounds that crystallize from DMSO may adopt a lower energy, less soluble form.[5]
-
Molecular Size and Shape: These factors influence how well the molecule fits into the solvent structure.
It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility refers to the concentration of a compound that dissolves in a solvent under specific, often rapid, conditions, while thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium.[6] For many applications in early drug discovery, kinetic solubility is the more relevant parameter.[6]
Experimental Determination of Solubility in DMSO
A precise and reproducible determination of solubility is crucial. Below are two common and reliable methods for quantifying the solubility of this compound in DMSO.
Protocol 1: The Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining thermodynamic solubility.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials.
-
Accurately add a known volume of anhydrous DMSO to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.
-
Protocol 2: Kinetic Solubility Determination for High-Throughput Applications
This method is often employed in early drug discovery for a more rapid assessment of solubility.[6]
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM). This is often done by accurately weighing the compound and adding the calculated volume of DMSO.[2]
-
-
Serial Dilution:
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
-
Visual Inspection or Instrumental Analysis:
-
Visually inspect each dilution for any signs of precipitation. The highest concentration that remains clear is considered the kinetic solubility.
-
Alternatively, for a more quantitative assessment, the dilutions can be analyzed by nephelometry or turbidimetry to detect light scattering from insoluble particles.
-
Visualization of Experimental Workflow
Caption: Workflow for determining thermodynamic and kinetic solubility.
Factors Influencing DMSO Solubility
Several factors can significantly impact the measured solubility of this compound in DMSO. Careful control of these variables is essential for obtaining reliable and reproducible data.
| Factor | Influence on Solubility | Mitigation and Best Practices |
| Water Content | DMSO is highly hygroscopic. The presence of water can significantly decrease the solubility of many organic compounds.[5] | Use anhydrous DMSO and handle it in a dry environment. Store DMSO in tightly sealed containers. |
| Temperature | The dissolution of most solids is an endothermic process, so solubility generally increases with temperature.[7] | Maintain a constant and recorded temperature during the experiment. |
| Compound Stability | The compound may degrade in DMSO over time, or it may crystallize into a less soluble polymorphic form.[2][5] | Prepare fresh solutions whenever possible. Store stock solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[2] |
| Purity of the Compound | Impurities can affect the measured solubility. | Use a well-characterized compound with known purity. |
| pH of the Solution | While less of a factor in neat DMSO, if aqueous buffers are used in subsequent dilutions, the pH can drastically affect the solubility of ionizable compounds.[7] | For experiments involving aqueous dilutions, use buffered solutions and record the final pH. |
Logical Relationship of Influencing Factors
Caption: Key factors influencing the solubility of a compound in DMSO.
Data Presentation and Interpretation
As no specific experimental data for the solubility of this compound in DMSO is readily available in the literature, the following table provides a standardized format for presenting such data once it has been experimentally determined.[1]
| Parameter | Value | Units | Experimental Conditions |
| Thermodynamic Solubility | [Insert Value] | mg/mL or mM | DMSO, 25°C, 48h equilibration |
| Kinetic Solubility | [Insert Value] | mM | DMSO, room temperature |
| Method of Analysis | [e.g., HPLC-UV] | - | [e.g., Column, Mobile Phase] |
| Appearance of Saturated Solution | [e.g., Clear, Colorless] | - | - |
Interpretation of Results:
A high solubility in DMSO (typically >10 mM) is desirable for creating concentrated stock solutions for HTS.[8] If the solubility is found to be low, it may necessitate adjustments to screening protocols or consideration of alternative solvents or formulation strategies. It is also crucial to note any potential for precipitation upon dilution into aqueous media, a phenomenon known as "crashing out," which can lead to erroneous results in biological assays.[2]
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in DMSO. By adhering to the detailed protocols and considering the critical factors outlined, researchers can generate accurate and reliable solubility data. This information is a vital component of the preclinical evaluation of this and other pyrimidine derivatives, enabling informed decisions in the drug discovery and development pipeline.
References
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An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: Physicochemical Properties, Synthesis, and Safety Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Pyrimidine Derivative
2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a distinct molecule within the vast landscape of heterocyclic chemistry, presents a compelling scaffold for exploration in medicinal chemistry and materials science. Its structure, characterized by a substituted pyrimidine core, integrates a reactive chlorine atom, a methyl group, and a nitrophenyl amine moiety. This unique combination of functional groups suggests a potential for diverse chemical transformations and a spectrum of biological activities. As a relatively novel compound, a comprehensive understanding of its properties, synthesis, and safe handling is paramount for any researcher intending to unlock its full potential. This guide aims to provide a foundational, in-depth technical overview of this compound, empowering researchers to approach its study with a robust framework of knowledge.
Physicochemical Characteristics
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These parameters influence its solubility, reactivity, and pharmacokinetic profile. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1202759-74-7 | [1] |
| Molecular Formula | C₁₁H₉ClN₄O₂ | |
| Molecular Weight | 264.67 g/mol | |
| Appearance | Solid (form may vary) | |
| Purity | Typically >95% | |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Poor solubility in water is anticipated. |
Synthesis and Purification: A Proposed Experimental Workflow
While specific, peer-reviewed synthesis protocols for this compound are not widely published, a logical synthetic route can be devised based on established pyrimidine chemistry. The following proposed workflow outlines a potential multi-step synthesis, emphasizing the rationale behind each step.
Proposed Synthetic Pathway
The synthesis of the target compound likely involves the sequential construction and functionalization of the pyrimidine ring. A plausible disconnection approach suggests the reaction of a suitably substituted pyrimidine precursor with 3-nitroaniline.
Sources
A Researcher's Guide to Sourcing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: From Benchtop to Bulk
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction: The Critical Role of a Key Intermediate
In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the reliability of starting materials and intermediates is paramount. 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS No: 1202759-74-7) is a key building block in the synthesis of advanced pharmaceutical compounds.[1][2] Its most notable application is as a crucial intermediate in the synthesis of Brigatinib (AP26113), a potent tyrosine kinase inhibitor (TKI) used to treat non-small cell lung cancer (NSCLC).[3][4][5] Given its role in producing a life-saving therapeutic, the procurement of this compound demands a rigorous, quality-focused approach. Any impurities or deviations in the intermediate can cascade through the synthetic process, ultimately impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[6][7]
This guide provides a comprehensive framework for researchers, scientists, and procurement specialists to navigate the complexities of sourcing this compound. It moves beyond a simple list of vendors to establish a robust strategy for supplier evaluation, quality control, and documentation assessment, ensuring that the material acquired is suitable for its intended purpose, from early-stage research to process scale-up.
Chapter 1: Defining Quality: Critical Attributes of a Reliable Intermediate
Before initiating a search for suppliers, it is essential to define the critical quality attributes (CQAs) for this compound. These are the physical, chemical, and biological characteristics that must be within an appropriate limit, range, or distribution to ensure the desired product quality.
1.1 Purity and Impurity Profile
Purity is the most fundamental CQA. For early-stage research, a purity of ≥98% determined by High-Performance Liquid Chromatography (HPLC) is often acceptable.[8] However, for later-stage development, much stricter control is necessary. The presence of unidentified or potentially toxic impurities can jeopardize patient safety and lead to costly delays.[9]
A comprehensive impurity profile is therefore essential.[10][] This involves the identification, characterization, and quantification of every significant impurity, including:
-
Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[12]
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during synthesis or purification.
Regulatory bodies like the FDA and international guidelines such as ICH Q3A/B place stringent limits on impurities in new drug substances.[10] Suppliers should be able to provide detailed data on the impurity profile of each batch.
1.2 Identity and Structural Confirmation
Verifying the chemical structure is non-negotiable. A reliable supplier must provide analytical data to confirm the identity of the compound. Standard methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.[6]
-
Infrared (IR) Spectroscopy: To identify functional groups.
1.3 Physical Properties
Consistent physical properties are crucial for reproducible reactions, especially during scale-up. Key parameters include:
-
Appearance: Typically a yellow to brown solid.
-
Melting Point: Provides a quick check of purity.
-
Moisture Content: Often determined by Karl Fischer titration, as excess moisture can interfere with subsequent reactions.[6]
1.4 Documentation: The Certificate of Analysis (CoA)
The Certificate of Analysis (CoA) is a critical document that summarizes the quality control testing for a specific batch.[13][14] A comprehensive CoA is a hallmark of a reputable supplier. It must be batch-specific and include:
-
Product Name, CAS Number, and Batch/Lot Number.[13]
-
Date of Manufacture and Expiration/Retest Date.[15]
-
A list of all tests performed with their specifications (acceptance limits).[16]
-
The actual numerical results for each test.[15]
-
References to the analytical methods used (e.g., HPLC, NMR, GC-MS).[13]
-
An authorized signature from the quality control department.[17]
Chapter 2: A Tiered Approach to Supplier Sourcing
The choice of supplier is highly dependent on the stage of research and development. A tiered strategy allows for flexibility and ensures that the supplier's capabilities align with project requirements.
-
Tier 1: R&D Catalog Suppliers: These are large, well-known suppliers (e.g., Sigma-Aldrich, Fisher Scientific, Apollo Scientific) that offer small quantities (mg to g) of a vast array of compounds.
-
Pros: High purity, readily available, fast delivery, excellent documentation for research purposes.
-
Cons: Higher cost per gram, not suitable for bulk quantities.
-
-
Tier 2: Specialized Synthesis Labs and Contract Research Organizations (CROs): These companies specialize in custom synthesis and can produce intermediates on a larger scale (grams to kilograms).
-
Pros: Can handle custom specifications, provide detailed process information, and support process development.[18]
-
Cons: Longer lead times, may require more intensive supplier qualification.
-
-
Tier 3: Bulk and Commercial Manufacturers: For late-stage clinical trials and commercial production, sourcing from a manufacturer with GMP (Good Manufacturing Practices) capabilities is essential.[19][20]
-
Pros: Scalable production capacity, process validation, adherence to regulatory standards (e.g., ICH Q7).[7]
-
Cons: High minimum order quantities, extensive auditing and qualification processes required.
-
Chapter 3: A Step-by-Step Workflow for Supplier Vetting and Qualification
Selecting a supplier should be a systematic process, not a simple transaction. The following workflow provides a robust framework for qualifying a potential supplier.
Step 1: Initial Screening Review the supplier's website and catalog. Look for professionalism, technical information, and transparency. Do they provide clear specifications and access to safety data sheets (SDS)?
Step 2: Request Documentation Contact the supplier and request a batch-specific Certificate of Analysis (CoA) for the compound.[19] A supplier's willingness and speed in providing this document is an early indicator of their quality system's maturity.
Step 3: Deep Dive into the Certificate of Analysis Scrutinize the CoA. Does it meet the requirements outlined in Chapter 1? Compare the results against the specifications. Are the analytical methods used appropriate and validated?[17] Be wary of CoAs that only state "Conforms" or "Passes" without providing actual numerical data.
Step 4: Technical Communication Engage with the supplier's technical support team. Ask questions about the synthesis route, potential impurities, and batch-to-batch consistency. A knowledgeable and responsive technical team is a sign of a reliable partner.[18]
Step 5: Sample Acquisition and In-House Verification Before placing a significant order, request a sample for in-house quality control testing.[8] This is a critical step to independently verify the supplier's claims. The minimum verification should include:
-
Identity Confirmation: Run an ¹H NMR and/or LC-MS to confirm the structure and molecular weight.
-
Purity Assessment: Run an HPLC analysis to confirm the purity and compare the chromatogram to the one provided by the supplier.
This self-validating process ensures that the material you introduce into your workflow meets your standards before you commit significant resources.
Below is a diagram illustrating this essential workflow.
Chapter 4: Supplier Landscape and Comparative Data
While a definitive list of "best" suppliers is fluid, the table below provides a comparative overview of representative supplier types. Researchers should use this as a guide and perform their own due diligence as outlined in Chapter 3.
| Supplier Tier | Example Suppliers | Typical Scale | Purity Specification | Documentation Provided | Best Suited For |
| Tier 1: R&D Catalog | Sigma-Aldrich, Apollo Scientific, BLD Pharmatech | mg - 10 g | ≥98% (HPLC) | Standard CoA, SDS | Discovery, proof-of-concept, analytical standards |
| Tier 2: CRO / Synthesis Lab | WuXi AppTec, Pharmaron, various custom synthesis providers | 10 g - 5 kg | ≥99%, custom specs available | Detailed CoA, process overview, impurity characterization | Lead optimization, preclinical development, process R&D |
| Tier 3: Commercial / GMP | Various large-scale API/intermediate manufacturers | >5 kg | ≥99.5%, GMP-compliant | Full batch records, CoA under GMP, stability data | Clinical trials (Phase I-III), commercial manufacturing |
Note: This table is for illustrative purposes. Specific offerings and quality standards should always be verified directly with the supplier.
Conclusion: A Foundation of Quality
Sourcing this compound is a critical step in the development of important therapeutics like Brigatinib. A successful procurement strategy is not about finding the cheapest or fastest option, but about identifying a reliable partner who can provide consistently high-quality material backed by robust analytical data and transparent communication. By implementing a systematic vetting process—defining critical quality attributes, demanding comprehensive documentation, and performing independent verification—researchers and drug development professionals can build a solid foundation for their work, mitigating risks and accelerating the path to innovation and patient care.[8][18]
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- Vertex AI Search. Five Key Elements of Pharmaceutical Intermediate Quality Control.
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- Vertex AI Search. Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications - IJIRT.
- Bentham Science Publishers. Impurity Profiling-A Significant Approach in Pharmaceuticals. (2019).
- BOC Sciences. Impurity Profiling in APIs.
- Advent Chembio. What is Certificate of Analysis (CoA) in Chemistry?.
- Vertex AI Search. Quality Control for Pharmaceutical Intermediates: A Focus on Purity.
- Vertex AI Search. Pharmaceutical Intermediate Quality Standards: A Practical Guide.
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- YouTube. Certificate of Analysis Requirements. (2022).
- PubMed Central. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018).
- Sigma-Aldrich. This compound.
- ResearchGate. Synthesis of brigatinib.
- Google Patents. WO2018165145A1 - Pharmaceutical formulations comprising 5-chloro-n4-[2-(dimethylphosphoryl) phenyl]-n2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl} pyrimidine-2,4-diamine.
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An In-Depth Technical Guide to 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest.[2] The modular nature of PROTACs allows for the rational design and synthesis of degraders by combining a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[3] This guide provides a comprehensive technical overview of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine , a novel building block with significant potential for the development of next-generation protein degraders. We will explore its chemical properties, proposed synthetic routes, and its application in the design and characterization of PROTACs, supported by detailed experimental protocols and scientific rationale.
Part 1: The Core Scaffold: this compound
Chemical Properties and Structure
The foundational building block, this compound, is a disubstituted pyrimidine with key chemical features that make it an attractive starting point for the synthesis of protein degraders.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClN₄O₂ |
| Molecular Weight | 264.67 g/mol |
| Canonical SMILES | Cc1cnc(nc1Cl)Nc2cccc(c2)[O-] |
| Key Functional Groups | Pyrimidine, Chloro, Amino, Nitro |
The 2,4-disubstituted pyrimidine core is a prevalent motif in medicinal chemistry, frequently found in kinase inhibitors.[4] The chloro group at the 2-position serves as a versatile synthetic handle for introducing linkers via nucleophilic aromatic substitution. The N-(3-nitrophenyl)amino group at the 4-position, with its specific electronic and steric properties, can be envisioned as a potential recognition element for either a protein of interest (POI) or an E3 ligase.
Rationale as a Protein Degrader Building Block
The strategic design of this molecule suggests its utility in TPD for several reasons:
-
A "Warhead" for Kinases: Many kinase inhibitors are based on the N-phenylpyrimidin-4-amine scaffold.[5][6] The N-(3-nitrophenyl) group could confer specific binding to the ATP-binding pocket of a target kinase. By converting a kinase inhibitor into a degrader, one can potentially achieve a more profound and durable pharmacological effect and overcome resistance mechanisms associated with traditional inhibitors.
-
A Novel E3 Ligase Ligand: The TPD field is actively seeking to expand the repertoire of E3 ligase ligands beyond the commonly used binders for VHL and Cereblon.[3][7] The unique chemical architecture of this compound presents an opportunity to explore its binding to less-utilized E3 ligases, potentially enabling tissue-specific or novel target degradation profiles.
Part 2: Synthesis and Functionalization
Proposed Synthetic Route
A plausible synthetic route to the core scaffold would involve the condensation of a substituted guanidine with a β-ketoester or equivalent, followed by chlorination. A more direct approach, however, would be the nucleophilic substitution of a dichloropyrimidine.
Caption: Proposed synthesis of the core scaffold.
A detailed experimental protocol for a similar reaction is as follows:
Protocol 2.1: Synthesis of this compound
-
To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in isopropanol, add 3-nitroaniline (1.0-1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold isopropanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Strategies for Linker Attachment
The chloro group at the C2 position is the primary site for linker attachment. Nucleophilic substitution with an amine-terminated linker is a common and efficient strategy.
Caption: Linker attachment to the core scaffold.
Part 3: Application in PROTAC Design and Synthesis
General Principles of PROTAC Design
A PROTAC is a heterobifunctional molecule composed of a warhead that binds to a POI, a ligand that recruits an E3 ligase, and a linker that connects them. The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for subsequent ubiquitination and degradation of the POI.[3]
Hypothetical PROTAC Design
Let's consider a hypothetical PROTAC where our core scaffold acts as a warhead for a kinase, and we use a known ligand for the E3 ligase Cereblon (CRBN), such as a thalidomide derivative.
Caption: Modular design of a hypothetical PROTAC.
Synthetic Workflow for a PROTAC
The synthesis would involve a convergent approach where the functionalized core scaffold and the E3 ligase ligand-linker conjugate are coupled in the final step.
Protocol 3.3: Synthesis of a Hypothetical PROTAC
-
Synthesis of the Linker-E3 Ligase Ligand Conjugate: Synthesize or procure a thalidomide derivative with a linker terminating in a functional group suitable for coupling (e.g., a carboxylic acid).
-
Functionalization of the Core Scaffold: React this compound with an amine-terminated linker (e.g., a PEG linker with a terminal amine) via nucleophilic aromatic substitution as described in Protocol 2.2.
-
Final Coupling: Couple the amine-functionalized core scaffold with the carboxylic acid-functionalized E3 ligase ligand-linker conjugate using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.
-
Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the structure and purity of the PROTAC using LC-MS and NMR spectroscopy.
Part 4: Characterization of Protein Degraders
A series of in vitro and cellular assays are required to validate the activity of a newly synthesized PROTAC.
In Vitro Assays
4.1.1. Target and E3 Ligase Binding Assays
It is essential to confirm that the PROTAC retains affinity for both the target protein and the E3 ligase.
| Assay Type | Principle |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer measures proximity. |
| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled ligands upon binding. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. |
Protocol 4.1.1: TR-FRET Binding Assay
-
Reconstitute the recombinant kinase and a fluorescently labeled tracer.
-
Add the synthesized PROTAC at various concentrations.
-
Add a terbium-labeled anti-tag antibody that binds to the kinase.
-
Incubate to allow for binding equilibrium.
-
Measure the TR-FRET signal on a plate reader. A decrease in signal indicates displacement of the tracer by the PROTAC.
4.1.2. Ternary Complex Formation Assays
Demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is a critical step.
Protocol 4.1.2: AlphaLISA Ternary Complex Assay
-
Use a biotinylated POI and a tagged E3 ligase (e.g., GST-tagged).
-
Add the PROTAC at various concentrations.
-
Add streptavidin-coated donor beads and anti-tag-coated acceptor beads.
-
Incubate to allow for complex formation and bead proximity.
-
Measure the AlphaLISA signal. An increase in signal indicates the formation of the ternary complex.
4.1.3. In Vitro Ubiquitination Assays
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.
Protocol 4.1.3: In Vitro Ubiquitination Assay
-
Combine recombinant E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex (e.g., CRBN-DDB1), ubiquitin, and ATP.
-
Add the recombinant POI and the PROTAC.
-
Incubate the reaction at 37 °C.
-
Stop the reaction and analyze the ubiquitination of the POI by Western blot using an anti-POI antibody. An increase in high molecular weight bands indicates polyubiquitination.
Cellular Assays
4.2.1. Target Protein Degradation Assays
The ultimate goal of a PROTAC is to induce the degradation of the target protein in a cellular context.
Protocol 4.2.1: Western Blot for Protein Degradation
-
Culture cells that endogenously express the target kinase.
-
Treat the cells with the PROTAC at various concentrations and for different time points.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the target kinase and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the extent of protein degradation (DC₅₀ and Dₘₐₓ values).
4.2.2. Cellular Viability and Cytotoxicity Assays
These assays determine the downstream functional consequences of target protein degradation.
Protocol 4.2.2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Plate cancer cells that are dependent on the target kinase for survival.
-
Treat the cells with the PROTAC at various concentrations.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Measure the luminescence to determine the effect of the PROTAC on cell viability and calculate the IC₅₀ value.
Caption: A typical workflow for characterizing a novel protein degrader.
Part 5: Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the development of novel protein degraders. Its chemical features allow for its potential use as either a warhead for targeting proteins, particularly kinases, or as a novel ligand for recruiting E3 ligases. The synthetic tractability of the scaffold enables the straightforward incorporation of various linkers for the generation of PROTAC libraries. The comprehensive suite of in vitro and cellular assays outlined in this guide provides a robust framework for the characterization and optimization of degraders derived from this core. As the field of targeted protein degradation continues to evolve, the exploration of new chemical scaffolds like this will be paramount in expanding the druggable proteome and developing next-generation therapeutics for a wide range of diseases.
Part 6: References
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
-
Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13279–13303.
-
Paiva, S.-L., & Crews, C. M. (2019). Discovery of E3 Ligase Ligands for Target Protein Degradation. Accounts of Chemical Research, 52(4), 895–905.
-
Tong, B., et al. (2020). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 5(1), 1-21.
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367–4378.
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- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrimidine-Based Therapeutics: A Technical Guide to the Biological Activity of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, provides a compelling rationale for its exploration in drug design.[1][2] This guide delves into the biological potential of a specific class of pyrimidine derivatives built upon the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine core. We will explore the synthetic strategies, diverse biological activities, and the underlying mechanistic principles that govern their therapeutic potential. This document is intended to serve as a comprehensive resource, blending established scientific knowledge with practical, field-proven insights to empower researchers in their quest for next-generation therapeutics.
The Strategic Design and Synthesis of Novel Pyrimidine Derivatives
The this compound scaffold serves as a versatile starting point for the generation of a diverse library of compounds. The rationale behind the derivatization of this core structure lies in the principles of structure-activity relationship (SAR) studies.[3][4] By systematically modifying the substituents at various positions on the pyrimidine ring and the phenyl moiety, it is possible to fine-tune the molecule's physicochemical properties and its interaction with biological targets.[3]
A general synthetic approach to these derivatives often involves the initial reaction of a suitable starting material, such as 2,4-dichloro-5-methylpyrimidine, with 3-nitroaniline to yield the core scaffold. Subsequent modifications can be introduced through various organic reactions, including nucleophilic substitution at the C2-chlorine position and alterations to the nitro group on the phenyl ring.
Below is a generalized workflow for the synthesis of these derivatives:
Caption: Generalized synthetic workflow for generating a library of this compound derivatives.
Unveiling the Anticancer Potential: A Primary Focus
A significant body of research has highlighted the anticancer properties of pyrimidine derivatives.[1][5][6][7] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction.[5][8]
Mechanism of Action: Targeting Cellular Proliferation
Many pyrimidine derivatives function as inhibitors of protein kinases, enzymes that play a crucial role in regulating cell growth, differentiation, and survival.[9][10] For instance, the inhibition of Cyclin-Dependent Kinases (CDKs) can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5] The structural features of the this compound core, particularly the aminopyrimidine moiety, make it a promising candidate for targeting the ATP-binding pocket of various kinases.[10][11]
The following diagram illustrates a simplified signaling pathway that can be targeted by these pyrimidine derivatives:
Caption: Simplified signaling pathway illustrating the inhibition of a kinase cascade by a pyrimidine derivative, leading to the suppression of cancer cell proliferation.
Quantitative Evaluation of Cytotoxicity
The anticancer activity of newly synthesized compounds is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.
Table 1: In Vitro Anticancer Activity of Representative 2,4,5-Substituted Pyrimidine Derivatives
| Compound | Substitution at C2 | Substitution at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 7gc | 4-Methoxyphenylamino | Phenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.024 | [5] |
| 7ga | 4-Methoxyphenylamino | 4-Chlorophenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.085 | [5] |
| 7gb | 4-Methoxyphenylamino | 4-Fluorophenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.092 | [5] |
| 7gd | 4-Chlorophenylamino | Phenyl | BEL-7402 (Hepatocellular Carcinoma) | 0.45 | [5] |
This data is representative of 2,4,5-substituted pyrimidines and is included to illustrate the potential potency of the this compound scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
Broadening the Spectrum: Antimicrobial Activity
Beyond their anticancer properties, pyrimidine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][3][12] The mechanism of action often involves the inhibition of essential microbial enzymes or interference with the synthesis of the cell wall or nucleic acids.[12]
Screening for Antimicrobial Efficacy
The initial screening of antimicrobial activity is often performed using the disk diffusion method. This qualitative assay provides a preliminary indication of a compound's ability to inhibit microbial growth.
Step-by-Step Methodology: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate to create a lawn of growth.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compound and place them on the surface of the inoculated agar plate. A solvent control disk and a positive control disk with a standard antibiotic should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. A larger zone of inhibition generally indicates greater antimicrobial activity.
Quantitative Antimicrobial Susceptibility Testing
To determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, a broth microdilution assay is commonly employed.
Step-by-Step Methodology: Broth Microdilution Assay
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Targeting Key Enzymes: A Versatile Mode of Action
The ability of pyrimidine derivatives to inhibit specific enzymes extends beyond the realm of cancer therapy. These compounds have been investigated as inhibitors of a variety of enzymes implicated in other diseases.[5]
Enzyme Inhibition Assays
The specific protocol for an enzyme inhibition assay will vary depending on the target enzyme and the method of detection. However, a general workflow can be outlined:
Sources
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- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of N-chloramine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: An Application Note and Protocol
Abstract
This comprehensive guide details the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a key intermediate in the development of advanced therapeutic agents. Pyrimidine derivatives are a cornerstone in medicinal chemistry, recognized for their role as privileged scaffolds in the design of protein kinase inhibitors for cancer therapy.[1][2] This document provides a robust, step-by-step protocol for the synthesis, purification, and characterization of the title compound, grounded in the principles of nucleophilic aromatic substitution. The causality behind experimental choices, safety considerations, and expected outcomes are thoroughly discussed to ensure reliable and reproducible results in a laboratory setting.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a multitude of biologically active molecules, including nucleic acids.[1] Its inherent drug-like properties have made it a central focus in the discovery of novel therapeutics. Notably, substituted pyrimidines have demonstrated significant potential as inhibitors of various protein kinases, such as Aurora kinases, which are often dysregulated in cancer.[3][4] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex kinase inhibitors. The strategic placement of the chloro, methyl, and nitrophenyl groups provides a versatile platform for further chemical modifications and structure-activity relationship (SAR) studies.
This protocol outlines a reliable method for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction.
Reaction Scheme and Mechanism
The synthesis proceeds through the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline. The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring towards nucleophilic attack by the amine group of 3-nitroaniline drives the regioselectivity of the reaction.
Diagram of the Reaction Pathway:
Caption: Synthesis of the target compound via nucleophilic aromatic substitution.
The reaction is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine, which neutralizes the hydrochloric acid byproduct generated during the reaction. The choice of a polar aprotic or protic solvent and elevated temperature accelerates the reaction rate.
Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 2,4-dichloro-5-methylpyrimidine | ≥98% |
| 3-nitroaniline | ≥99% |
| N,N-diisopropylethylamine (DIPEA) | ≥99% |
| 2-Propanol (IPA) | Anhydrous, ≥99.5% |
| Ethyl acetate | ACS grade |
| Hexanes | ACS grade |
| Deionized water | |
| Brine (saturated NaCl solution) | |
| Anhydrous sodium sulfate | Granular |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature control | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F254 |
| Flash chromatography system | Silica gel |
| Melting point apparatus | |
| NMR spectrometer | |
| Mass spectrometer |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.0 eq).
-
Reagent Addition: Add 3-nitroaniline (1.0-1.2 eq) to the flask.
-
Solvent and Base: Add anhydrous 2-propanol (sufficient to make a stirrable slurry, typically 5-10 mL per gram of the limiting reagent). Add N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and maintain for 4-12 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Work-up:
-
Once the reaction is complete (consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the 2-propanol.
-
Redissolve the residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure product.
-
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₁H₉ClN₄O₂; Calculated MW: 264.67 g/mol ).
-
Melting Point: To assess purity.
-
HPLC: To determine the purity of the final compound.
Safety and Handling
-
2,4-dichloro-5-methylpyrimidine: Corrosive and an irritant. Handle with care.
-
3-nitroaniline: Toxic and an irritant. Avoid inhalation and skin contact.
-
DIPEA: Flammable and corrosive.
-
Solvents: Flammable. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Yield | 70-90% (after purification) |
| Appearance | Yellow to orange solid |
| Purity (by HPLC) | >98% |
Troubleshooting:
-
Low Yield:
-
Ensure all reagents are of high purity and anhydrous where specified.
-
Incomplete reaction: Extend the reaction time or increase the temperature slightly. Monitor by TLC.
-
Loss during work-up: Ensure complete extraction and minimize transfers.
-
-
Impure Product:
-
Inefficient purification: Optimize the solvent system for chromatography or recrystallization.
-
Side reactions: The presence of a di-substituted product (reaction at both C2 and C4) is possible if the reaction temperature is too high or the reaction time is excessively long.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and analysis of the target compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The principles and techniques described herein are broadly applicable to the synthesis of other substituted pyrimidine derivatives.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). ResearchGate. [Link]
- Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine via Nucleophilic Aromatic Substitution
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted functionalization of this heterocycle is paramount in drug discovery and development. This application note provides a comprehensive technical guide on the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a valuable intermediate in the synthesis of various biologically active molecules. The primary focus will be on the elucidation of the reaction mechanism, a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution (SNAr), and a discussion of key experimental considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this and structurally related compounds.
Reaction Overview and Mechanistic Insights
The synthesis of this compound is achieved through the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a class of reactions fundamental to heterocyclic chemistry.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction of chloropyrimidines is a two-step process involving the initial attack of a nucleophile to form a resonance-stabilized intermediate, followed by the departure of a leaving group.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amino group of 3-nitroaniline on one of the electron-deficient carbon atoms of the pyrimidine ring bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and, in this specific case, is influenced by the electronic nature of the substituents.
-
Chloride Elimination and Re-aromatization: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, a good leaving group. This step is typically fast and results in the formation of the final substituted pyrimidine product.
Regioselectivity: The Critical C4 Position
A key consideration in the reaction of 2,4-dichloropyrimidines is regioselectivity – which of the two chlorine atoms is preferentially substituted. In the case of 2,4-dichloro-5-methylpyrimidine, the substitution predominantly occurs at the C4 position. This preference is governed by a combination of electronic and steric factors. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, making the adjacent carbon atoms electrophilic. Generally, the C4 position in 2,4-dichloropyrimidines is more activated towards nucleophilic attack than the C2 position. While substituents on the ring can influence this selectivity, the reaction of N-substituted cyclic amines with 2,4-dichloro-5-methylpyrimidine has been shown to yield 2-amino-4-chloro-5-methylpyrimidines, indicating substitution at the C2 position in that specific case. However, for the reaction with an aromatic amine like 3-nitroaniline, the C4 position is the more probable site of attack.
The presence of the electron-donating methyl group at the C5 position can also influence the electron density of the ring and, consequently, the regioselectivity. It is important to experimentally verify the structure of the product to confirm the position of substitution.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloro-5-methylpyrimidine | ≥98% | Commercially Available |
| 3-Nitroaniline | ≥99% | Commercially Available |
| Diisopropylethylamine (DIPEA) | ≥99.5% | Commercially Available |
| Isopropanol (IPA) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloro-5-methylpyrimidine (1.63 g, 10.0 mmol, 1.0 eq).
-
Addition of Reactants: Add isopropanol (40 mL) to the flask and stir the mixture to dissolve the starting material. To this solution, add 3-nitroaniline (1.52 g, 11.0 mmol, 1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 eq) at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C) and maintain it at this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and wash it sequentially with water (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford this compound as a solid.
Visualizing the Reaction
Reaction Mechanism Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Alternative Synthetic Strategies: A Note on Buchwald-Hartwig Amination
While SNAr is a robust and widely used method for the synthesis of N-aryl pyrimidinamines, alternative cross-coupling strategies have emerged as powerful tools in modern organic synthesis. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a complementary approach for the formation of carbon-nitrogen bonds. [1] This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. For the synthesis of this compound, a Buchwald-Hartwig approach could potentially involve the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline using a palladium catalyst such as Pd2(dba)3 and a ligand like Xantphos.
Advantages of Buchwald-Hartwig Amination:
-
Milder Reaction Conditions: Often proceeds at lower temperatures compared to traditional SNAr reactions.
-
Broader Substrate Scope: Can be effective for less reactive aryl halides and amines.
-
High Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.
Considerations:
-
Cost and Availability of Catalysts: Palladium catalysts and specialized ligands can be expensive.
-
Metal Contamination: The final product may require purification to remove residual palladium.
The choice between an SNAr approach and a Buchwald-Hartwig amination will depend on factors such as substrate reactivity, desired scale, cost considerations, and available laboratory resources.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a reliable and well-understood transformation. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can efficiently access this valuable building block for further synthetic endeavors. The provided protocol offers a robust starting point for the synthesis, and the discussion of alternative methods provides a broader context for synthetic strategy. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Gallagher, P. T. (1996).
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Buchwald–Hartwig amin
Sources
Application Notes and Protocols for PROTAC Synthesis Utilizing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Introduction: The PROTAC Revolution and the Quest for Novel Building Blocks
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple protein inhibition to induce targeted protein degradation.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The rational design and synthesis of novel PROTACs are central to expanding the scope of this technology to new and challenging targets.
The pyrimidine scaffold is a well-established pharmacophore in kinase inhibitors, making pyrimidine derivatives attractive candidates for the "warhead" component of PROTACs targeting kinases.[4] This application note provides a detailed guide for researchers on the use of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine as a versatile building block in the synthesis of PROTACs, with a particular focus on its potential as a warhead for targeting kinases such as Bromodomain-containing protein 4 (BRD4).
Chemical Profile of the Building Block
This compound is a substituted pyrimidine with key reactive sites that can be exploited for PROTAC synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Features for PROTAC Synthesis |
| This compound | 1202759-74-7 | C11H9ClN4O2 | 264.67 g/mol | - Reactive chloro group for nucleophilic substitution. - Nitro group can be reduced to an amine for linker attachment. - Pyrimidine core as a potential kinase-binding element. |
Conceptual Framework for PROTAC Synthesis
The synthesis of a PROTAC using this compound as the warhead precursor involves a multi-step process. The general workflow is outlined below:
Figure 1: General workflow for PROTAC synthesis.
Detailed Synthetic Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical BRD4-targeting PROTAC using this compound as the starting material for the warhead.
Part 1: Synthesis of the Warhead with a Linker Attachment Point
The initial step involves the modification of the warhead precursor to introduce a functional group suitable for linker conjugation. A common strategy is the reduction of the nitro group to an amine.
Protocol 1: Reduction of the Nitro Group
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude anilino-pyrimidine intermediate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-(3-aminophenyl)-2-chloro-5-methylpyrimidin-4-amine.
Part 2: Linker Conjugation to the Warhead
The newly formed amino group on the warhead serves as a nucleophile for the attachment of a linker. This protocol describes the coupling of a Boc-protected amino-PEG linker.
Protocol 2: Amide Coupling of the Linker
-
Reagent Preparation: In a round-bottom flask, dissolve the amino-pyrimidine intermediate from Protocol 1 (1.0 eq) and a Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG2-COOH) (1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the Boc-protected warhead-linker conjugate.
-
Deprotection: Treat the purified product with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group, yielding the amine-functionalized warhead-linker conjugate.
Part 3: Final PROTAC Assembly
The final step involves the conjugation of the warhead-linker construct with an E3 ligase ligand. This protocol details the coupling to a pomalidomide derivative, a common ligand for the Cereblon (CRBN) E3 ligase.
Protocol 3: Conjugation to Pomalidomide
-
Reagent Preparation: Dissolve the amine-functionalized warhead-linker conjugate from Protocol 2 (1.0 eq) and a pomalidomide derivative with a carboxylic acid handle (e.g., 4-(carboxy)-pomalidomide) (1.1 eq) in anhydrous DMF.
-
Coupling Reaction: Add HATU (1.2 eq) and DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, perform an aqueous work-up as described in Protocol 2.
-
Final Purification: Purify the final PROTAC molecule by preparative HPLC to obtain a highly pure product.
-
Characterization: Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Characterization and Biological Evaluation
Once synthesized, the novel PROTAC should be thoroughly characterized and its biological activity assessed.
| Assay | Purpose | Typical Readout |
| Binding Affinity | To confirm the warhead binds to the target protein (e.g., BRD4). | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |
| Protein Degradation | To measure the efficiency of the PROTAC in degrading the target protein. | Western Blot, In-Cell Western, Mass Spectrometry-based proteomics |
| DC50 and Dmax | To quantify the potency and maximal degradation of the PROTAC. | Dose-response curves from protein degradation assays |
| Cell Viability | To assess the cytotoxic effect of the PROTAC on cancer cell lines. | MTT assay, CellTiter-Glo assay |
Troubleshooting and Expert Insights
-
Linker Length and Composition: The length and chemical nature of the linker are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5] It is often necessary to synthesize a small library of PROTACs with varying linkers to identify the optimal construct.
-
E3 Ligase Choice: While CRBN and VHL are the most commonly used E3 ligases, the choice of ligase can significantly impact the degradation efficiency and tissue selectivity of the PROTAC.[6]
-
Solubility: PROTACs are often large molecules with poor aqueous solubility. Careful selection of the linker and warhead can help to mitigate this issue. PEG linkers are commonly used to improve solubility.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel PROTACs, particularly those targeting protein kinases. The synthetic routes outlined in this application note provide a robust framework for researchers to develop their own targeted protein degraders. Through systematic optimization of the warhead, linker, and E3 ligase ligand, this building block can contribute to the discovery of potent and selective therapeutics.
References
- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
- Schneekloth, A. R., Jr, Pucheault, M., Tae, H. S., & Crews, C. M. (2008). Targeted intracellular protein degradation induced by a small molecule: a new therapeutic modality. Bioorganic & medicinal chemistry letters, 18(22), 5904–5908.
- Bondeson, D. P., Mares, A., Smith, I. E., Ko, E., Campos, S., Miah, A. H., ... & Crews, C. M. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.
- Zheng, G., Tice, C. M., & Singh, J. (2020). The role of the linker in PROTACs. Drug Discovery Today: Technologies, 31, 23-31.
- Cyrus, K., Wehenkel, M., Choi, E. Y., Han, H. J., Lee, H., Swanson, H., & Kim, K. B. (2011). Impact of linker length on the activity of PROTACs. Molecular and cellular biochemistry, 356(1-2), 19–27.
- Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
- Lai, A. C., Toure, M., Hellerslia, K. J., & Crews, C. M. (2016). Development of a general method for the synthesis of von Hippel-Lindau-based PROTACs.
- Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT.
- Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
- U.S. Patent No. 10,738,016 B2. (2020). Brd4-kinase inhibitors as cancer therapeutics.
- U.S. Patent Application Publication No. US 2018/0290984 A1. (2018). Brd4-kinase inhibitors as cancer therapeutics.
- World Intellectual Property Organization. (2017). Patent Application No. WO 2017/066428 A1. Brd4-kinase inhibitors as cancer therapeutics.
- Zhang, X., Crowley, V. M., Warka, R. C., & Molina, H. (2019). The 20-year journey of PROTACs: From the first-in-class peptide-based PROTAC to the first-in-human clinical candidate. Pharmacology & therapeutics, 203, 107391.
- An, S., Fu, L., Li, P., & Li, H. (2019). Recent advances in the development of pyrimidine-based kinase inhibitors for cancer therapy. Future medicinal chemistry, 11(15), 1969–1996.
- Rao, Y., Wang, Y., & Liu, J. (2020). Recent developments of pyrimidine-based derivatives as anticancer agents. Archiv der Pharmazie, 353(10), 2000150.
- Ciulli, A. (2019). The PROTAC paradigm: a new way of doing drug discovery. Drug Discovery Today: Technologies, 31, 1-2.
- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in biochemistry, 61(5), 505–516.
- Sun, X., Wang, J., & Yao, X. (2019). The development of PROTACs as potential therapeutic agents. Drug discovery today, 24(9), 1845–1853.
- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.
- Chamberlain, P. P., Lopez-Girona, A., & Miller, K. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for IMiD derivative selectivity. Nature structural & molecular biology, 21(9), 803–809.
Sources
- 1. researchgate.net [researchgate.net]
- 2. PROTAC | BroadPharm [broadpharm.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 5. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Pyrimidine-Based Kinase Inhibitors from 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors approved for cancer therapy.[1] This application note provides a detailed, field-proven guide for the synthesis of a library of potential pyrimidine-based kinase inhibitors starting from the versatile building block, 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. We will explore a strategic, multi-step synthetic route involving a critical nitro group reduction, followed by diversification through palladium-catalyzed cross-coupling reactions and subsequent functionalization. The protocols herein are designed to be robust and adaptable, enabling the generation of diverse molecular entities for structure-activity relationship (SAR) studies.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] Consequently, kinase inhibitors have emerged as a highly successful class of targeted therapeutics. The 2,4-diaminopyrimidine core is a particularly effective pharmacophore, adept at forming key hydrogen bond interactions within the ATP-binding site of many kinases.[2][3]
Our starting material, this compound, is a strategic precursor for the synthesis of a diverse library of kinase inhibitors. The chloro-substituent at the 2-position provides a handle for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[4][5] The nitro group on the phenyl ring, upon reduction to an amine, offers a second point for diversification, allowing for the exploration of the chemical space crucial for optimizing potency and selectivity.
This guide will detail a synthetic workflow to first generate a key amine intermediate, which can then be elaborated into a final library of potential kinase inhibitors.
Synthetic Strategy Overview
Our synthetic approach is a three-stage process designed for modularity and efficiency, allowing for the generation of a diverse library of compounds from a common intermediate.
Figure 1: Three-stage synthetic workflow.
Experimental Protocols
Stage 1: Selective Reduction of the Nitro Group
The first critical step is the selective reduction of the nitro group to an amine without affecting the chloro-substituent on the pyrimidine ring. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method for nitro group reduction.[6][7] However, care must be taken to avoid hydrodechlorination. A key strategy to mitigate this is the use of catalyst modifiers or carefully controlled reaction conditions. An alternative, highly effective method is the use of tin(II) chloride (SnCl2), which is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.[8]
Protocol 1: Synthesis of N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine (Intermediate 1)
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)
-
Ethanol (EtOH), absolute
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and ethanol.
-
Stir the suspension and add tin(II) chloride dihydrate (5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO2) will occur.
-
Continue stirring until the tin salts are fully precipitated.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine as a solid.
-
| Parameter | Value/Condition | Rationale |
| Reducing Agent | SnCl2·2H2O | High chemoselectivity for nitro group reduction over aryl chloride. |
| Solvent | Ethanol | Good solubility for the starting material and reagent. |
| Temperature | Reflux | To ensure a reasonable reaction rate. |
| Work-up | Basic aqueous work-up | To neutralize the acidic reaction mixture and precipitate tin salts. |
| Purification | Column Chromatography | To remove residual tin species and other impurities. |
Stage 2: Diversification via Palladium-Catalyzed Cross-Coupling
With the key amine intermediate in hand, the chloro-substituent at the 2-position can be functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is an excellent choice for introducing aryl or heteroaryl moieties, while the Buchwald-Hartwig amination allows for the installation of a variety of amine-based substituents.
Figure 2: Diversification of Intermediate 1.
Protocol 2a: Suzuki-Miyaura Coupling
-
Reagents and Materials:
-
N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine (Intermediate 1) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed tube
-
-
Procedure:
-
To a Schlenk flask, add Intermediate 1, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2b: Buchwald-Hartwig Amination
-
Reagents and Materials:
-
N'-(2-chloro-5-methylpyrimidin-4-yl)benzene-1,3-diamine (Intermediate 1) (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a Schlenk flask, add the palladium precursor and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, Intermediate 1, the amine, and the base.
-
Heat the mixture to 80-110 °C and stir until completion.
-
Cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry, concentrate, and purify as described above.
-
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Rationale |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3/XPhos | Well-established and efficient catalyst systems for these transformations. |
| Base | K2CO3 (aqueous) | NaOtBu (anhydrous) | The choice of base is critical for catalytic cycle efficiency. |
| Solvent | Dioxane/Water | Toluene or Dioxane (anhydrous) | Solvent choice depends on the specific coupling partners and reaction type. |
Stage 3: Final Functionalization of the Pendant Amine
The free amino group on the phenyl ring of the intermediates from Stage 2 is a versatile handle for final diversification. Two common and effective strategies are acylation to form amides and reaction with isocyanates to form ureas. Both amides and ureas are prevalent motifs in kinase inhibitors.
Protocol 3a: Acylation
-
Reagents and Materials:
-
Amine intermediate from Stage 2 (1.0 eq)
-
Acyl chloride or carboxylic acid (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
(If using a carboxylic acid: a coupling agent like HATU or EDCI/HOBt)
-
-
Procedure (using acyl chloride):
-
Dissolve the amine intermediate in DCM and cool to 0 °C.
-
Add the base (e.g., TEA).
-
Slowly add the acyl chloride and allow the reaction to warm to room temperature.
-
Monitor by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry, concentrate, and purify by column chromatography or recrystallization.
-
Protocol 3b: Urea Formation
-
Reagents and Materials:
-
Amine intermediate from Stage 2 (1.0 eq)
-
Isocyanate (1.05 eq)
-
Anhydrous THF or DCM
-
-
Procedure:
-
Dissolve the amine intermediate in the anhydrous solvent.
-
Add the isocyanate dropwise at room temperature.
-
Stir until the reaction is complete (often a precipitate forms).
-
If a precipitate forms, collect the product by filtration and wash with the solvent.
-
If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.[9][10]
-
Troubleshooting and Key Considerations
-
Nitro Reduction: Incomplete reduction can be addressed by increasing the equivalents of SnCl2 or extending the reaction time. If dehalogenation is observed with Pd/C, consider using a milder hydrogen source like ammonium formate or switching to SnCl2.[11][12]
-
Cross-Coupling Reactions: Low yields in Suzuki or Buchwald-Hartwig couplings can often be improved by screening different palladium catalysts, ligands, bases, and solvents. Ensure all reagents and solvents for the Buchwald-Hartwig amination are anhydrous.
-
Purification: The final compounds may require purification by preparative HPLC to achieve high purity for biological testing.
Conclusion
The synthetic strategies outlined in this application note provide a robust and versatile platform for the synthesis of novel pyrimidine-based kinase inhibitors from this compound. By systematically applying selective nitro reduction, palladium-catalyzed cross-coupling, and final functionalization, researchers can efficiently generate diverse libraries of compounds for SAR studies, ultimately leading to the discovery of new and potent kinase inhibitors for therapeutic development.
References
Sources
- 1. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Abstract
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern synthetic chemistry.[1][2] Its broad utility is particularly pronounced in the pharmaceutical and materials science sectors, where arylamine structures are prevalent.[2][3] This document provides a comprehensive guide for the palladium-catalyzed cross-coupling of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine with various primary and secondary amines. This specific substrate presents a unique set of challenges, including the relatively inert nature of the C-Cl bond and the presence of multiple nitrogen atoms that can coordinate with the catalyst.[4][5][6] We present here a detailed protocol, mechanistic insights, and a troubleshooting guide to empower researchers to successfully synthesize complex N,N'-disubstituted pyrimidine derivatives, a common scaffold in kinase inhibitors and other biologically active molecules.
Reaction Principle & Mechanistic Overview
The Buchwald-Hartwig amination facilitates the coupling of an amine with an aryl halide or pseudohalide.[1] The reaction is driven by a palladium catalyst and requires a suitable ligand and a base to proceed. The generally accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple and consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][7]
The Catalytic Cycle
The catalytic cycle begins with the active Pd(0) complex.
-
Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine substrate. This is often the rate-determining step, particularly for less reactive aryl chlorides.[8] This forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The incoming amine coordinates to the palladium center, displacing the halide ligand. The base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][9]
Experimental Considerations & Strategy
The success of coupling with this compound hinges on the careful selection of reaction parameters to address the substrate's specific chemical properties.
-
Substrate Reactivity : Heteroaryl chlorides are generally less reactive than the corresponding bromides or iodides.[6][10] Furthermore, the pyrimidine ring is electron-rich and contains multiple nitrogen atoms that can act as competing ligands, potentially poisoning the catalyst.[5]
-
Functional Group Tolerance : The substrate contains a nitro group, which can be sensitive to strongly basic and reductive conditions. This necessitates the use of milder bases to prevent unwanted side reactions.[9]
Catalyst and Ligand Selection
For challenging substrates like heteroaryl chlorides, the choice of ligand is critical.[4][11]
-
Ligands : Bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated superior performance by promoting both the oxidative addition and the final reductive elimination steps.[3][11] N-heterocyclic carbene (NHC) ligands also offer a robust alternative for these couplings.[5][12]
-
Palladium Source : While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, their use requires the in situ formation of the active catalyst, which can sometimes be inefficient.[13] For improved reliability and activity, commercially available pre-catalysts (e.g., XPhos Pd G3 or G4) are highly recommended. These complexes rapidly generate the active Pd(0) species under basic conditions.[10]
Base and Solvent Selection
-
Base : Due to the presence of the base-sensitive nitro group, strong bases like sodium tert-butoxide (NaOtBu) should be used with caution or avoided.[9] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.[11] They provide sufficient basicity to facilitate amine deprotonation without degrading the substrate.
-
Solvent : Anhydrous, aprotic solvents are standard. Toluene , dioxane , and tert-butanol are all suitable choices, with solvent selection often depending on the solubility of the substrates and the desired reaction temperature.[9][14]
Experimental Workflow and Protocols
A successful experiment requires meticulous attention to technique, particularly the exclusion of air and moisture.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound (1.0 equiv.) with a primary or secondary amine (1.2 equiv.).
Reagents and Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
This compound
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Procedure:
-
Setup: To the reaction flask, add the palladium pre-catalyst (1-3 mol%), base (2.0 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the flask in a pre-heated oil bath and stir the mixture vigorously at the desired temperature (typically 90-110 °C).
-
Monitoring: Monitor the reaction's progress periodically by TLC or by analyzing small aliquots via GC-MS.[6]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.[15]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.[14]
Summary of Recommended Conditions
The optimal conditions may vary depending on the specific amine used. The following table provides validated starting points for optimization.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equivalents |
| Pd Source | XPhos Pd G3 / RuPhos Pd G3 | 1 - 3 mol%. Pre-catalysts are preferred for reproducibility. |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 2.5 equivalents. Milder bases avoid nitro group reduction. |
| Solvent | Toluene or Dioxane | Anhydrous. Chosen based on reagent solubility and boiling point. |
| Temperature | 90 - 110 °C | Required to promote oxidative addition of the C-Cl bond. |
| Time | 4 - 24 hours | Reaction progress should be monitored. |
| Typical Yield | 60 - 95% | Highly dependent on the nucleophilicity and sterics of the amine. |
Troubleshooting Guide
Even with optimized protocols, challenges can arise.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Poorly soluble base.4. Catalyst inhibition by substrate. | 1. Ensure rigorous inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Ensure vigorous stirring. Consider a more soluble base or solvent system.4. Increase catalyst/ligand loading. Try a different ligand class (e.g., NHC). |
| Dehalogenation Side Product | 1. Presence of water.2. Reaction temperature too high or time too long. | 1. Use thoroughly dried reagents and anhydrous solvent.2. Reduce temperature or monitor carefully and stop the reaction upon completion. |
| Complex Mixture of Products | 1. Base-induced decomposition of starting material or product.2. Reaction with solvent. | 1. Switch to a weaker base (e.g., K₂CO₃).2. Ensure the chosen solvent is stable under the reaction conditions. |
| Difficult Purification | 1. Residual phosphine oxide from the ligand.2. Product is highly polar. | 1. Isolate the product as an acid salt (e.g., HCl salt) to precipitate it away from neutral impurities.[16]2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. reddit.com [reddit.com]
¹H NMR Characterization of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a compound of interest in medicinal chemistry and drug development, often as an intermediate in the synthesis of kinase inhibitors. This document outlines the theoretical basis for spectral prediction, provides detailed, field-proven protocols for sample preparation and data acquisition, and presents a systematic workflow for data processing and spectral interpretation. The causality behind experimental choices is emphasized to ensure robust and reproducible results.
Structural Analysis and Predicted Proton Environments
The accurate structural elucidation of synthetic compounds is a cornerstone of drug discovery. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of protons within a molecule. The structure of this compound contains several distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum.
Figure 1: Chemical Structure and Proton Labeling

-
Pyrimidine Ring Protons:
-
H-6: This is the sole proton on the pyrimidine ring. Its chemical shift is significantly influenced by the deshielding effect of the two adjacent heterocyclic nitrogen atoms. It is expected to appear as a sharp singlet far downfield. Based on data for the analogous compound 2-chloro-5-methylpyrimidine, which shows a signal at δ 8.47 ppm, a similar downfield shift is anticipated for H-6[1].
-
-CH₃: The methyl group at the C-5 position is attached to an sp² hybridized carbon of the pyrimidine ring. It will appear as a singlet, integrating to three protons. Its chemical shift will be in the typical alkyl-aromatic range.
-
-
Amine Proton:
-
-NH: The amine proton is attached to a nitrogen atom, and its signal can be broad due to quadrupolar coupling and chemical exchange. Its chemical shift is highly sensitive to solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, hydrogen bonding with the solvent can lead to a more distinct, albeit still broad, singlet in the downfield region.
-
-
3-Nitrophenyl Ring Protons:
-
The 3-nitrophenyl moiety presents a complex aromatic system. The nitro group (-NO₂) is a powerful electron-withdrawing and meta-directing group, while the amine linker (-NH-) is an electron-donating and ortho-, para-directing group. This substitution pattern results in four distinct aromatic protons.
-
H-2': This proton is ortho to the electron-withdrawing nitro group, which will deshield it significantly, causing it to appear far downfield, likely as a triplet or a narrow multiplet.
-
H-4' and H-6': These protons are ortho and para to the amine linker and meta to the nitro group. Their signals are often complex and may appear as a doublet of doublets or a multiplet. Data from 3-nitroaniline serves as a useful reference for this region[2][3].
-
H-5': This proton is situated between two other protons (meta-coupled) and will likely appear as a triplet.
-
Predicted ¹H NMR Spectral Data
The following table summarizes the anticipated ¹H NMR data for the title compound when dissolved in DMSO-d₆. This solvent is often preferred for its ability to solubilize a wide range of organic compounds and for minimizing the exchange rate of labile protons like -NH, resulting in sharper signals.[4]
Table 1: Predicted ¹H NMR Assignments (in DMSO-d₆, 400 MHz)
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| -NH | 9.5 - 10.5 | Broad Singlet | 1H | - | Labile proton, exchangeable, H-bonding with DMSO. |
| H-6 | ~8.6 | Singlet | 1H | - | Deshielded by two adjacent ring nitrogens. |
| H-2' | 8.4 - 8.5 | Triplet (t) | 1H | J ≈ 2.0 | Ortho to -NO₂ group, deshielded. |
| H-4' | 7.8 - 7.9 | Doublet of Doublets (dd) | 1H | J ≈ 8.2, 2.0 | Ortho to -NH, meta to -NO₂. |
| H-6' | 7.6 - 7.7 | Doublet of Doublets (dd) | 1H | J ≈ 8.2, 2.0 | Para to -NH, meta to -NO₂. |
| H-5' | 7.4 - 7.5 | Triplet (t) | 1H | J ≈ 8.2 | Shielded relative to other aromatic protons. |
| -CH₃ | ~2.4 | Singlet | 3H | - | Methyl group on an aromatic system. |
Protocol: Sample Preparation for ¹H NMR Analysis
The quality of the final spectrum is critically dependent on meticulous sample preparation.[5] The goal is to create a homogenous solution free of particulate matter, which can degrade spectral resolution by disrupting the magnetic field.[5]
Step-by-Step Methodology
-
Weighing the Analyte: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Causality: This quantity is sufficient to obtain a high signal-to-noise ratio for a ¹H spectrum in a reasonable number of scans without leading to significant concentration-dependent peak shifting or broadening.[6]
-
-
Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, 99.9 atom % D) to the vial.
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogenous solution should be obtained.
-
Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
Workflow Diagram: Sample Preparation
Caption: A stepwise workflow for preparing a high-quality NMR sample.
Protocol: NMR Data Acquisition and Processing
Modern NMR spectrometers offer a high degree of automation, but understanding the key acquisition and processing parameters is essential for obtaining optimal data.
Typical Acquisition Parameters (400 MHz Spectrometer)
-
Pulse Sequence: Standard single-pulse (zg30 or similar).
-
Number of Scans (NS): 16 to 64 (dependent on concentration).
-
Relaxation Delay (D1): 2-5 seconds.
-
Causality: A sufficient delay is necessary to allow nuclear spins to return to thermal equilibrium between pulses, ensuring accurate signal integration.
-
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): ~20 ppm (e.g., -2 to 18 ppm) to ensure all signals and a flat baseline are captured.
-
Temperature: 298 K (25 °C).
Data Processing Workflow
Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal. A series of mathematical operations, primarily the Fourier Transform, are required to convert this into the familiar frequency-domain spectrum.[9][10]
-
Zero Filling: The FID is padded with zeros before Fourier transformation.
-
Causality: This increases the digital resolution of the resulting spectrum, producing smoother, better-defined peaks without adding new information.[10]
-
-
Apodization (Window Function): The FID is multiplied by a window function (e.g., exponential).
-
Causality: This enhances the signal-to-noise ratio at the expense of a slight increase in peak width.
-
-
Fourier Transformation (FT): Converts the time-domain FID into the frequency-domain spectrum.
-
Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.
-
Referencing: The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ to δ 2.50 ppm).
-
Integration: The area under each peak is calculated to determine the relative ratio of protons giving rise to the signal.
Workflow Diagram: Data Processing
Caption: The computational workflow from raw FID to an interpretable ¹H NMR spectrum.
Conclusion
The structural verification of this compound can be reliably achieved through ¹H NMR spectroscopy. By understanding the underlying principles of chemical shifts and coupling constants, and by adhering to robust protocols for sample preparation and data processing, researchers can obtain high-quality, unambiguous spectra. This application note serves as a comprehensive guide to aid scientists in achieving accurate and reproducible characterization of this and structurally related compounds, facilitating the advancement of drug discovery programs.
References
-
The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. Retrieved from [Link]
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Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]
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University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemistry For Everyone. (2023, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]
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Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Retrieved from [Link]
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ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Information. Retrieved from [Link]
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Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Griffiths, L., & Horton, R. (2008). Determination of Analyte Concentration Using the Residual Solvent Resonance in 1H NMR Spectroscopy. Journal of Natural Products, 71(5), 923-925. Retrieved from [Link]
-
Brainly.com. (2020, May 5). Your TA will give you a ¹H NMR spectrum of the 3-nitroaniline product. Retrieved from [Link]
-
Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
-
Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR (700 MHz, ¹H) of 1 in DMSO-d6. * indicates solvent residual peaks. Retrieved from [Link]
-
Shkurko, O. P., & Mamaev, V. P. (1973). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Khimiya Geterotsiklicheskikh Soedinenii, 9(5), 674-678. Retrieved from [Link]
-
George Mason University. (2020). NMR Samples Experimental ¹H-NMR spectrum interpretation Peaks to be disregarded. Retrieved from [Link]
-
Chegg. (2020, March 10). Can someone explain why the chemical shift occurs in detail for the case of DMSO-d6 (NOT d5) and the regular DMSO impurity. Retrieved from [Link]
-
Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-872. Retrieved from [Link]
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Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitroaniline. PubChem Compound Database. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 1 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Nitroaniline - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chimichi, S., et al. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 3-Nitroaniline. Retrieved from [Link]
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Troubleshooting & Optimization
Reaction Overview: Synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. As a Senior Application Scientist, this guide is structured to move beyond simple procedural steps, focusing on the underlying chemical principles to empower you to diagnose and resolve challenges in your synthesis.
The target molecule is typically synthesized via a palladium-catalyzed C-N cross-coupling reaction, most commonly the Buchwald-Hartwig amination.[1][2] This reaction is a powerful method for forming carbon-nitrogen bonds, particularly for constructing aryl amines from aryl halides. The general scheme involves the coupling of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: A decision tree for troubleshooting a stalled reaction.
References
- BenchChem. (2025).
-
Patel, R., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment. [Link]
-
Al-Suwaidan, I. A., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]
-
Reddy, C. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Patel, R. B., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
Sources
Technical Support Center: Optimizing Coupling Reactions for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Welcome to the technical support center for the optimization of coupling reactions involving 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. The core of this resource is built on established scientific principles and field-proven insights to ensure the successful synthesis and functionalization of this key chemical intermediate.
Introduction
This compound is a versatile building block in medicinal chemistry. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, making it an ideal site for introducing diverse functionalities through various palladium-catalyzed cross-coupling reactions. However, optimizing these reactions can be challenging due to the electron-deficient nature of the pyrimidine ring and the presence of other functional groups. This guide will focus on troubleshooting common issues in Buchwald-Hartwig amination, Suzuki, and Sonogashira couplings, the most relevant transformations for this substrate.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common experimental issues.
Issue 1: Low or No Product Yield
Q1: My cross-coupling reaction with this compound is showing little to no conversion. What are the primary factors to investigate?
A1: Low or no yield is a common issue in palladium-catalyzed cross-coupling reactions and can stem from several factors. A systematic approach is crucial for effective troubleshooting.[1]
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. For Pd(II) precatalysts, in situ reduction to the active Pd(0) species is critical.[2][3] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system. The choice of ligand is equally important as it dictates the stability and reactivity of the catalyst.[4][5]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[2] Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas. Degassing the solvent prior to use is also a critical step.[6]
-
Reagent and Solvent Quality: The purity of your starting materials, including the pyrimidine substrate, the coupling partner (e.g., amine, boronic acid, or alkyne), base, and solvent, is paramount. Moisture and other impurities can deactivate the catalyst.[1][7] Use anhydrous solvents and ensure your reagents are dry.
-
Base Selection: The choice and quality of the base are crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[8] For Suzuki and Sonogashira reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[9][10] The base's strength and solubility can significantly impact the reaction rate.[11]
Issue 2: Catalyst Decomposition and Formation of Palladium Black
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction, and the reaction has stalled. What causes this, and how can I prevent it?
A2: The formation of palladium black is a clear indicator of catalyst decomposition, where the active, soluble palladium species agglomerates into inactive, metallic palladium. This is often caused by:
-
Inadequate Ligand Protection: The phosphine ligand's role is to stabilize the palladium center. If the ligand concentration is too low, or if the ligand itself is unstable under the reaction conditions, the palladium will be prone to decomposition. Increasing the ligand-to-palladium ratio can sometimes mitigate this issue.
-
High Temperatures: While heat can accelerate the reaction, excessive temperatures can also lead to catalyst decomposition. It is essential to find the optimal temperature that balances reaction rate and catalyst stability. Typical temperatures for these couplings range from 80-110 °C.[8]
-
Incorrect Ligand Choice: Sterically bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are designed to promote reductive elimination (the product-forming step) and stabilize the palladium catalyst, thereby preventing decomposition.[12][13] For a challenging substrate like an electron-deficient chloropyrimidine, a more robust ligand may be necessary.
Issue 3: Side Reactions and Impurity Formation
Q3: My reaction is producing significant amounts of side products, such as the homocoupling of my coupling partner or hydrodehalogenation of my starting material. How can I improve the selectivity?
A3: Side reactions are common in cross-coupling chemistry and can often be suppressed by carefully tuning the reaction conditions.
-
Homocoupling: The homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen and Pd(II) species.[2] Rigorous degassing of the reaction mixture and the use of a pre-formed Pd(0) catalyst can minimize this side reaction. For Sonogashira couplings, copper(I) co-catalysts can sometimes promote the homocoupling of terminal alkynes (Glaser coupling); in such cases, a copper-free protocol may be beneficial.
-
Hydrodehalogenation: This side reaction, where the chlorine atom is replaced by a hydrogen, can occur if there are sources of hydride in the reaction mixture or through a competing catalytic cycle. The choice of base and solvent can influence this pathway.
-
Protodeboronation (Suzuki Reaction): This is the cleavage of the C-B bond of the boronic acid by a proton source. Using an appropriate base and minimizing water content can reduce this side reaction.
Optimizing Key Reaction Parameters
To systematically address the issues mentioned above, consider the following optimization strategies:
Catalyst and Ligand Selection
The choice of the palladium source and ligand is the most critical factor for a successful coupling reaction.
| Parameter | Buchwald-Hartwig Amination | Suzuki Coupling | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄, PdCl₂(dppf) | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Recommended Ligands | XPhos, SPhos, RuPhos, BrettPhos | SPhos, XPhos, P(t-Bu)₃ | Xantphos, P(o-tol)₃ |
| Typical Loading | 1-5 mol% | 1-5 mol% | 1-5 mol% |
-
Rationale: Electron-rich and sterically hindered ligands generally accelerate the rate-limiting oxidative addition and reductive elimination steps in the catalytic cycle.[12][13] For the electron-deficient 2-chloropyrimidine substrate, a highly active catalyst system is often required.
Base Selection
The base plays a multifaceted role in the catalytic cycle, including deprotonation of the nucleophile and facilitating the regeneration of the active catalyst.
| Base | pKa of Conjugate Acid | Typical Application | Comments |
| NaOtBu | ~19 | Buchwald-Hartwig | Strong, non-nucleophilic base. Can be sensitive to some functional groups.[8] |
| K₂CO₃ | 10.3 | Suzuki, Sonogashira | Common, inexpensive base. Often used with a co-solvent like water.[9] |
| K₃PO₄ | 12.3 | Suzuki | A stronger inorganic base that can be effective when K₂CO₃ fails. |
| Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig | Often provides better results due to its higher solubility in organic solvents. |
-
Rationale: The choice of base can influence the reaction rate and selectivity.[11][14][15] For instance, in Buchwald-Hartwig aminations, a strong base is necessary to deprotonate the amine after it coordinates to the palladium center.[6]
Solvent Effects
The solvent can significantly influence the solubility of reagents, the stability of the catalyst, and the overall reaction rate.[16]
| Solvent | Polarity | Typical Applications | Comments |
| Toluene | Nonpolar | Buchwald-Hartwig, Suzuki | Good for dissolving organic substrates. |
| 1,4-Dioxane | Polar aprotic | Suzuki, Buchwald-Hartwig | A common solvent for these reactions, but its use is being discouraged due to safety concerns.[17] |
| THF | Polar aprotic | Suzuki, Buchwald-Hartwig | Another common choice, often gives good results.[7] |
| DMF | Polar aprotic | Suzuki, Sonogashira | Can help solubilize more polar reagents and inorganic bases.[9][18] |
-
Rationale: The solvent can affect the rate of key steps in the catalytic cycle.[18][19] For example, polar solvents can stabilize charged intermediates, potentially altering the reaction pathway.[18]
Experimental Protocols
General Procedure for a Buchwald-Hartwig Amination Screening Reaction
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.2 equiv), the chosen phosphine ligand (2-10 mol%), and the palladium precatalyst (1-5 mol%).
-
Add the selected base (e.g., NaOtBu, 1.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, to a concentration of ~0.1 M).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Suzuki Coupling Screening Reaction
-
To a dry reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[10]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[10]
-
Add the solvent system (e.g., a mixture of toluene, ethanol, and water).[20]
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vial and heat to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.[10]
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product.
General Procedure for a Sonogashira Coupling Screening Reaction
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv).
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low-yield coupling reactions.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ResearchGate. (2025). Effects of Bases and Halides on the Amination of Chloroarenes Catalyzed by Pd(P t Bu 3 ) 2.
- National Institutes of Health. (n.d.). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Chem-Station. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- ResearchGate. (2025). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- ACS Publications. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
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- 20. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Introduction
Welcome to the technical support guide for the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This pyrimidine derivative is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its synthesis, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, is robust but can be prone to the formation of specific side products that complicate purification and reduce yields.
This guide is designed for researchers, scientists, and process chemists. It provides in-depth, question-and-answer-based troubleshooting, explains the mechanistic origins of common impurities, and offers field-proven protocols to optimize your reaction outcomes.
Core Reaction Analysis: Nucleophilic Aromatic Substitution (SNAr)
The primary route to synthesizing this compound involves the reaction of 2,4-dichloro-5-methylpyrimidine with 3-nitroaniline. The pyrimidine ring is highly electron-deficient, which facilitates the displacement of its chloro substituents by nucleophiles.[1]
A critical aspect of this synthesis is regioselectivity. The C4 position of the 2,4-dichloropyrimidine is significantly more reactive towards nucleophilic attack than the C2 position.[2][3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during C4 attack, where the charge can be delocalized by both ring nitrogens.[3] While this inherent selectivity favors the desired product, reaction conditions can influence the formation of isomeric and other side products.
Caption: General synthesis of the target molecule via SNAr.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Impurity Identification and Mitigation
Q1: My mass spectrometry data shows a significant peak with a molecular weight corresponding to the addition of two 3-nitroaniline units. What is this impurity and how can I prevent it?
A1: This is the most common side product: N2,N4-bis(3-nitrophenyl)-5-methylpyrimidine-2,4-diamine . It forms when a second molecule of 3-nitroaniline displaces the remaining chlorine atom at the C2 position of your desired product.
-
Causality: The C2 position, while less reactive than C4, can still undergo SNAr, especially under forcing conditions such as high temperatures, long reaction times, or when an excess of the amine nucleophile is used. The initial C4 substitution product is still an activated electrophile for a second substitution.
-
Prevention Strategies:
-
Stoichiometry Control: Use 3-nitroaniline as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents). A large excess of the amine dramatically increases the rate of the second substitution.
-
Temperature Management: Maintain the lowest effective temperature. Start at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitor the reaction closely. Avoid high-temperature reflux if possible.
-
Reaction Time: Stop the reaction as soon as the starting 3-nitroaniline is consumed (monitored by TLC or HPLC). Unnecessarily long reaction times will favor the formation of the disubstituted product.
-
Caption: Formation of the disubstitution side product.
Q2: My HPLC chromatogram shows an isomeric impurity that co-elutes closely with my desired product. What is it?
A2: This is almost certainly the isomeric side product, 4-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-2-amine . It arises from the initial nucleophilic attack occurring at the C2 position instead of the more reactive C4 position.
-
Causality: While C4 substitution is kinetically and thermodynamically favored, the energy barrier for C2 substitution is not insurmountable.[2][3] Certain conditions can reduce the selectivity. Although less common, its formation can significantly complicate purification due to its similar polarity and molecular weight to the desired product.
-
Troubleshooting & Optimization:
-
Solvent Choice: The choice of solvent can influence regioselectivity. Protic solvents like isopropanol or n-butanol often provide good C4 selectivity.
-
Temperature Control: Lower reaction temperatures generally enhance selectivity. Running the reaction at or below room temperature, if the rate is acceptable, can minimize the formation of the C2 isomer.
-
Base Selection: Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) is standard. Stronger bases might alter the nucleophile's reactivity profile.
-
Q3: My reaction has a low yield, and I've identified a byproduct containing a hydroxyl group by NMR and MS. What is the cause?
A3: You are likely observing a hydrolysis product, such as 2-chloro-5-methyl-4-(3-nitrophenylamino)pyrimidin-4(3H)-one or 4-hydroxy-5-methyl-2-(3-nitrophenylamino)pyrimidine . This occurs when water, acting as a nucleophile, attacks the dichloropyrimidine starting material or the product.
-
Causality: Chloropyrimidines are susceptible to hydrolysis, especially at elevated temperatures and in the presence of a base. Water can be introduced from wet solvents, reagents, or atmospheric moisture.
-
Prevention Protocol:
-
Ensure Anhydrous Conditions: Dry all solvents using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). Use freshly opened, anhydrous grade solvents.
-
Dry Reagents: Ensure 3-nitroaniline and the base are dry.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture, especially if the reaction is heated for an extended period.
-
Reaction Optimization & Workflow
Q4: What is a reliable, step-by-step protocol to maximize the yield of the desired product while minimizing side reactions?
A4: The following protocol is a robust starting point. It emphasizes control over stoichiometry and temperature to achieve high selectivity for the C4 monosubstitution product.
| Parameter | Recommendation | Causality & Rationale |
| Stoichiometry | 2,4-dichloro-5-methylpyrimidine: 1.1 eq3-nitroaniline: 1.0 eq | Using the aniline as the limiting reagent is the most critical factor to prevent disubstitution. A slight excess of the dichloropyrimidine ensures the complete consumption of the valuable amine. |
| Solvent | Isopropanol (IPA) or Dioxane | IPA is a good, cost-effective solvent that often provides high C4 selectivity. Dioxane is an excellent aprotic alternative. Ensure the solvent is anhydrous. |
| Base | Diisopropylethylamine (DIPEA): 1.5 eq | A non-nucleophilic, hindered base that effectively scavenges the HCl byproduct without competing in the SNAr reaction. |
| Temperature | 50-70 °C | This temperature range provides a reasonable reaction rate without significantly promoting side reactions like disubstitution or C2 isomerization. The reaction should be monitored to avoid overheating. |
| Monitoring | TLC or HPLC every 1-2 hours | Crucial for stopping the reaction at the optimal point—when the 3-nitroaniline is consumed but before significant disubstitution product has formed. |
Q5: How can I effectively monitor the reaction's progress to prevent the formation of the disubstituted byproduct?
A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring this reaction.
-
Detailed TLC Monitoring Protocol:
-
Prepare TLC Plate: Use a standard silica gel plate.
-
Choose a Mobile Phase: A mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v) typically provides good separation.
-
Spotting: On the baseline of the plate, spot:
-
SM1: A solution of 2,4-dichloro-5-methylpyrimidine.
-
SM2: A solution of 3-nitroaniline.
-
RXN: A sample from your reaction mixture.
-
-
Development: Place the plate in a chamber with the mobile phase and allow the solvent to run up the plate.
-
Visualization: Visualize the plate under UV light (254 nm).
-
The 3-nitroaniline (SM2) spot will be visible and should diminish over time in the "RXN" lane.
-
A new, higher Rf spot will appear, corresponding to your desired product.
-
The disubstitution product will typically have a slightly different Rf from the desired product (often lower, depending on the eluent) and will increase in intensity if the reaction is left for too long.
-
-
Decision Point: The reaction should be stopped and worked up when the 3-nitroaniline spot in the "RXN" lane is faint or completely gone.
-
Caption: Troubleshooting workflow for reaction optimization.
References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from BenchChem Tech Support.[4]
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from BenchChem.[1]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.[5]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from ResearchGate.[6]
-
Wang, T., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(6), 1153-1156.[2]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org.[7]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-138.[8]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from Chemistry Stack Exchange.[3]
-
Papai, R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 52(10), 2846-2857.[9][10]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine in Reaction Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting strategies for enhancing the solubility of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a common intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis.[1][2] Poor solubility of this and similar compounds is a frequent challenge that can impede reaction kinetics, reduce yields, and complicate purification. This document is designed to provide a logical, experience-based workflow to overcome these solubility hurdles.
Understanding the Challenge: Physicochemical Properties
This compound is a relatively large, rigid, and non-polar molecule. The presence of multiple aromatic rings and a nitro group contributes to strong crystal lattice energy, making it poorly soluble in many common organic solvents. The pyrimidine and amine functionalities offer some potential for hydrogen bonding, but the overall hydrophobic character of the molecule dominates.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for dissolving this compound for a reaction?
A1: For initial trials, a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These are powerful, polar aprotic solvents with a strong ability to solvate a wide range of organic molecules, including those with poor solubility.[3] It is advisable to start by preparing a concentrated stock solution (e.g., 100 mM) in one of these solvents.
Q2: My compound precipitates when I add other reactants or change the solvent composition. What should I do?
A2: This is a common phenomenon known as "crashing out" or precipitation upon dilution. It occurs when the solution becomes supersaturated with respect to your compound. To address this, consider the following:
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Slower Addition: Add the solution of your other reactant dropwise to the solution of this compound with vigorous stirring.
-
Co-solvent System: Instead of a single solvent, use a co-solvent system. For example, if your reaction proceeds well in a less polar solvent like tetrahydrofuran (THF) but your starting material is insoluble, you can dissolve it in a minimal amount of DMSO or DMF and then slowly add it to the reaction mixture containing THF.
-
Elevated Temperature: Running the reaction at a higher temperature can significantly increase the solubility of your compound.
Q3: Can I use protic solvents like ethanol or isopropanol?
A3: While possible, protic solvents are generally less effective at dissolving this type of compound compared to polar aprotic solvents. Furthermore, in the context of a nucleophilic aromatic substitution (SNAr) reaction at the C2-chloro position, a protic solvent can potentially act as a competing nucleophile, leading to undesired side products. However, in some cases, a mixture of a protic solvent with a polar aprotic solvent can be beneficial.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.
Step 1: Systematic Solvent Screening
The first step is to perform a systematic solvent screening to identify the most suitable solvent or solvent system for your reaction.
Experimental Protocol: Small-Scale Solubility Testing
-
Preparation: Dispense a small, accurately weighed amount (e.g., 5 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single test solvent.
-
Observation at Room Temperature: Vortex each vial for 1-2 minutes and observe for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
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Heating: For vials where the compound is not fully soluble, gently heat the mixture to the intended reaction temperature (e.g., 50-80 °C) and observe for dissolution.
-
Cooling: Allow the heated vials to cool to room temperature and observe if the compound remains in solution or precipitates. This provides insight into the potential for crystallization upon reaction completion.
Table 1: Recommended Solvents for Screening
| Solvent Class | Recommended Solvents | Expected Performance |
| Polar Aprotic | DMSO, DMF, N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | High likelihood of good solubility, especially at elevated temperatures. |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF) | Moderate solubility, often requiring heating. Good for reactions where polar aprotic solvents are not suitable. |
| Alcohols | tert-Butanol, Isopropanol (IPA) | Lower solubility. Use with caution in SNAr reactions. |
| Chlorinated | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Generally poor solubility for this compound. |
| Aromatic | Toluene, Xylenes | Very poor solubility. |
dot
Caption: A workflow for troubleshooting solubility issues.
Step 2: Utilizing Co-Solvent Systems
Often, a single solvent does not provide the ideal balance of solubility and reaction compatibility. In such cases, a co-solvent system can be highly effective.
Causality: A small amount of a strong solvent (e.g., DMSO or DMF) can disrupt the crystal lattice of the solute, allowing a weaker, but more reaction-compatible, bulk solvent to solvate the molecule.
Experimental Protocol: Co-Solvent System Development
-
Primary Solvent Selection: Choose a primary solvent that is optimal for your reaction chemistry but in which your compound has poor solubility (e.g., 1,4-dioxane).
-
Co-Solvent Selection: Select a strong solubilizing agent (e.g., DMF).
-
Ratio Optimization:
-
Start with a 9:1 ratio of primary solvent to co-solvent (e.g., 9 mL dioxane to 1 mL DMF).
-
Attempt to dissolve your compound in this mixture.
-
If solubility is still poor, incrementally increase the proportion of the co-solvent (e.g., 8:2, 7:3).
-
Note: The goal is to use the minimum amount of the strong co-solvent necessary to achieve a homogeneous solution at the reaction temperature.
-
Step 3: The Effect of Temperature
The solubility of most organic compounds increases with temperature. For many reactions, simply increasing the reaction temperature can be the most straightforward solution to solubility problems.
Causality: Increased thermal energy helps to overcome the intermolecular forces in the crystal lattice, allowing the solvent to more effectively surround and dissolve the solute molecules.
Procedure:
-
Determine the maximum tolerable temperature for your reactants and products.
-
Gradually increase the reaction temperature in 10 °C increments, observing for dissolution.
-
Be mindful that higher temperatures can also lead to increased rates of side reactions.
Step 4: pH Adjustment (for specific reaction contexts)
While less common for purely organic reactions, pH adjustment can be a powerful tool if your reaction involves aqueous conditions or if your molecule has ionizable groups. For this compound, the pyrimidine nitrogens are weakly basic.
Causality: Protonation of a basic site can create a salt, which is often significantly more soluble in polar solvents than the free base.
Application: This technique is most relevant for downstream processing or if the reaction is tolerant of acidic conditions. For example, adding a small amount of a non-nucleophilic acid like methanesulfonic acid might improve solubility in some polar solvents. However, this is an advanced technique that should be used with caution as it can alter the reactivity of your starting materials.
dot
Caption: A decision tree for solvent selection.
Concluding Remarks
Overcoming the solubility challenges of this compound requires a systematic and logical approach. By starting with a robust solvent screening, followed by the judicious use of co-solvents and temperature adjustments, researchers can establish a reliable and scalable reaction protocol. This guide provides a framework for these investigations, grounded in the fundamental principles of physical organic chemistry.
References
-
PubChem. (2025). 2-Chloro-5-methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
PubChem. (2025). 2-Chloro-5-methylpyridin-4-amine. National Center for Biotechnology Information. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
National Institutes of Health. (2022). Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
PubMed. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. [Link]
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- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Stability of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine in their synthetic workflows. We address common stability-related issues, offering troubleshooting protocols and preventative measures to ensure the integrity of your experiments.
Frequently Asked Questions & Troubleshooting
This section is designed to address specific challenges you may encounter. Our approach is to explain the underlying chemical principles and provide actionable, validated protocols to diagnose and solve the problem.
Q1: During my reaction work-up or upon analysis by TLC/LC-MS, I observe a new, significantly more polar byproduct. What is the likely identity of this impurity?
Plausible Cause: The most probable cause is the hydrolysis of the C2-chloro group to a hydroxyl group, forming the corresponding 2-hydroxy-5-methyl-N-(3-nitrophenyl)pyrimidin-4-one. The 2-chloro position on the pyrimidine ring is highly susceptible to nucleophilic attack, and water can act as a nucleophile, particularly under non-neutral pH conditions.[1][2] This hydrolysis product exists in tautomeric equilibrium with its 2-pyrimidinone form, which is generally favored. The introduction of the hydroxyl/keto group dramatically increases the polarity of the molecule, explaining its different chromatographic behavior.
The reactivity of the chlorine substituent is significantly influenced by its position on the pyrimidine ring. Generally, a chlorine at the 4-position is more reactive towards nucleophiles than one at the 2-position due to better resonance stabilization of the Meisenheimer intermediate.[3] However, the 2-chloro position is still highly activated and prone to displacement, especially by hydrolysis under forcing conditions (e.g., strong acid or base, elevated temperatures).[1]
Troubleshooting Protocol: Verifying Hydrolytic Degradation
-
Sample Preparation: Dissolve a small, accurately weighed sample of your starting material (1-2 mg) in a suitable solvent (e.g., Acetonitrile or THF) to create a stock solution.
-
Stress Conditions:
-
Acidic: Aliquot 100 µL of the stock solution into a vial and add 900 µL of a 1N HCl aqueous solution.
-
Basic: Aliquot 100 µL of the stock solution into a separate vial and add 900 µL of a 1N NaOH aqueous solution.
-
Neutral: Aliquot 100 µL of the stock solution into a third vial and add 900 µL of deionized water.
-
-
Incubation: Gently agitate all three vials at room temperature for 2-4 hours.
-
Analysis: Analyze each sample, alongside a T=0 sample of the stock solution, by LC-MS.
-
Confirmation: Compare the mass and retention time of the new peak in your stressed samples to the impurity observed in your reaction mixture. The expected mass of the hydrolyzed product (C₁₁H₁₀N₄O₃) will be [M+H]⁺ ≈ 247.08, compared to the starting material's (C₁₁H₉ClN₄O₂) [M+H]⁺ ≈ 277.05.
Recommendation: To minimize hydrolysis, ensure all reaction and work-up steps are performed under anhydrous or pH-neutral conditions where possible. If an aqueous work-up is necessary, use buffered solutions (pH ≈ 7) and minimize the contact time.
Q2: My reaction is sluggish or fails to proceed to completion, even with a strong nucleophile. Could the stability of the starting material under my reaction conditions be the issue?
Plausible Cause: While hydrolysis is a common issue, other factors related to the compound's reactivity and stability can lead to poor reaction outcomes. The electronic nature of the substituents plays a critical role. The N-(3-nitrophenyl) group is strongly electron-withdrawing, which deactivates the pyrimidine ring towards certain transformations and can influence the reactivity of the C2-chloro group. Furthermore, thermal instability at elevated temperatures could lead to gradual decomposition into an unreactive tar or a complex mixture of products.[4][5]
Visualizing the Competing Pathways
The primary challenge is ensuring the desired nucleophilic substitution outcompetes the potential degradation via hydrolysis.
Caption: Workflow for pH stability determination.
Recommendation: For maximum stability in aqueous or biphasic systems, use a buffered solution with a pH between 5 and 7. [6]Avoid prolonged exposure to solutions with a pH greater than 7.5. If your reaction generates acid (e.g., HCl), consider adding a non-nucleophilic base like DIPEA or 2,6-lutidine to maintain neutrality.
References
-
Shah, S. W., et al. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1, 394-397. Available at: [Link]
-
DeLattre, M., et al. (1995). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. Available at: [Link]
-
Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Cogent Chemistry, 1(1). Available at: [Link]
-
Laria, J., et al. (2005). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research, 44(23), 8632–8637. Available at: [Link]
-
Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Australian Journal of Chemistry, 19(11), 2321-2326. Available at: [Link]
-
Patel, H. H. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Curious Chloride. Available at: [Link]
-
Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]
-
Filo (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo Q&A. Available at: [Link]
-
Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? European Journal of Organic Chemistry, 2012(23), 4323-4328. Available at: [Link]
-
Wang, G., et al. (2023). Theoretical study about the thermal stability and detonation performance of the nitro-substituted derivatives of 4-(1H-1,2,4-triazol-1-yl) pyrimidine. Journal of Energetic Materials. Available at: [Link]
-
Ishizuka, M., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(7), 1452-1458. Available at: [Link]
-
Gomaa, M. A.-M. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(4), M1016. Available at: [Link]
-
Hock, W. K. (1994). Effect of pH on Pesticide Stability and Efficacy. Perennial Plants, 2(2). Available at: [Link]
-
MSU Extension (2008). Effect of water pH on the stability of pesticides. Michigan State University Extension. Available at: [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University Extension. Available at: [Link]
-
Grout, R. J., & Partridge, M. W. (1970). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic, 3540-3546. Available at: [Link]
-
Ballweg, H. (1964). Researches on Pyrimidines. Certain Derivatives of 2-Propylpyrimidme1. Journal of the American Chemical Society, 86(18), 3871-3874. Available at: [Link]
-
Larhed, M., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 5(40), 25883–25893. Available at: [Link]
-
Ibis Scientific (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific Blog. Available at: [Link]
-
Parks, S. K., & Pouysségur, J. (2017). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences, 18(7), 1561. Available at: [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651. Available at: [Link]
- Google Patents (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents (2015). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
-
ResearchGate (n.d.). Bacterial degradation pathways for 4-chloro-2-aminophenol. ResearchGate. Available at: [Link]
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ResearchGate (n.d.). Proposed pathway of 4-aminopyridine degradation. ResearchGate. Available at: [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4253. Available at: [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
PubChem (n.d.). 2-Chloro-5-methylpyrimidin-4-amine. PubChem. Available at: [Link]
-
PubChem (n.d.). 2-Chloro-5-methylpyridin-4-amine. PubChem. Available at: [Link]
- Google Patents (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- Google Patents (1986). US4612377A - Preparation of 2-chloro-5-methylpyridine.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Jaiswal, P., et al. (2023). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1148–1152. Available at: [Link]
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- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
Technical Support Center: Preventing Hydrolysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Welcome to the technical support center for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. The inherent reactivity of the 2-chloropyrimidine moiety, while synthetically useful, also renders the compound susceptible to hydrolysis. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions to help you maintain the integrity of your compound and ensure the success of your experiments.
Core Concept: Understanding the Inherent Reactivity
The primary stability challenge with this molecule is the hydrolysis of the chlorine atom at the C2 position of the pyrimidine ring. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is an electron-deficient heterocycle, and the presence of two ring nitrogen atoms flanking the C2 position makes this carbon highly electrophilic and thus susceptible to nucleophilic attack.[1] Water, although a weak nucleophile, can attack this activated position, leading to the displacement of the chloride ion and the formation of the corresponding 2-hydroxy-pyrimidin-4-amine derivative.
The reaction proceeds through a well-established mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is a key factor in determining the reaction rate.[2] The electron-withdrawing nature of the pyrimidine nitrogens effectively stabilizes this intermediate, facilitating the substitution.
Caption: SNAr hydrolysis mechanism of the C2-chloro group.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when handling and using this compound.
Q1: I'm observing an unexpected peak in my LC-MS/NMR analysis with a mass corresponding to my starting material minus ~18.5 Da. What is it?
A: You are likely observing the hydrolysis product, 2-hydroxy-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This occurs when the chlorine atom (atomic mass ~35.5 amu) is replaced by a hydroxyl group (mass ~17.0 amu). This mass difference is a classic indicator of hydrolysis for this class of compounds. Unexpected peaks in analytical results are often the first sign of sample degradation.[3] The presence of water in your solvents or on your glassware is the most probable cause.
Q2: What are the primary factors that accelerate the hydrolysis of my compound?
A: Several environmental and experimental factors can significantly increase the rate of hydrolysis. Understanding and controlling these is critical for maintaining the compound's integrity.
Caption: Key factors contributing to compound hydrolysis.
The main culprits are:
-
Water: The primary reactant in hydrolysis. Even trace amounts in solvents or from atmospheric humidity can cause degradation over time.
-
pH: Both acidic and basic conditions can catalyze hydrolysis.[4] Under acidic conditions, protonation of the pyrimidine ring nitrogens can further activate the C2 position for nucleophilic attack. Under basic conditions, the hydroxide ion (OH⁻) is a much more potent nucleophile than water, drastically increasing the reaction rate.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at room temperature for extended periods is not recommended.
-
Nucleophilic Solvents: Protic solvents, especially alcohols like methanol and ethanol, are nucleophilic and can lead to solvolysis, forming the corresponding ether or alkoxy derivatives instead of the hydroxy compound.[3]
Q3: How should I properly store the solid compound to ensure long-term stability?
A: Solid-state stability is generally higher than in-solution stability. However, proper storage is crucial. Based on best practices for reactive chloro-heterocycles, we recommend the following:[5]
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen).
-
Moisture Control: Place the vial inside a desiccator containing a suitable desiccant (e.g., Drierite or silica gel) to protect it from atmospheric moisture.
Q4: What are the best solvents for preparing stock solutions, and what is the recommended storage protocol?
A: The choice of solvent is critical. Protic and nucleophilic solvents should be strictly avoided for storage.[3]
| Solvent Type | Recommended Solvents | Not Recommended | Rationale |
| Aprotic, Non-Nucleophilic | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | --- | These solvents are polar enough to dissolve the compound but are not nucleophilic, minimizing the risk of solvolysis.[3] |
| Protic / Nucleophilic | --- | Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), any aqueous buffers | These solvents can act as nucleophiles, directly reacting with the compound to cause hydrolysis or solvolysis.[1][3] |
Protocol 1: Preparation and Storage of a Stable Stock Solution
-
Preparation: Always use a brand new, sealed bottle of anhydrous, HPLC-grade solvent (e.g., DMSO). Work in a fume hood with low humidity or in a glove box.
-
Dissolution: Quickly weigh the solid compound and dissolve it in the anhydrous solvent to your target concentration.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials. This prevents contamination of the entire stock and avoids repeated freeze-thaw cycles which can introduce moisture.[3]
-
Storage: Tightly cap the aliquots, seal with parafilm, and store at -80°C for maximum stability. For solutions stored at -20°C, a shelf-life of one month is recommended, while -80°C storage can extend stability for up to six months.[3]
-
Best Practice: The most reliable approach is to always prepare solutions fresh just before use.[3]
Q5: My experimental protocol requires an aqueous buffer or a protic solvent. How can I minimize hydrolysis under these conditions?
A: While challenging, it is possible to work in these systems by carefully controlling conditions.
-
pH Control: The rate of hydrolysis is highly pH-dependent.[4] While the optimal pH for this specific molecule is not published, many heterocyclic compounds exhibit maximum stability in a slightly acidic pH range of 4-6.[4] Avoid strongly acidic or basic conditions. You must empirically determine the ideal pH for your specific reaction system by running small-scale time-course experiments.
-
Temperature: Keep the reaction temperature as low as possible while still allowing your desired reaction to proceed at a reasonable rate. Every 10°C increase can significantly raise the degradation rate.
-
Time: Minimize the compound's exposure time to the protic/aqueous environment. Plan your experiment so that the work-up can be performed immediately upon completion.
-
Reagent Purity: Use high-purity, anhydrous grade protic solvents when possible.
Protocol 2: General Reaction Setup to Minimize Hydrolysis
-
Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use to remove any adsorbed water.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the system.
-
Reagent Addition: Add the this compound (preferably as a freshly prepared solution in an anhydrous aprotic solvent) to the reaction mixture last, if possible.
-
Temperature Management: Pre-cool the reaction vessel to the target temperature before adding the substrate.
-
Monitoring: Closely monitor the reaction progress (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Prompt Work-up: As soon as the reaction is complete, proceed immediately to the extraction and purification steps to remove the compound from the destabilizing environment.
By implementing these rigorous handling, storage, and experimental procedures, you can significantly mitigate the risk of hydrolysis, ensuring the integrity of your this compound and the reliability of your research outcomes.
References
- A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs. 4-Chloropyrimidines in Nucleophilic Aromatic Substitution. Benchchem.
- An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Benchchem.
- Stability of 2-(Chloromethyl)pyrimidine hydrochloride in different solvents. Benchchem.
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). RSC Publishing.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health (NIH).
Sources
- 1. zenodo.org [zenodo.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the chemical modification of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our focus is to address the specific challenges you may encounter during palladium-catalyzed cross-coupling reactions involving this substrate, ensuring you can navigate your synthetic challenges with confidence.
Introduction to the Substrate: A Molecule with Nuances
The successful functionalization of this compound via cross-coupling is a task that requires careful consideration of its unique structural features. This molecule presents a confluence of electronic and steric factors that can significantly influence catalyst selection and reaction outcomes.
-
The Electron-Deficient 2-Chloropyrimidine Core: The pyrimidine ring is inherently electron-deficient, which can impact the oxidative addition step in the catalytic cycle. While this can sometimes facilitate the activation of the C-Cl bond, the presence of nitrogen atoms can also lead to catalyst inhibition through coordination.[1][2]
-
The Steric Hindrance of the 5-Methyl Group: The methyl group at the 5-position can introduce steric bulk around the reactive center, potentially hindering the approach of the catalyst and the coupling partner.
-
The N-(3-nitrophenyl)amino Moiety: The secondary amine at the 4-position, with its strongly electron-withdrawing nitro group, can influence the overall electronic nature of the substrate. Furthermore, the amine itself can act as a ligand, potentially deactivating the palladium catalyst.
This guide will dissect these challenges and provide actionable strategies to overcome them, enabling you to achieve your desired synthetic transformations efficiently and with high yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Conversion in my Cross-Coupling Reaction
Q1: I am attempting a Suzuki-Miyaura coupling with my this compound and an arylboronic acid, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion in the Suzuki-Miyaura coupling of this substrate is a common hurdle. The primary suspect is often inefficient oxidative addition of the palladium catalyst to the C-Cl bond of the electron-deficient pyrimidine ring.[2][3] Here’s a systematic approach to troubleshooting:
Initial Checks:
-
Reagent Quality: Ensure your arylboronic acid is pure and that your solvent and base are anhydrous. Moisture can lead to protodeboronation of the boronic acid and hinder catalyst activity.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.
Catalyst System Optimization:
-
Palladium Precatalyst: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a more advanced precatalyst. Buchwald's G3 or G4 precatalysts, for instance, are designed for the efficient in situ generation of the active LPd(0) species and can be more reliable for challenging substrates.
-
Ligand Selection is Crucial: For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally required to promote the oxidative addition step.[3] Consider ligands such as SPhos, XPhos, or RuPhos.[5]
-
Base Selection: The choice of base is critical. While stronger bases like NaOtBu are often used, they can be incompatible with the nitro group on your substrate. A weaker base like K₃PO₄ or Cs₂CO₃ in a biphasic solvent system (e.g., toluene/water or dioxane/water) is a good starting point to avoid potential side reactions.[6]
Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Issue 2: My Buchwald-Hartwig Amination is Failing
Q2: I'm trying to perform a Buchwald-Hartwig amination at the 2-chloro position with a primary amine, but the reaction is not proceeding. What specific considerations should I have for this substrate?
A2: The Buchwald-Hartwig amination of your substrate is challenging due to a combination of factors, including the electron-deficient nature of the chloropyrimidine and potential catalyst inhibition by the substrate itself.[3][7]
Key Considerations:
-
Catalyst Inhibition: The N-(3-nitrophenyl)amino group on your substrate can coordinate to the palladium center, leading to catalyst deactivation. To mitigate this, it is often beneficial to use a higher ligand-to-palladium ratio than usual (e.g., 2:1 or even 4:1).
-
Ligand Choice: For C-N bond formation with chloropyrimidines, sterically hindered biarylphosphine ligands are highly recommended. BrettPhos and RuPhos are excellent starting points due to their proven efficacy in coupling challenging substrates.[7]
-
Base Sensitivity: The nitro group is sensitive to strong bases. While NaOtBu is a common choice for Buchwald-Hartwig reactions, a weaker base like LiHMDS or K₃PO₄ might be necessary to avoid degradation of your starting material.
-
Temperature Control: These reactions often require elevated temperatures (80-110 °C) to drive the reaction to completion.[3]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | BrettPhos Pd G3 (2 mol%) | Efficient generation of the active catalyst, suitable for C-N coupling. |
| Ligand | BrettPhos (4 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[7] |
| Base | LiHMDS (1.5 equiv) | Strong, non-nucleophilic base with lower risk of side reactions compared to NaOtBu. |
| Solvent | Toluene or 1,4-Dioxane (degassed) | Common, inert solvents for this transformation.[8] |
| Temperature | 100 °C | To overcome the activation barrier for C-Cl bond cleavage. |
Issue 3: I'm observing significant side product formation in my Heck reaction.
Q3: When attempting a Heck reaction with an acrylate, I'm getting a mixture of the desired product and a significant amount of the reduced starting material (dehalogenation). How can I improve the selectivity?
A3: The formation of the dehalogenated product is a common side reaction in Heck couplings, particularly with electron-deficient aryl chlorides.[9] This occurs when the palladium-hydride intermediate, formed after the migratory insertion step, undergoes reductive elimination instead of β-hydride elimination to regenerate the catalyst.
Strategies to Minimize Dehalogenation:
-
Ligand Modification: The use of bulky, electron-rich phosphine ligands such as P(t-Bu)₃ can favor the desired Heck pathway.[10][11]
-
Base Selection: The choice of base can significantly influence the reaction outcome. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often preferred in Heck reactions. If dehalogenation persists, consider using a weaker inorganic base like K₂CO₃.
-
Additives: In some cases, the addition of a silver salt (e.g., Ag₂CO₃) can act as a halide scavenger and improve the efficiency of the Heck coupling.
-
Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can help to suppress side reactions.
Visualizing the Competing Pathways in a Heck Reaction
Caption: Competing pathways in the Heck reaction catalytic cycle.
Issue 4: My Sonogashira coupling is not working.
Q4: I am trying to couple a terminal alkyne with my substrate using Sonogashira conditions, but I'm not seeing any product. What are the key parameters to consider?
A4: The Sonogashira coupling of chloropyrimidines can be challenging.[2] Success hinges on the right combination of catalyst, copper co-catalyst, base, and solvent.
Troubleshooting Sonogashira Coupling:
-
Catalyst System: A common catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). For your challenging substrate, a more active palladium catalyst with a bulky phosphine ligand might be necessary. Consider a copper-free Sonogashira protocol, which can sometimes provide better results for complex substrates.[12][13]
-
Base: A strong amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used to deprotonate the terminal alkyne. Ensure the base is anhydrous.
-
Solvent: Anhydrous solvents like THF or DMF are commonly employed.
-
Glaser Coupling: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring a strictly anaerobic environment and by using the appropriate ratio of reagents.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific boronic acid, base, and temperature may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 (2 mol%)
-
SPhos (2 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, SPhos Pd G3, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
References
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- MDPI. (2017). Heck Reaction—State of the Art.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (2019). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides.
- ACS Publications. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine.
- ACS Publications. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Welcome to the technical support guide for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS 1202759-74-7). This document is designed for researchers, chemists, and quality control professionals working with this key starting material. The purity of this intermediate is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs), making robust impurity management essential.
This guide provides in-depth, experience-based answers to common challenges, moving beyond simple procedural lists to explain the underlying chemical principles. We will explore the origins of common impurities, provide validated analytical protocols, and offer systematic troubleshooting advice to ensure your material meets the highest standards of quality.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling, stability, and general characteristics of this compound.
Q1: What are the most common process-related impurities I should be aware of?
A1: Based on the typical synthetic routes, which often involve the condensation of a pyrimidine precursor with 3-nitroaniline, several classes of impurities can arise. The most common are:
-
Unreacted Starting Materials: Residual 2,4-dichloro-5-methylpyrimidine or 3-nitroaniline.
-
Di-substituted Byproducts: Impurities formed by the reaction of a second molecule of 3-nitroaniline with the pyrimidine ring, leading to the displacement of both chlorine atoms (if starting from a di-chloro precursor).
-
Hydrolysis Products: The 2-chloro group on the pyrimidine ring is susceptible to hydrolysis, especially under basic or prolonged acidic conditions at elevated temperatures, yielding 2-hydroxy-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine.
-
Over-reduction Impurities: If the nitro group is prematurely or partially reduced during a subsequent synthetic step, it can lead to amino or hydroxylamino analogs.
Q2: Why is the 2-chloro group a potential source of impurities?
A2: The 2-chloro substituent on the pyrimidine ring is an activated leaving group, susceptible to nucleophilic substitution.[1] This reactivity is essential for downstream reactions but also makes the compound prone to degradation. Nucleophiles such as water (leading to hydrolysis), amines, or even certain solvents can displace the chloride, particularly at elevated temperatures. This necessitates careful control over reaction conditions and storage.
Q3: What are the recommended storage and handling conditions for this material?
A3: To maintain the integrity of this compound, the following conditions are recommended:
-
Storage Temperature: Ambient storage is generally acceptable for short-term use. For long-term storage, refrigeration (2-8 °C) is advisable to minimize the rate of potential hydrolytic degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect from light and moisture.
-
Handling: Avoid exposure to highly acidic or basic conditions unless part of a controlled reaction step. Use anhydrous solvents and reagents where possible to prevent hydrolysis.
Q4: My material has a darker-than-expected color (e.g., deep yellow or brown). What could be the cause?
A4: While the pure compound is typically a yellow solid, a darker coloration often indicates the presence of trace impurities or degradation products. Potential causes include:
-
Oxidation: The nitroaromatic system can be susceptible to oxidative side reactions, forming highly colored polymeric impurities.
-
Residual Solvents/Reagents: Trapped, colored reagents from the synthesis (e.g., from a Vilsmeier-Haack type reaction if used in pyrazole synthesis) can discolor the final product.[2]
-
Degradation: Small amounts of degradation products, particularly those arising from reactions involving the nitro group, can be intensely colored.
A darker color warrants analytical investigation (e.g., via HPLC) to identify the impurity and assess its level before proceeding with subsequent reactions.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific experimental issues.
Issue 1: An unknown peak is observed in the HPLC chromatogram.
-
Potential Cause A: Isomeric Impurity
-
Scientific Rationale: During the initial synthesis, substitution of 3-nitroaniline could potentially occur at a different position on the pyrimidine ring if the starting material allows for it, or an isomer of the 3-nitroaniline starting material (e.g., 2- or 4-nitroaniline) was present.
-
Troubleshooting Workflow:
-
Mass Spectrometry (LC-MS): Determine the mass of the impurity. If it has the same mass as the main compound, it is an isomer.
-
NMR Spectroscopy: Acquire a high-resolution 1H NMR spectrum. Isomeric impurities will often show distinct shifts in the aromatic region.
-
Source Analysis: Analyze the 3-nitroaniline starting material for the presence of isomers.
-
-
-
Potential Cause B: Hydrolysis Product
-
Scientific Rationale: The chloro group has been displaced by a hydroxyl group. This results in a more polar compound that will typically have a shorter retention time in reverse-phase HPLC.
-
Troubleshooting Workflow:
-
LC-MS Analysis: Check for a peak with a mass corresponding to [M-Cl+OH]. The mass difference should be approximately -15.99 Da (Cl ≈ 35.45, OH ≈ 17.01).
-
Forced Degradation Study: Intentionally degrade a small sample of pure material by heating it in a mixture of water and a co-solvent (e.g., acetonitrile). Compare the retention time of the resulting degradation product with the unknown peak.
-
-
Issue 2: The reaction yield is low and the crude product shows multiple spots on TLC.
-
Potential Cause A: Incomplete Reaction
-
Scientific Rationale: The nucleophilic aromatic substitution reaction may not have gone to completion. This is often due to insufficient temperature, short reaction time, or inadequate base to scavenge the HCl byproduct.
-
Troubleshooting Workflow:
-
TLC/HPLC Monitoring: Monitor the reaction progress more frequently. The reaction is complete when the starting pyrimidine spot/peak is consumed.
-
Optimize Conditions: If the reaction stalls, consider increasing the temperature moderately or adding an additional equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
-
-
Potential Cause B: Side Reactions Dominating
-
Scientific Rationale: If the reaction temperature is too high or the conditions are too basic, side reactions such as di-substitution or hydrolysis can become significant, consuming the starting material and product.
-
Troubleshooting Workflow:
-
Identify Byproducts: Use LC-MS to identify the major byproducts. This will inform which side reaction is problematic.
-
Modify Reaction Conditions:
-
If di-substitution is observed, use a milder base or lower the reaction temperature.
-
If hydrolysis is prevalent, ensure anhydrous conditions are strictly maintained.
-
-
-
Troubleshooting Decision Workflow
The following diagram illustrates a logical path for diagnosing and resolving out-of-specification results for the starting material.
Caption: Workflow for impurity identification and resolution.
Part 3: Key Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a robust reverse-phase HPLC method for separating the main component from its common process-related impurities.
Instrumentation and Columns
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.
-
Column Temperature: 35 °C.
Mobile Phase and Gradient
| Component | Description |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Dilute 1 mL of the stock solution to 100 mL with the same diluent to obtain a final concentration of 10 µg/mL for analysis.
System Suitability
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >5000 theoretical plates for the main component peak.
Protocol 2: Lab-Scale Recrystallization for Purification
This procedure is effective for removing less soluble impurities and improving the overall purity of the material.
Solvent Selection Rationale The ideal solvent system will fully dissolve the compound at an elevated temperature but exhibit poor solubility at room temperature or below, while impurities remain either fully soluble or insoluble at all temperatures. For this compound, a polar aprotic solvent like ethyl acetate or an alcohol like isopropanol often provides good results.
Step-by-Step Procedure (using Ethyl Acetate)
-
Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of ethyl acetate at room temperature (e.g., 10 mL) and swirl. The material will not fully dissolve.
-
Gently heat the mixture on a hot plate with stirring. Add ethyl acetate portion-wise until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure maximum recovery upon cooling.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear, hot solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Potential Impurity Formation Pathway
The following diagram illustrates the primary synthetic route and a key potential side reaction leading to the hydrolysis impurity.
Caption: Synthesis pathway and formation of a common hydrolysis impurity.
References
-
General Pyrimidine Synthesis: "Pyrimidine - Wikipedia." This resource provides a general overview of pyrimidine synthesis methods, such as the principal synthesis involving β-dicarbonyl compounds.[1] (Wikipedia) [Link]
-
Synthesis of Chloro-Pyrimidines: "2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI." While detailing a different molecule, this paper describes synthetic methods like the Vilsmeier-Haack reaction for creating chlorinated heterocyclic aldehydes, which are common precursors in such syntheses.[2] (MDPI) [Link]
-
Patent Literature on Synthesis: "CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)." This patent describes the synthesis of a related pyrimidine amine, highlighting the use of HPLC for purity analysis and methanol for purification by slurrying.[3] (Google Patents)
-
Degradation of Nitroaromatics: "Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed." This article discusses the chemical reactivity of chloro-nitroaromatic compounds, including the reduction of the nitro group and reductive dechlorination, which are relevant degradation pathways.[4] (PubMed) [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 4. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Synthesis of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives
Welcome to the technical support center for the synthesis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during synthesis and scale-up. We will delve into the causality behind experimental choices, offering robust protocols and troubleshooting frameworks to ensure reproducible, high-yield outcomes.
Core Synthetic Strategy: Understanding the Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the target compound, this compound, is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is favored due to the high reactivity of the starting material, 2,4-dichloro-5-methylpyrimidine, and the ready availability of 3-nitroaniline.
The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the two electron-withdrawing chlorine atoms. This electronic property makes the carbon atoms of the C-Cl bonds highly electrophilic and susceptible to attack by nucleophiles. A critical aspect of this synthesis is controlling the regioselectivity of the substitution. The reactivity of the chlorine atoms on the pyrimidine ring generally follows the order C4(6) > C2.[1][2] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during an attack at the C4 position, which allows for delocalization over both ring nitrogen atoms.[3]
Reaction Mechanism: SNAr Pathway
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The amino group of 3-nitroaniline acts as the nucleophile, attacking the electron-deficient C4 carbon of the 2,4-dichloro-5-methylpyrimidine.
-
Formation of Meisenheimer Intermediate: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrimidine ring is temporarily disrupted.
-
Elimination & Re-aromatization: The intermediate collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.
Detailed Experimental Protocol
This protocol provides a robust, self-validating method for the synthesis of this compound.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight | Quantity | Molar Eq. |
| 2,4-dichloro-5-methylpyrimidine | 17185-35-8 | 163.01 g/mol | 10.0 g | 1.0 |
| 3-nitroaniline | 99-09-2 | 138.12 g/mol | 8.48 g | 1.0 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 7.44 g (10.2 mL) | 1.2 |
| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 g/mol | 200 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-methylpyrimidine (10.0 g, 61.3 mmol) and isopropyl alcohol (200 mL).
-
Reagent Addition: Add 3-nitroaniline (8.48 g, 61.3 mmol) to the suspension. The mixture will be a pale yellow slurry.
-
Base Addition: Slowly add triethylamine (10.2 mL, 73.6 mmol) to the reaction mixture at room temperature. The addition of the base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl Acetate (7:3). The starting material 2,4-dichloro-5-methylpyrimidine should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature. A yellow solid will precipitate.
-
Filter the solid using a Büchner funnel and wash the filter cake sequentially with cold isopropyl alcohol (2 x 30 mL) and deionized water (2 x 50 mL) to remove triethylamine hydrochloride and unreacted starting materials.
-
-
Drying: Dry the resulting yellow solid in a vacuum oven at 60°C overnight to yield the final product. Expected yield: 14-16 g (82-94%).
Experimental Workflow Diagram
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction yield is very low, or no product is formed. What went wrong?
A1: Several factors can contribute to low or no yield:
-
Inactive Reagents: Ensure the 3-nitroaniline is pure and the 2,4-dichloro-5-methylpyrimidine has not degraded. The latter is sensitive to moisture.
-
Insufficient Base: The reaction generates HCl, which can protonate the nucleophile (3-nitroaniline), rendering it unreactive. Ensure at least one equivalent of a base like triethylamine or DIPEA is used to scavenge the acid.[4]
-
Low Reaction Temperature: The SNAr reaction requires sufficient thermal energy to overcome the activation barrier. Ensure the reaction is maintained at a consistent reflux temperature.
-
Poor Solubility: While IPA is a good starting point, if solubility is an issue, consider alternative solvents like ethanol, n-butanol, or acetonitrile.
Q2: I'm observing a significant amount of a second product spot on my TLC plate, which is difficult to separate from my desired product. What is it?
A2: This is likely the C2-substituted isomer, 4-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-2-amine. While the C4 position is kinetically favored, substitution at C2 can occur, especially at higher temperatures or with prolonged reaction times.[2][5]
-
Control Reaction Time: Do not let the reaction run for an extended period after the primary starting material is consumed, as this can promote the formation of the thermodynamic C2 product.
-
Temperature Management: Avoid excessive heating. Stick to the lowest effective reflux temperature.
-
Purification: If isomer formation is unavoidable, separation can be challenging. Flash column chromatography using a shallow gradient of ethyl acetate in hexane is often required.[6] Recrystallization may also be effective if the solubility profiles of the isomers are sufficiently different.
Q3: My final product is contaminated with starting materials. How can I improve purity?
A3: This typically indicates an incomplete reaction or inefficient work-up.
-
Reaction Monitoring: Ensure the reaction has gone to completion via TLC before beginning the work-up.
-
Washing Steps: The washing steps are critical. Washing with cold IPA helps remove unreacted 2,4-dichloro-5-methylpyrimidine. The water wash is essential for removing the triethylamine hydrochloride salt. Ensure the wash volumes are adequate.
-
Recrystallization: If impurities persist, recrystallization is an effective purification method for this class of compounds.[6] A common solvent system is ethanol or an ethanol/water mixture.
Troubleshooting Decision Tree
Frequently Asked Questions (FAQs)
Q: Can I use a different base, such as potassium carbonate? A: Yes, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used. However, they are typically used in polar aprotic solvents like DMF or DMSO and may require higher temperatures. Triethylamine in an alcohol solvent is often preferred for its mild conditions and the ease of removing its hydrochloride salt by filtration or washing.
Q: Is a palladium-catalyzed reaction like the Buchwald-Hartwig amination a viable alternative? A: Yes, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to pyrimidine systems.[7][8] This method can sometimes offer higher selectivity and proceed under milder conditions than traditional SNAr.[9] However, it requires an expensive palladium catalyst and specialized phosphine ligands, making the SNAr route more cost-effective for large-scale synthesis.
Q: How can I confirm the regioselectivity of my product? A: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the N-H proton of the amine and the C4 and C5 carbons of the pyrimidine ring, confirming C4 substitution. ¹H NMR can also provide clues, as the chemical shifts of the pyrimidine ring protons will differ between the C2 and C4 isomers.
Q: What are the main safety precautions for this reaction? A: 2,4-dichloro-5-methylpyrimidine is an irritant. 3-nitroaniline is toxic. Triethylamine is flammable and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Handy, S. T., & Zhang, Y. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398. [Link]
- BenchChem. (2025).
- Unknown. (2020).
-
Al-Hiari, Y. M., et al. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Ethoxy-4,6-difluoropyrimidine.
-
orthocresol. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Snieckus, V., & Demchuk, O. M. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Synfacts, 2006(04), 0321-0321. [Link]
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. [Link]
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. [Link]
- Google Patents. (n.d.). Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
-
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimization of Reaction Work-up for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Synthesis
Welcome to the technical support center for the synthesis and purification of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction work-up procedure for this key intermediate. Here, we address common challenges encountered during its synthesis, drawing from established principles of nucleophilic aromatic substitution (SNAr) reactions on pyrimidine cores.
Introduction to the Synthesis
The synthesis of this compound typically involves the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with 3-nitroaniline. This reaction is often facilitated by a base in a suitable solvent. While the core reaction is generally robust, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges. This guide provides a structured, question-and-answer approach to navigate these potential issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yield of the Desired Product
Question: I am experiencing a low yield of this compound after the reaction work-up. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, from incomplete reactions to product loss during extraction. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure the purity of your starting materials, particularly the aminopyrimidine and 3-nitroaniline. Impurities can lead to side reactions and lower the yield of the desired product.[1] If necessary, consider recrystallizing or purifying the starting materials before use.
-
Reaction Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[1] This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating. A common visualization technique for such aromatic compounds is UV light at 254 nm.[1]
-
Base Selection: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak may result in an incomplete reaction. Common bases for this type of reaction include triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[2]
-
Solvent Effects: The solvent plays a significant role in reactant solubility and reaction kinetics.[1] Solvents like isopropanol/water mixtures or anhydrous ethanol are often used for similar reactions.[2] A solvent screen may be necessary to find the optimal conditions for your specific substrates.[1]
-
Work-up Procedure: Significant product loss can occur during the aqueous work-up. The product, being an amine, can have some solubility in acidic aqueous solutions. Therefore, it is important to carefully control the pH during extraction.
FAQ 2: Presence of Unreacted Starting Materials in the Final Product
Question: My final product is contaminated with unreacted 2,4-dichloro-5-methylpyrimidine and/or 3-nitroaniline. How can I effectively remove these during the work-up?
Answer: The removal of unreacted starting materials is a common challenge. Here is a step-by-step optimized work-up protocol designed to address this issue:
Optimized Work-up Protocol:
-
Quenching the Reaction: After confirming the reaction's completion via TLC, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent, concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Liquid-Liquid Extraction:
-
Redissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any excess acid and remove some polar impurities.
-
To remove unreacted 3-nitroaniline, perform a wash with a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash will protonate the basic 3-nitroaniline, partitioning it into the aqueous layer.[3] Caution: The product itself is an amine and may also partition into the aqueous phase if the pH is too low.[3] Monitor the pH carefully and consider multiple washes with a milder acidic solution if necessary.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Visualizing the Extraction Process:
Caption: Optimized work-up workflow for purification.
FAQ 3: Formation of Side Products and Impurities
Question: I am observing an unknown impurity in my final product. What are the likely side products in this reaction and how can I minimize their formation?
Answer: A common side product in this type of reaction is the di-substituted product, where both chlorine atoms on the pyrimidine ring react with 3-nitroaniline.
Minimizing Di-substituted Product Formation:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the pyrimidine starting material relative to the 3-nitroaniline can help to minimize the formation of the di-substituted product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the mono-substitution product. Monitor the reaction closely by TLC to ensure it still proceeds to completion at a reasonable rate.[1]
-
Slow Addition: Adding the 3-nitroaniline solution dropwise to the reaction mixture containing the 2,4-dichloro-5-methylpyrimidine can help to maintain a low concentration of the aniline and favor mono-substitution.
Purification from Side Products:
If side products are formed, purification by column chromatography on silica gel is typically required.[3] A gradient elution system, for example, with a mixture of hexanes and ethyl acetate, is a good starting point for separating the desired product from less polar di-substituted byproducts and more polar impurities.[1]
Potential Impurity Profile:
| Compound | Structure | Reason for Presence | Removal Strategy |
| 2,4-dichloro-5-methylpyrimidine | Pyrimidine with two Cl | Unreacted starting material | Column chromatography |
| 3-nitroaniline | Aniline with NO₂ group | Unreacted starting material | Dilute acid wash |
| Di-substituted byproduct | Pyrimidine with two aniline groups | Side reaction | Column chromatography |
FAQ 4: Product is an Oil or Gummy Solid and Difficult to Handle
Question: My product has isolated as a viscous oil or a gummy solid, making it difficult to handle and purify further. What can I do?
Answer: This is a common issue when residual solvents or impurities are present.
-
Trituration: Try triturating the crude product with a non-polar solvent like hexanes or diethyl ether. This can often induce crystallization or precipitate the product as a solid, while the impurities remain dissolved in the solvent.
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can significantly improve purity and crystallinity.[4]
-
Solvent Removal: Ensure that all solvents used in the work-up have been thoroughly removed under high vacuum. Residual DMF, for example, can be difficult to remove and can result in an oily product.
Experimental Protocols
Protocol 1: General Reaction Procedure
-
In a round-bottom flask, dissolve 2,4-dichloro-5-methylpyrimidine (1.0 eq) in a suitable solvent (e.g., isopropanol).
-
Add 3-nitroaniline (1.0-1.2 eq) and a base such as triethylamine (1.5 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and monitor by TLC.[2]
-
Upon completion, proceed with the optimized work-up procedure described in FAQ 2.
Protocol 2: Column Chromatography for Purification
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity and gradually increasing it.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Logical Relationship of Troubleshooting Steps:
Caption: A logical approach to troubleshooting synthesis issues.
References
- BenchChem. (2025). Technical Support Center: Aqueous Workup Procedures for 2-Chloro-4-methylpyrimidin-5-amine Reactions.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- BenchChem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
Sources
Validation & Comparative
A Comparative Guide to Purity Analysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine by High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel small molecules like 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine, a substituted pyrimidine derivative with potential therapeutic applications, establishing a robust and reliable analytical method for purity determination is a critical milestone. Impurities, whether arising from the synthetic route or degradation over time, can impact the drug's stability, bioavailability, and toxicity profile.[1]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this specific compound. We will delve into the rationale behind method development, present a detailed experimental protocol for a stability-indicating HPLC method, and compare its performance characteristics against the more recent Ultra-Performance Liquid Chromatography (UPLC) technology. The objective is to equip researchers and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategy for their needs.
The Analytical Challenge: Understanding the Molecule
This compound possesses several structural features that inform the analytical strategy. The presence of aromatic rings and a nitro group provides strong chromophores, making UV detection a highly suitable and sensitive choice. The pyrimidine core and chloro-substituent, however, can be susceptible to hydrolysis under certain pH conditions, while the nitro group can be prone to reduction. Therefore, the chosen analytical method must not only quantify the API with high precision but also be capable of separating it from all potential process-related impurities and degradation products. This capability defines a "stability-indicating" method, which is a regulatory necessity.[2][3]
HPLC Method Development: A Logic-Driven Approach
The development of a stability-indicating HPLC method is a systematic process.[4] For small-molecule drugs, reversed-phase liquid chromatography (RPLC) is the predominant technique due to its versatility and ability to resolve complex mixtures.[4][5][6]
Our strategy is grounded in these core principles:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RPLC method development. Its hydrophobic nature is well-suited for retaining and separating moderately polar compounds like our target analyte. We propose a standard dimension column (e.g., 250 mm x 4.6 mm, 5 µm particle size) for initial development, offering a balance of efficiency and robustness.[7]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation. A gradient elution, starting with a higher aqueous content and moving to a higher organic content, is generally required to elute all compounds of interest, from polar degradants to the less polar API, within a reasonable timeframe.[4]
-
Organic Modifier: Acetonitrile or methanol are common choices. Methanol was selected for this proposed method due to its different selectivity compared to acetonitrile and its utility in separating pyrimidine derivatives.[7][8]
-
Aqueous Phase: A buffered aqueous phase is essential to control the ionization state of the analyte and any acidic or basic impurities, ensuring reproducible retention times. A phosphate buffer at a slightly acidic pH (e.g., pH 3.0) is often effective in sharpening peaks for amine-containing compounds.
-
-
Detection Wavelength: The UV-Vis spectrum of the analyte should be scanned to determine the wavelength of maximum absorbance (λmax). This maximizes sensitivity for the API and its impurities, which are likely to share similar chromophores. For this molecule, a wavelength around 225 nm is a logical starting point based on related structures.[7]
Experimental Protocol: A Stability-Indicating HPLC Method
This protocol is designed to be a self-validating system. Its specificity is confirmed through forced degradation studies, which intentionally stress the API to generate potential degradation products.[1][2][9]
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm (or equivalent).
-
Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Methanol |
| Gradient Program | 0-5 min: 45% B; 5-25 min: 45% to 85% B; 25-30 min: 85% B; 30.1-35 min: 45% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 225 nm |
| Run Time | 35 minutes |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
Forced Degradation Study Protocol
Forced degradation studies are mandated by ICH guidelines to demonstrate the method's specificity and stability-indicating nature.[2][3] The goal is to achieve 5-20% degradation of the active ingredient.[2]
-
Acid Hydrolysis: Reflux 1 mL of sample stock solution with 1 mL of 0.1 M HCl at 60 °C for 4 hours. Cool and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: Reflux 1 mL of sample stock solution with 1 mL of 0.1 M NaOH at 60 °C for 2 hours. Cool and neutralize with 0.1 M HCl.
-
Oxidative Degradation: Treat 1 mL of sample stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid API to 80 °C in a hot air oven for 48 hours.[10] Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10] Dissolve in diluent for analysis.
A successful stability-indicating method will show a decrease in the main peak's area and the appearance of new, well-resolved impurity peaks in the stressed samples, with no interference at the retention time of the analyte.
Workflow and Degradation Logic Visualization
The overall analytical workflow, from sample handling to data interpretation, is a critical process to control.
Caption: Workflow for HPLC Purity Analysis and Forced Degradation.
The purpose of a stability-indicating method is to resolve the API from its potential breakdown products.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hovione.com [hovione.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the NMR Spectral Analysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Derivatives
This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine and its related derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering a detailed interpretation of spectral data, explaining the causal relationships between molecular structure and spectral features, and providing actionable experimental protocols. Our focus is on demonstrating how a multi-dimensional NMR approach provides unambiguous structural elucidation, a cornerstone of modern chemical and pharmaceutical research.
Introduction: The Structural Challenge of Substituted Pyrimidines
Pyrimidine derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2][3] The biological activity of these molecules is critically dependent on their substitution patterns, making precise structural characterization non-negotiable. While techniques like mass spectrometry confirm molecular weight, only NMR spectroscopy can provide the detailed atomic connectivity and spatial information required for unequivocal structure validation.
The target molecule, this compound, presents a fascinating analytical challenge. It combines three distinct structural motifs: a disubstituted pyrimidine ring, a metasubstituted nitrophenyl ring, and a linking secondary amine. The resulting ¹H NMR spectrum, particularly in the aromatic region, is prone to signal overlap and complex splitting patterns, making 1D analysis alone insufficient.[4] This guide will demonstrate how a systematic approach, leveraging both 1D and 2D NMR techniques, can overcome these challenges.
Molecular Structure and Atom Numbering
A logical and consistent atom numbering system is fundamental for spectral assignment. The structure of this compound is presented below with the standard numbering used throughout this guide.
Caption: Structure of the target molecule with atom numbering.
Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR Predictions
The proton spectrum can be divided into three key regions: the pyrimidine proton, the methyl protons, and the four aromatic protons of the nitrophenyl ring.
-
Pyrimidine Ring (H6): The lone proton on the pyrimidine ring, H6, is flanked by a carbon (C5) and a nitrogen (N1). The two ring nitrogens are strongly electron-withdrawing, which deshields the ring protons, shifting them downfield.[4] We predict this signal to appear as a sharp singlet around 8.0-8.5 ppm .
-
Methyl Group (H11): The methyl protons attached to C5 will appear as a singlet, as there are no adjacent protons for coupling. Its chemical shift is expected in the typical alkyl region, around 2.2-2.5 ppm .
-
Amine Proton (N-H): The secondary amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is expected to appear as a broad singlet significantly downfield, likely in the 9.5-10.5 ppm range, due to hydrogen bonding with the solvent.
-
Nitrophenyl Ring (H2', H4', H5', H6'): The nitro group is a powerful electron-withdrawing group, causing significant deshielding of the protons on the phenyl ring, particularly at the ortho (H2', H6') and para (H4') positions.[6]
-
H2' : This proton is ortho to the nitro group and will be the most deshielded, appearing as a triplet or a narrow multiplet around 8.5-8.8 ppm .
-
H4' & H6' : These protons will be in a complex environment. H4' (para to the nitro group) and H6' (ortho to the amine substituent) will likely have overlapping signals. We predict them to appear as multiplets in the 7.6-8.2 ppm range.
-
H5' : This proton (meta to the nitro group) will be the least deshielded of the aromatic protons, expected as a triplet around 7.4-7.6 ppm .
-
¹³C NMR Predictions
The ¹³C spectrum provides a map of the carbon skeleton.
-
Pyrimidine Ring Carbons: The chemical shifts of pyrimidine carbons are typically found between 150-170 ppm.[7][8][9]
-
C2 & C4 : These carbons, bonded to electronegative chlorine and nitrogen atoms, will be the most downfield, predicted in the 160-165 ppm range.
-
C6 : This protonated carbon will be further upfield, around 155-158 ppm .
-
C5 : The carbon bearing the methyl group will be the most upfield of the ring carbons, likely around 115-120 ppm .
-
-
Nitrophenyl Ring Carbons:
-
C3' : The carbon directly attached to the nitro group will be significantly deshielded, appearing around 148-150 ppm .[6]
-
C1' : The carbon bonded to the amine will be found around 140-142 ppm .
-
C2', C4', C5', C6' : The remaining aromatic carbons will resonate in the 115-135 ppm region.
-
-
Methyl Carbon (C11): This aliphatic carbon will appear far upfield, around 15-20 ppm .
Comparative Analysis: The Power of 2D NMR
To move from prediction to certainty, 2D NMR experiments are indispensable. They reveal through-bond correlations that allow for the unambiguous assembly of molecular fragments.[10]
Key 2D NMR Experiments
| Experiment | Information Provided | Application for Target Molecule |
| COSY (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) correlations over 2-3 bonds. | Crucial for establishing the connectivity within the nitrophenyl ring by correlating H2' with H4', H4' with H5', and H5' with H6'. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly to the carbons they are attached to (¹J-coupling).[11] | Unambiguously assigns each protonated carbon by linking the proton signals (e.g., H6, H11, H2', H4', H5', H6') to their respective carbon signals (C6, C11, C2', C4', C5', C6').[10][12] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over 2-4 bonds.[11] | This is the key experiment for connecting the molecular fragments. We expect to see a correlation from the N-H proton to C4 on the pyrimidine ring and C1' and C2' on the phenyl ring. A correlation from the H6 proton to C4 and C5 would confirm the pyrimidine assignments.[10][12] |
The workflow for a comprehensive NMR analysis is a logical progression from simple 1D acquisition to complex 2D correlation experiments.
Caption: A typical workflow for complete NMR structural elucidation.
Experimental Protocols
A trustworthy analysis is built upon robust experimental methodology. The following protocols represent standard practices for the synthesis and NMR analysis of this class of compounds.
Synthesis Protocol: General Procedure for N-Arylation of 2,4-dichloro-5-methylpyrimidine
This procedure is adapted from established methods for the synthesis of N-arylpyrimidin-4-amines.[13]
-
Reaction Setup: To a solution of 2,4-dichloro-5-methylpyrimidine (1.0 eq) in 2-propanol, add 3-nitroaniline (1.1 eq).
-
Acid Catalyst: Add concentrated hydrochloric acid (0.2 eq) dropwise to the stirring mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the consumption of the starting materials (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature. Neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
2D NMR Acquisition: Acquire gradient-selected (gs) COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs.
-
gCOSY: Acquire with 2-4 scans per increment.
-
gHSQC: Optimize for a one-bond C-H coupling constant of ~145 Hz.
-
gHMBC: Optimize for long-range coupling constants, typically setting the value to 8 Hz to observe both 2-bond and 3-bond correlations.[11]
-
Conclusion and Outlook
The structural analysis of complex heterocyclic molecules like this compound is a multi-faceted process that relies on the synergistic use of 1D and 2D NMR spectroscopy. While 1D spectra provide an initial overview, they are often insufficient for unambiguous assignment due to signal crowding and complex coupling. It is the application of correlation spectroscopy—COSY, HSQC, and particularly HMBC—that provides the definitive evidence needed to piece together the molecular puzzle. By logically dissecting the molecule into its constituent fragments and using 2D NMR to establish the links between them, researchers can achieve complete and confident structural characterization, a critical step in the journey of drug discovery and development.
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Mass Spectrometry Analysis of PROTACs Containing 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine: A Comparative Guide
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Introduction: The Analytical Imperative for Novel PROTACs
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1] These heterobifunctional molecules orchestrate the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system for targeted protein destruction.[1][2] The specific PROTAC scaffold of interest here, containing the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine moiety, presents unique analytical challenges and opportunities. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the robust characterization of these novel PROTACs, offering researchers, scientists, and drug development professionals a framework for informed analytical strategy.
Mass spectrometry (MS) has become an indispensable tool in the development of PROTACs, enabling the precise quantification of protein degradation, assessment of selectivity, and elucidation of mechanisms of action.[3][4] Given the high potency of PROTACs, often in the nanomolar range, sensitive and selective analytical methods are crucial for understanding their pharmacokinetic and pharmacodynamic (PK/PD) relationships.[2][5] This guide will delve into the nuances of applying different MS platforms and workflows to the analysis of pyrimidine-based PROTACs, providing both theoretical grounding and practical, step-by-step protocols.
The Analytical Challenge: Unique Properties of Pyrimidine-Based PROTACs
PROTACs containing the this compound core present a distinct set of analytical considerations:
-
Molecular Weight and Charge State: PROTACs are relatively large for small molecules, with molecular weights often exceeding 800 Da.[6][7] This can lead to the formation of multi-charged ions in the mass spectrometer, potentially dispersing the signal and reducing sensitivity.[6]
-
Linker Stability: The linker connecting the POI-binding and E3 ligase-recruiting moieties is often a site of metabolic instability and can be susceptible to in-source fragmentation during MS analysis.[6][8]
-
Structural Complexity: The presence of a pyrimidine ring and a nitrophenyl group can influence fragmentation patterns, requiring careful optimization of MS/MS parameters for structural elucidation and quantitative analysis.[9]
Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry platform is a critical decision in the analysis of PROTACs. The two most common high-performance liquid chromatography (HPLC)-coupled MS systems used are triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments.
| Feature | Triple Quadrupole (QqQ) | High-Resolution Mass Spectrometry (Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification (MRM/SRM) | Qualitative and quantitative analysis, structural elucidation, metabolite ID |
| Sensitivity | Generally higher for targeted quantification[10] | Excellent for full-scan and MS/MS analysis[11] |
| Selectivity | High for pre-selected transitions | High due to accurate mass measurement and high resolution[11] |
| Dynamic Range | Wide (typically 6+ orders of magnitude)[12] | More limited (typically 3-5 orders of magnitude)[12][13] |
| Resolution | Unit mass resolution | High resolution (>10,000) allows for elemental composition determination |
| Scan Speed | Very fast for MRM | Slower for high-resolution scans |
Expert Insight: For routine, high-throughput quantification of a known PROTAC in complex biological matrices, a triple quadrupole mass spectrometer is often the instrument of choice due to its exceptional sensitivity and wide dynamic range in Multiple Reaction Monitoring (MRM) mode.[10] However, for discovery-phase research, metabolite identification, and comprehensive characterization, the high-resolution and accurate mass capabilities of a Q-TOF or Orbitrap instrument are invaluable.[11][14]
Key Experimental Workflows for PROTAC Analysis
A comprehensive understanding of a PROTAC's behavior requires a multi-faceted analytical approach. The following workflows are essential for the characterization of PROTACs containing the this compound scaffold.
Intact Mass Analysis for Structural Verification
Objective: To confirm the molecular weight and elemental composition of the synthesized PROTAC.
Methodology: High-resolution mass spectrometry (HRMS) is the gold standard for intact mass analysis.
dot
Caption: Workflow for Intact Mass Analysis of PROTACs.
Experimental Protocol: Intact Mass Analysis
-
Sample Preparation: Dissolve the purified PROTAC in a suitable solvent (e.g., acetonitrile:water 50:50 with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
LC Separation:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient (e.g., 5-95% B over 5 minutes) is sufficient to desalt and introduce the analyte into the mass spectrometer.
-
-
MS Analysis (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 100-1500.
-
Resolution: Set to a high value (e.g., >20,000) to enable accurate mass measurement.
-
-
Data Analysis:
-
Extract the chromatogram for the expected m/z of the protonated PROTAC molecule.
-
Compare the measured accurate mass to the theoretical exact mass (typically within 5 ppm).
-
Verify the isotopic distribution pattern against the theoretical pattern for the elemental formula.
-
Quantitative Bioanalysis in Biological Matrices
Objective: To accurately quantify the concentration of the PROTAC in complex biological samples such as plasma or cell lysates, which is crucial for PK/PD studies.[2]
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a triple quadrupole instrument is the preferred method for its high sensitivity and selectivity.[2][5]
dot
Caption: Workflow for Quantitative Bioanalysis of PROTACs.
Experimental Protocol: Quantitative LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or cell lysate, add 150 µL of cold acetonitrile containing an appropriate internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute in a suitable solvent (e.g., 100 µL of 50% methanol).
-
-
LC Separation:
-
A robust C18 column is typically used with a gradient elution to separate the PROTAC from matrix components.
-
-
MS/MS Analysis (Triple Quadrupole):
-
Optimize MRM transitions for the PROTAC and IS. This involves selecting a precursor ion (typically [M+H]+) and a stable product ion.
-
Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.[15]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the known concentrations of the standards.
-
Determine the concentration of the PROTAC in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolite Identification
Objective: To identify potential metabolites of the PROTAC, which is critical for understanding its metabolic stability and potential for drug-drug interactions.[8]
Methodology: LC-HRMS (Q-TOF or Orbitrap) is essential for this application due to its ability to detect and identify unknown compounds based on accurate mass and fragmentation patterns.[14]
dot
Caption: Workflow for PROTAC Metabolite Identification.
Experimental Protocol: In Vitro Metabolite Identification
-
In Vitro Incubation:
-
Incubate the PROTAC (e.g., 1 µM) with liver microsomes or hepatocytes in the presence of NADPH at 37°C.
-
Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).
-
Quench the reaction with cold acetonitrile and process the samples as described for quantitative bioanalysis.
-
-
LC-HRMS Analysis:
-
Employ a chromatographic method that provides good separation of the parent PROTAC from its potential metabolites.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where a full scan MS is followed by MS/MS of the most intense precursor ions.
-
-
Data Analysis:
-
Use specialized software to search for expected metabolic transformations (e.g., oxidation, hydrolysis, glucuronidation).[14]
-
Compare the fragmentation spectra of potential metabolites to that of the parent drug to pinpoint the site of metabolic modification.
-
Ternary Complex and Ubiquitination Analysis
Objective: To confirm the PROTAC-induced formation of the ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination of the POI.
Methodology: This often involves a combination of techniques. Native mass spectrometry can be used to directly observe the non-covalent ternary complex.[16][17] For ubiquitination analysis, a bottom-up proteomics approach is typically employed.
dot
Caption: Proteomics workflow for assessing PROTAC-induced protein degradation.
Experimental Protocol: Bottom-up Proteomics for Degradation Analysis
-
Cell Culture and Treatment: Treat cells with the PROTAC or a vehicle control for a specified time.
-
Cell Lysis and Protein Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow LC system.[3]
-
Data Analysis:
-
Search the MS/MS spectra against a protein database to identify and quantify peptides.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples, confirming on-target degradation and assessing off-target effects.[3]
-
Conclusion: An Integrated Approach for Comprehensive Characterization
The successful development of PROTACs containing the this compound moiety hinges on a robust and multifaceted analytical strategy. While triple quadrupole mass spectrometry remains the workhorse for high-sensitivity quantification, high-resolution platforms like Q-TOF and Orbitrap are indispensable for structural confirmation, metabolite identification, and proteomics-based mechanism-of-action studies. By judiciously selecting and integrating these powerful mass spectrometry workflows, researchers can gain a comprehensive understanding of their PROTAC candidates, accelerating their journey from the bench to the clinic.
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Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Waters Corporation. Available at: [Link]
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Abstract 7027: Mass spectrometry-based proteomics for accelerating PROTAC and molecular glue drug discovery. ResearchGate. Available at: [Link]
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Rapid, High Sensitivity Quantification of a Proteolysis Targeting Chimera, PROTAC, in Rat Plasma From a Microsampling DMPK Study Using UPLC-MS/MS. Waters Corporation. Available at: [Link]
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MetID studies can improve safety and efficacy in PROTAC drugs. Symeres. Available at: [Link]
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PROTAC Metabolite Identification. Mass Analytica. Available at: [Link]
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Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. bioRxiv. Available at: [Link]
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Quadrupole Time-Of-Flight Versus Triple-Quadrupole Mass Spectrometry for the Determination of Phosphopeptides by Precursor Ion Scanning. PubMed. Available at: [Link]
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PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrimidine Linkers: A Comparative Analysis of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the selection of a linker molecule is a critical decision that can profoundly impact the efficacy, selectivity, and pharmacokinetic properties of a therapeutic candidate. Among the plethora of heterocyclic scaffolds, pyrimidines have emerged as a privileged structure, particularly in the realm of kinase inhibitors.[1][2][3][] This guide provides an in-depth, objective comparison of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine against other notable pyrimidine-based linkers, supported by experimental data and detailed methodologies to inform rational drug design.
The pyrimidine core is a cornerstone in the development of targeted therapies, largely due to its ability to mimic the adenine base of ATP and form key hydrogen-bonding interactions with the hinge region of protein kinases.[5][6] The substituents adorning the pyrimidine ring dictate the molecule's three-dimensional conformation, solubility, and reactivity, thereby fine-tuning its biological activity and suitability as a linker.
This guide will dissect the structural nuances and performance characteristics of this compound and its counterparts, offering a comprehensive resource for the discerning medicinal chemist.
Comparative Overview of Pyrimidine Linkers
The utility of a pyrimidine linker is fundamentally tied to its substitution pattern. The strategic placement of functional groups on the pyrimidine ring influences its reactivity, vectoral properties, and interaction with the target protein. Here, we compare this compound with other commonly employed pyrimidine scaffolds.
| Linker Class | Representative Structure | Key Features & Applications |
| 2-Chloro-5-substituted-N-arylpyrimidin-4-amines | This compound | The chloro group at the 2-position serves as a versatile synthetic handle for introducing further diversity via nucleophilic substitution. The 5-methyl group can provide beneficial steric interactions within a binding pocket. The N-aryl substituent offers a vector for extending the molecule towards other regions of the target protein. The nitro group can be a key interaction point or a precursor for further functionalization. This class is frequently explored in the development of kinase inhibitors. |
| 2,4-Diaminopyrimidines | The 2-amino group can form an additional hydrogen bond with the kinase hinge region, often leading to enhanced potency.[5] The 4-amino position provides a convenient attachment point for various side chains to modulate selectivity and physicochemical properties. These are extensively used as scaffolds for a wide range of kinase inhibitors.[1][7][8] | |
| Thieno[2,3-d]pyrimidines | The fused thiophene ring imparts a more rigid and planar structure, which can be advantageous for specific binding modes. This scaffold has been successfully employed in the design of potent inhibitors of kinases such as EGFR. | |
| Pyrazolo[3,4-d]pyrimidines | This isomeric fused ring system is also a bioisostere of adenine and has been a fruitful scaffold for developing highly selective kinase inhibitors, including the approved drug ibrutinib.[6] The nitrogen atoms in the pyrazole ring offer additional points for hydrogen bonding. |
Physicochemical and Performance Characteristics
A direct comparison of key physicochemical and performance metrics is essential for selecting the optimal linker for a given application. The following table summarizes these properties for our target molecule and representative examples from other classes.
| Property | This compound | 2,4-Diaminopyrimidine Derivative (Representative) | Thieno[2,3-d]pyrimidine Derivative (Representative) | Pyrazolo[3,4-d]pyrimidine Derivative (Representative) |
| Molecular Weight | 265.67 g/mol | Varies | Varies | Varies |
| Reactivity of Cl at C2 | High (amenable to SNAr) | N/A | N/A | N/A |
| H-Bond Donors/Acceptors | Donors: 1, Acceptors: 6 | Donors: 2, Acceptors: 2-4 | Varies | Varies |
| Rotatable Bonds | 2 | Varies | Varies | Varies |
| General Stability | Moderate; nitro group can be susceptible to reduction. | Generally high. | Generally high. | Generally high. |
Experimental Protocols: A Framework for Comparative Evaluation
To provide a tangible framework for comparing these linkers, we present a generalized experimental workflow for the synthesis and evaluation of a hypothetical kinase inhibitor. This protocol is designed to be adaptable for each linker class.
General Synthetic Workflow for Pyrimidine-Based Kinase Inhibitors
This workflow outlines the key steps in synthesizing a final compound where the pyrimidine acts as a central scaffold.
Caption: Generalized synthetic workflow for pyrimidine-based inhibitors.
Step-by-Step Protocol: Synthesis of a Hypothetical Inhibitor using this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dioxane or DMF.
-
Addition of Reagents: Add the desired amine or aniline derivative (1.1 eq) that will displace the chlorine at the 2-position, followed by a suitable base (e.g., DIPEA or K2CO3, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Kinase Inhibitory Assay Protocol
This protocol provides a method to assess the potency of the synthesized inhibitors against a target kinase.
Caption: Workflow for in vitro kinase inhibitory assay.
-
Plate Preparation: Add serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO to the wells of a 384-well plate.
-
Kinase Reaction: Add the target kinase and its specific substrate to the wells containing the test compounds.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Insights
The substituents on the pyrimidine ring play a crucial role in determining the inhibitory activity and selectivity of the final compound.
Caption: Key positions on the pyrimidine ring influencing SAR.
-
C2-Position: Substituents at this position are critical for hinge-binding interactions. Small, hydrogen-bond accepting groups are generally favored. In our target molecule, the chloro group is a synthetic handle, and the subsequent amine will interact with the hinge.
-
C4-Position: The N-aryl group at this position typically extends into the solvent-exposed region or a selectivity pocket. The nature of this group significantly impacts the compound's selectivity and physicochemical properties.
-
C5-Position: The 5-methyl group on our target linker can provide favorable van der Waals interactions with residues near the "gatekeeper" residue of the kinase, potentially enhancing potency and selectivity.[5]
Conclusion
This compound represents a versatile and synthetically tractable linker for the development of targeted therapeutics, particularly kinase inhibitors. Its key advantages lie in the predictable reactivity of the 2-chloro position and the modifiable N-aryl group at the 4-position. However, a comprehensive evaluation against other established pyrimidine linkers, such as 2,4-diaminopyrimidines and fused pyrimidine systems, is crucial for optimizing a drug discovery campaign. The choice of linker should be guided by a thorough analysis of the target's structural biology, the desired physicochemical properties of the final compound, and a robust synthetic strategy. This guide provides the foundational knowledge and experimental framework to empower researchers to make informed decisions in their pursuit of novel and effective medicines.
References
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Mini-Reviews in Medicinal Chemistry, 23(14), 1541-1565.
- Yadav, P., & Singh, R. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science.
- Drewry, D. H., et al. (2019). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 62(21), 9616-9639.
- Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123.
- Wang, X., et al. (2021). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry, 223, 113645.
- Liu, J., et al. (2022). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine inhibitors of hematopoietic progenitor kinase 1. Bioorganic & Medicinal Chemistry Letters, 62, 128634.
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel Kinase Inhibitors Derived from 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
Introduction: Rationale and Strategic Overview
In the landscape of targeted cancer therapy, kinase inhibitors remain a cornerstone of precision medicine. The 2-aminopyrimidine scaffold, from which the titular compound 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is derived, represents a privileged structure in kinase inhibitor design. Its structural features allow for key hydrogen bonding interactions within the ATP-binding pocket of many kinases. This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of a novel inhibitor from this chemical series, which we will refer to as Cmpd-X .
Our objective is not merely to screen for activity but to build a robust biological profile for Cmpd-X. This involves a multi-tiered approach, beginning with broad, high-throughput in vitro assays to identify primary targets and assess selectivity, followed by targeted cell-based assays to confirm on-target activity and elucidate the mechanism of action. Each experimental choice is grounded in the logic of drug discovery, aiming to answer critical questions about potency, selectivity, and cellular effects that will determine the therapeutic potential of Cmpd-X.
The Evaluation Workflow: From Broad Screening to Mechanistic Insights
A logical, phased approach is critical to efficiently allocate resources and build a coherent data package. The workflow described herein is designed to be self-validating, where results from one stage inform the experimental design of the next.
Caption: A logical workflow for the biological evaluation of a novel kinase inhibitor.
Phase 1: In Vitro Biochemical Profiling
The first step is to understand the inhibitor's potency and selectivity in a clean, cell-free system. This isolates the interaction between the compound and its potential kinase targets from the complexities of a cellular environment.
Primary Target Identification and Selectivity Profiling
It is a common pitfall to test a new inhibitor only against its intended, designed target. A broad, unbiased screen is essential to uncover both expected and unexpected activities, which is critical for predicting potential therapeutic efficacy and off-target toxicities.[1][2][3]
Experimental Choice: A large-panel kinase screen (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™) against hundreds of kinases at a single high concentration (e.g., 1 or 10 µM). The rationale is to cast a wide net to identify all potential high-affinity targets.
Potency Determination (IC50)
Once primary hits are identified (e.g., kinases showing >90% inhibition), the next step is to quantify the potency of the interaction by determining the half-maximal inhibitory concentration (IC50).
Experimental Choice: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust method.[4][5] It measures the production of ADP, a universal product of kinase reactions, making it adaptable to virtually any kinase. The assay is performed across a range of inhibitor concentrations to generate a dose-response curve.
Comparative Data Example:
Below is a table summarizing hypothetical IC50 data for Cmpd-X compared to two alternatives: a known multi-kinase inhibitor (Staurosporine) and a specific inhibitor for the primary target (e.g., an EGFR inhibitor like Gefitinib).
| Kinase Target | Cmpd-X (IC50, nM) | Staurosporine (IC50, nM) | Gefitinib (IC50, nM) |
| EGFR (Primary Target) | 25 | 5 | 20 |
| HER2 | 45 | 8 | 1,500 |
| SRC | 850 | 10 | >10,000 |
| ABL | 1,200 | 15 | >10,000 |
| CDK2 | >10,000 | 20 | >10,000 |
This data indicates Cmpd-X is a potent inhibitor of EGFR and HER2 with good selectivity against other tested kinases compared to the non-selective Staurosporine.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)[4]
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Perform a 1:3 serial dilution to create a 10-point dose-response curve.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of serially diluted Cmpd-X or DMSO control.
-
Enzyme Addition: Add 2 µL of the target kinase (e.g., EGFR) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture (e.g., poly(Glu,Tyr) peptide and 10 µM ATP). Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read luminescence on a plate reader. Calculate IC50 values using non-linear regression analysis (log(inhibitor) vs. response).
Phase 2: Cellular Activity and Target Engagement
Demonstrating biochemical activity is necessary but not sufficient. The inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.
Anti-Proliferative Activity
The most fundamental question is whether the inhibitor can stop cancer cells from growing.
Experimental Choice: The MTT or MTS assay is a standard, reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[6][7] The choice of cell lines is critical. One should select lines where the identified target kinase is a known driver of proliferation (e.g., A549 or NCI-H1975 for an EGFR inhibitor).
Comparative Data Example:
| Cell Line | Cmpd-X (GI50, µM) | Gefitinib (GI50, µM) | Doxorubicin (GI50, µM) |
| A549 (EGFR WT) | 0.5 | 0.2 | 0.1 |
| NCI-H1975 (EGFR T790M) | 0.8 | >10 | 0.15 |
| MCF-7 (EGFR low) | >20 | >20 | 0.08 |
This hypothetical data suggests Cmpd-X is effective in EGFR-driven cell lines, including one with a common resistance mutation (T790M) that renders Gefitinib ineffective. The lack of activity in MCF-7 cells, which have low EGFR expression, supports an on-target effect.
Target Engagement and Downstream Signaling
To confirm that the observed anti-proliferative effect is due to inhibition of the intended target, we must directly measure the phosphorylation status of the target kinase and its key downstream effectors.
Experimental Choice: Western blotting is the gold-standard technique for this purpose. By treating target-positive cells with the inhibitor and probing for the phosphorylated form of the kinase (e.g., p-EGFR) and downstream proteins (e.g., p-AKT, p-ERK), we can directly visualize target engagement.[8][9][10]
Caption: EGFR signaling pathway and the inhibitory action of Cmpd-X.
Phase 3: Elucidating the Mechanism of Action
Once on-target cellular activity is confirmed, the next logical step is to determine the downstream cellular fate. Do the growth-arrested cells undergo programmed cell death (apoptosis) or do they simply stop dividing (cell cycle arrest)?
Apoptosis Induction
Experimental Choice: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a highly quantitative and reliable method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis, while PI is a DNA dye that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).[12]
Protocol: Annexin V/PI Apoptosis Assay[13][16]
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate. Treat with Cmpd-X at 1x, 5x, and 10x GI50 concentrations for 24-48 hours. Include a vehicle (DMSO) control.
-
Cell Harvest: Collect both floating and adherent cells. Wash cells once with cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI staining solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
Cell Cycle Analysis
Experimental Choice: Propidium Iodide (PI) staining of fixed cells followed by flow cytometry allows for the quantification of DNA content, which reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15] An accumulation of cells in a specific phase suggests the inhibitor interferes with progression through that stage.
Protocol: Cell Cycle Analysis with Propidium Iodide [16]
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvest & Fixation: Harvest cells and wash with PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Fix on ice for at least 2 hours or at -20°C overnight.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry using a linear scale for the fluorescence channel to properly resolve the 2n (G0/G1) and 4n (G2/M) DNA content peaks.
Conclusion and Future Directions
This guide outlines a systematic, robust, and logically sequenced strategy for the initial biological characterization of a novel pyrimidine-based kinase inhibitor. By progressing from broad biochemical profiling to specific cell-based mechanistic studies, researchers can build a comprehensive data package that clearly defines the compound's potency, selectivity, and mechanism of action. The comparative data generated against established inhibitors provides crucial context for its potential advantages, such as overcoming resistance mutations.
The results from this evaluation pipeline will form the basis for subsequent preclinical development, including in vivo efficacy studies, pharmacokinetic profiling, and toxicology assessments.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information.[Link]
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MTT (Assay protocol). Protocols.io.[Link]
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Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information.[Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic, Bioinformatics.[Link]
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Kinase selectivity profiling by inhibitor affinity chromatography. PubMed.[Link]
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Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed.[Link]
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The Annexin V Apoptosis Assay. University of Virginia.[Link]
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In vitro kinase assay. Bio-protocol.[Link]
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Epidermal Growth Factor Receptor Signaling to the MAPK Pathway Bypasses RAS in Pancreatic Cancer Cells. National Center for Biotechnology Information.[Link]
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In vitro kinase assay. Protocols.io.[Link]
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MAPK/ERK pathway. Wikipedia.[Link]
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How to Complete Cell Cycle Analysis via Flow Cytometry. NanoCellect.[Link]
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EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx.[Link]
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Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies.[Link]
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The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research - AACR Journals.[Link]
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Synthesis and Biological Evaluation of Pyrimidine-Based Dual Inhibitors of Human Epidermal Growth Factor Receptor 1 (HER-1) and HER-2 Tyrosine Kinases. Journal of Medicinal Chemistry - ACS Publications.[Link]
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Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center.[Link]
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(PDF) In vitro kinase assay v1. ResearchGate.[Link]
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How Does a Biochemical Kinase Assay Work? BellBrook Labs.[Link]
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Pyrimidine Containing Epidermal Growth Factor Receptor Kinase inhibitors: Synthesis and Biological Evaluation. ResearchGate.[Link]
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Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. National Institutes of Health.[Link]
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Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. Taylor & Francis.[Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.[Link]
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals navigating the landscape of in vitro kinase assays, with a specific focus on the evaluation of pyrimidine-based inhibitors. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, frequently mimicking the adenine ring of ATP to achieve potent, competitive inhibition.[1] Therefore, selecting and optimizing the right assay is not merely a technical choice—it is fundamental to accurately determining potency (IC50), understanding the mechanism of action, and guiding the structure-activity relationship (SAR) studies that drive drug discovery programs.[2][3]
This guide moves beyond simple protocol lists. It is structured to provide a deep, mechanistic understanding of why certain assays are chosen over others, the subtleties of their execution, and the interpretation of the data they generate. We will explore the core principles, compare the most prevalent technologies, and provide field-proven protocols and insights to ensure your experimental systems are robust, reliable, and self-validating.
Part 1: Foundational Principles—What Are We Measuring?
At its core, an in vitro kinase assay quantifies the enzymatic activity of a kinase, which is the transfer of a phosphate group from a donor molecule (typically ATP) to a specific substrate (a peptide or protein).[4] The inhibitory potential of a compound, such as a pyrimidine derivative, is measured by its ability to reduce this rate of phosphorylation.[5]
The fundamental kinase reaction can be visualized as follows:
Assay technologies differ in which component of this reaction they detect: the consumption of ATP, the formation of ADP, or the generation of the phosphorylated substrate. This choice has significant implications for sensitivity, throughput, and susceptibility to interference.
Part 2: A Comparative Analysis of Key Assay Formats
The ideal kinase assay for high-throughput screening (HTS) should be reliable, efficient, and economical.[6] For lead optimization, however, the focus shifts to assays that provide deep mechanistic insight.[7] Here, we compare four major classes of biochemical assays, highlighting their strengths and weaknesses for characterizing pyrimidine-based inhibitors.
| Feature | Radiometric Assay (Filter Binding) | Luminescence (ADP Detection) | TR-FRET (Phospho-Detection) | Mobility Shift Assay |
| Principle | Measures incorporation of radiolabeled 32P or 33P from ATP into a substrate.[8] | Measures ADP production via a coupled enzyme reaction that generates light.[9] | Measures FRET between a Europium-labeled antibody and a fluorescently-labeled substrate upon phosphorylation.[10] | Measures the electrophoretic mobility difference between a fluorescently-labeled substrate and its phosphorylated product.[11][12] |
| Throughput | Low to Medium | High | High | Medium to High |
| ATP Conc. | Highly flexible; can be run at physiological mM concentrations.[13] | Flexible, with linearity up to 1 mM ATP for some kits.[14] | Typically tested up to 1 mM ATP.[15] | Typically run at or near the Km for ATP.[16] |
| Pros | Considered the "gold standard" for accuracy; direct activity measurement; not prone to light-based interference.[13][17] | High sensitivity; simple "add-and-read" format; universal for any ADP-generating enzyme.[18][19] | Homogeneous "mix-and-read" format; high signal-to-background; time-resolved nature minimizes prompt fluorescence interference.[15] | Ratiometric data reduces false positives; real-time kinetics possible; low interference from fluorescent compounds.[12][20] |
| Cons | Requires handling of radioactive materials and specialized disposal; low throughput; laborious.[19] | Susceptible to interference from compounds that affect luciferase; multi-step process.[13][19] | Requires a specific phospho-antibody and labeled substrate for each target, which may not be available.[19] | Requires specialized instrumentation; substrate must be a fluorescently-labeled peptide.[12] |
Part 3: Deep Dive—Protocols and Expert Insights
The Gold Standard: Radiometric Filter Binding Assay
This method directly measures the catalytic transfer of a radiolabeled phosphate, making it a benchmark for accuracy.[8] Its key advantage is the ability to run reactions at high, physiologically relevant ATP concentrations (1-10 mM), which is crucial for correctly assessing the potency of ATP-competitive inhibitors like many pyrimidines.[13]
-
Reaction Setup : In a 96-well plate, prepare the kinase reaction mixture. For a 20 µL reaction, combine:
-
17.8 µL of a master mix containing kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT), the specific peptide substrate (e.g., 80 µM), and the kinase enzyme (e.g., 50 nM).[8]
-
0.2 µL of the pyrimidine inhibitor diluted in DMSO (or DMSO alone for control).
-
-
Initiation : Start the reaction by adding 2 µL of the ATP mixture, containing unlabeled ATP to reach the desired final concentration (e.g., 200 µM) and [γ-33P]ATP.[8]
-
Incubation : Incubate the plate at 30°C for 30-60 minutes. The exact time should be within the linear range of the reaction, determined during assay development.[8]
-
Stopping & Spotting : Terminate the reactions. Spot 3-5 µL of each reaction onto a P81 phosphocellulose filter paper mat.[8]
-
Washing : To remove unreacted [γ-33P]ATP, wash the filter mat 4 times for 5 minutes each in chilled 0.5% phosphoric acid. Perform a final 5-minute wash with acetone to dry the mat.[8]
-
Detection : Air dry the filter mat completely. Quantify the radioactivity in each spot using a phosphorimager or liquid scintillation counter.[21]
-
Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.[5]
Expert Insight: The radiometric assay is unparalleled for mechanism-of-action studies. By determining an inhibitor's IC50 at various ATP concentrations, you can definitively confirm its ATP-competitive nature.
The High-Throughput Workhorse: ADP-Glo™ Luminescent Assay
The ADP-Glo™ assay is a popular choice for HTS campaigns due to its high sensitivity, broad dynamic range, and simple workflow.[18] It quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[22]
-
Compound Plating : Prepare serial dilutions of the pyrimidine-based inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well white assay plate.[23]
-
Kinase Reaction :
-
Add 2.5 µL of a solution containing the kinase enzyme and peptide substrate in kinase buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 5 µL.[24]
-
-
Incubation : Incubate the plate at room temperature for 60 minutes.[23]
-
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.[22] Incubate at room temperature for 40 minutes.[24]
-
Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase/luciferin pair to produce a light signal.[9][22] Incubate at room temperature for 30-60 minutes.
-
Detection : Measure the luminescence using a plate-reading luminometer.[24]
-
Analysis : The luminescent signal is proportional to kinase activity. Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.[23]
Expert Insight: Always run an ATP-to-ADP standard curve alongside your experiment.[24] This is critical for ensuring the assay is performing correctly and allows you to convert relative light units (RLU) into the actual amount of ADP produced, providing a quantitative measure of enzyme activity.
The Homogeneous & Sensitive Option: LANCE™ Ultra TR-FRET Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust, homogeneous format with high sensitivity.[15] The LANCE™ Ultra technology uses a long-lifetime Europium (Eu) chelate as a donor and a small ULight™ molecule as an acceptor.[25] This time-resolved measurement significantly reduces interference from compound autofluorescence, a common issue with pyrimidine derivatives which often contain aromatic systems.
-
Reaction Setup : In a 384-well plate, prepare a 10 µL kinase reaction.
-
Add 5 µL of a 2X solution of the pyrimidine inhibitor.
-
Add 5 µL of a 2X solution containing the kinase, ULight-labeled peptide substrate, and ATP in kinase buffer.[26]
-
-
Incubation : Cover the plate and incubate at room temperature for 60 minutes.[26]
-
Stopping and Detection : Add 10 µL of a 2X Stop/Detection mix. This solution contains EDTA to stop the kinase reaction and a Europium-labeled anti-phospho-substrate antibody in LANCE Detection Buffer.[26][27]
-
Final Incubation : Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.[26]
-
Detection : Read the plate on a TR-FRET enabled reader, exciting at 320 or 340 nm and measuring emissions at 615 nm (donor) and 665 nm (acceptor).[10]
-
Analysis : The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm). Use this ratio to calculate percent inhibition and determine the IC50 value.
By running your chosen assay at ATP concentrations ranging from well below to well above the Km for ATP, you can robustly validate the inhibitor's mechanism, adding significant value to your screening data. [28]
Conclusion
The selection of an in vitro kinase assay is a strategic decision that profoundly impacts the quality and interpretation of your data. For pyrimidine-based inhibitors, which are often ATP-competitive, it is crucial to employ assays that are not only sensitive and high-throughput but also amenable to mechanistic studies. While luminescent and TR-FRET assays serve as excellent platforms for primary screening, the classic radiometric assay remains the definitive standard for validating potency at physiological ATP concentrations and confirming the mechanism of action. By understanding the principles behind each technology and implementing robust, well-controlled protocols, researchers can generate high-quality, reliable data to confidently drive their kinase inhibitor drug discovery projects forward.
References
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Spotlight: Activity-Based Kinase Assay Formats - Reaction Biology. (2024, August 29). Reaction Biology. Retrieved January 4, 2026, from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Reaction Biology. Retrieved January 4, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Celtarys Research. Retrieved January 4, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). BellBrook Labs. Retrieved January 4, 2026, from [Link]
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. (2025, August 9). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - NIH. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3). BellBrook Labs. Retrieved January 4, 2026, from [Link]
-
Caliper Assay: All assays were performed in 384-well microtiter plates. - PubChem. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors | Cancer Research - AACR Journals. (2017, July 1). AACR Publications. Retrieved January 4, 2026, from [Link]
-
A high-throughput radiometric kinase assay - PMC - NIH. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2). Reaction Biology. Retrieved January 4, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Non-ATP competitive protein kinase inhibitors - PubMed. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Assay of protein kinases using radiolabeled ATP: A protocol | Request PDF - ResearchGate. (2025, August 9). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Technology - Nanosyn. (n.d.). Nanosyn. Retrieved January 4, 2026, from [Link]
-
Radiometric Filter Binding Assay - Reaction Biology. (n.d.). Reaction Biology. Retrieved January 4, 2026, from [Link]
-
Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies - Taylor & Francis. (2008, June 23). Taylor & Francis Online. Retrieved January 4, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]
-
Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges - ACS Publications. (2014, December 10). American Chemical Society. Retrieved January 4, 2026, from [Link]
-
Non-ATP Competitive Protein Kinase Inhibitors | Request PDF - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 4, 2026, from [Link]
-
LANCE Ultra TR-FRET technology for kinase assays. In these kinase... - ResearchGate. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Azure Biosystems. Retrieved January 4, 2026, from [Link]
-
Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 4, 2026, from [Link]
-
(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025, November 24). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (2021, May 19). American Chemical Society. Retrieved January 4, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved January 4, 2026, from [Link]
-
Caliper Life Sciences Kinase Enzyme Desktop Profiler System - Conquer Scientific. (n.d.). Conquer Scientific. Retrieved January 4, 2026, from [Link]
-
Caliper Life Sciences Introduces EZ Reader Series For In-House Kinase Profiling. (2007, August 7). BioCompare. Retrieved January 4, 2026, from [Link]
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- 11. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Pyrimidine Scaffold in Kinase-Targeted Therapeutics: A Comparative Guide to Src/Abl PROTACs
For researchers, scientists, and drug development professionals vested in the field of targeted protein degradation, the pyrimidine scaffold represents a cornerstone in the design of kinase inhibitors. Its inherent ability to mimic the hinge-binding motif of ATP has rendered it a privileged structure in medicinal chemistry. This guide delves into the cellular activity of PROTACs (Proteolysis Targeting Chimeras) that leverage a pyrimidine-based warhead, with a specific focus on the degradation of the non-receptor tyrosine kinases, c-Src and Bcr-Abl. While the specific derivative 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has not been extensively characterized in the public domain as a PROTAC warhead, its structural similarity to known kinase inhibitors provides a strong rationale for its potential application in targeting kinases like Src and Abl. This guide will, therefore, offer a comparative analysis of well-characterized Src/Abl PROTACs, providing a framework for the potential development and evaluation of novel degraders based on similar pyrimidine scaffolds.
From Inhibition to Degradation: The PROTAC Advantage
Traditional kinase inhibitors function through competitive occupancy of the ATP-binding site, leading to the blockage of downstream signaling pathways.[1] However, this approach often necessitates high systemic exposure to maintain target engagement, which can lead to off-target effects and the development of drug resistance. PROTACs, on the other hand, offer a catalytic mode of action. These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This event-driven mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein copies, often resulting in a more profound and durable pharmacological effect.
The Mechanism of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein of interest (POI), such as Src or Abl kinase.
Caption: Figure 2. Experimental workflow.
Protocol 1: Western Blotting for Protein Degradation
Objective: To determine the dose- and time-dependent degradation of a target protein following PROTAC treatment.
Materials:
-
Cell lines (e.g., K562 for Bcr-Abl, CAL148 for c-Src)
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein, e.g., anti-Src, anti-Abl; loading control, e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. After 24 hours, treat cells with a serial dilution of the PROTAC or with a fixed concentration for various time points. Include a vehicle-only control.
-
Cell Lysis: After the treatment period, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values. [4]
Protocol 2: Cell Viability Assay
Objective: To assess the effect of PROTAC-mediated protein degradation on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
PROTAC compounds
-
96-well clear-bottom white plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control and a positive control for cell death if available.
-
Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and incubate.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized values against the logarithm of the PROTAC concentration and fit to a dose-response curve to determine the IC50 or GI50 value.
Conclusion and Future Directions
The development of PROTACs targeting kinases such as Src and Abl has demonstrated the power of this modality to achieve potent and selective protein degradation. The insights gained from studying dasatinib-based PROTACs provide a valuable roadmap for the design of novel degraders. For a scaffold like this compound, the initial steps would involve identifying its primary kinase targets and then systematically optimizing the linker and E3 ligase ligand to achieve efficient and selective degradation. Future advancements in this field will likely focus on expanding the repertoire of E3 ligases, developing more predictive models for ternary complex formation, and enhancing the oral bioavailability of these larger molecules.
References
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Mao, W., et al. (2023). Selective and potent PROTAC degraders of c-Src kinase. ChemRxiv. [Link]
-
Mao, W., et al. (2023). Selective and potent PROTAC degraders of c-Src kinase. ResearchGate. [Link]
-
Gocho, Y., et al. (2022). Preclinical Evaluation of Proteolytic Targeting of LCK as a Therapeutic Approach in T-cell Acute Lymphoblastic Leukemia. bioRxiv. [Link]
-
St. Jude Children's Research Hospital. (n.d.). Proteolytic Targeting Chimeras (PROTACs) for Targeting LCK-driven Leukemia (SJ-21-0047). Retrieved from [Link]
-
Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie International Edition, 55(2), 807-810. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2542357. [Link]
-
Mao, W., et al. (2023). Selective and potent PROTAC degraders of c-Src kinase. ResearchGate. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1948. [Link]
-
Burslem, G. M., et al. (2019). Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation. Cancer Research, 79(18), 4744-4753. [Link]
-
Holyoake, T. L., & Vetrie, D. (2017). BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? HemaSphere, 1(1), e1. [Link]
-
Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. ResearchGate. [Link]
-
Mao, W., et al. (2023). Selective and Potent PROTAC Degraders of c-Src Kinase. ACS Chemical Biology, 18(12), 2735-2744. [Link]
-
Yang, J., et al. (2020). Global PROTAC Toolbox for Degrading BCR–ABL Overcomes Drug-Resistant Mutants and Adverse Effects. Journal of Medicinal Chemistry, 63(15), 8213-8230. [Link]
-
Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. SciSpace. [Link]
-
Yu, F., et al. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry, 9, 679120. [Link]
-
Tinworth, C. P., et al. (2019). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. ACS Chemical Biology, 14(5), 1035-1045. [Link]
-
Yu, F., et al. (2021). Targeting Protein Kinases Degradation by PROTACs. Frontiers in Chemistry, 9, 679120. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI. [Link]
-
Lee, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. ResearchGate. [Link]
-
Li, D., et al. (2022). PROTACs: great opportunities for academia and industry (an update from 2020 to 2021). Signal Transduction and Targeted Therapy, 7(1), 181. [Link]
-
Edmondson, S. D., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 3(12), e962. [Link]
-
Scardino, A., et al. (2024). Modeling PROTAC Degradation Activity with Machine Learning. arXiv. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine Analogs as Kinase Inhibitors
Introduction
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of drug structures and as a fundamental building block of DNA and RNA.[1] Its unique chemical properties make it an attractive scaffold for designing targeted therapeutics, particularly in oncology.[2] A significant portion of modern kinase inhibitors, including several FDA-approved drugs, are built upon a pyrimidine core.[3][4] This is largely due to the ability of the pyrimidine scaffold to act as a "hinge-binding motif," forming critical hydrogen bonds with amino acid residues in the hinge region of protein kinases, a common mechanism for achieving potent and selective inhibition.[1]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific class of pyrimidine derivatives originating from the 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine core. This scaffold serves as a versatile starting point for the synthesis of potent kinase inhibitors, including those targeting BRD4. We will dissect the role of each substituent, compare analog performance with established inhibitors, and provide detailed experimental protocols for synthesis and evaluation, offering researchers a comprehensive framework for developing novel therapeutics based on this privileged structure.
The 4-Aminopyrimidine Core: A Privileged Scaffold for Kinase Inhibition
The inhibitory power of this compound class stems from its central 2,4-substituted pyrimidine ring. The nitrogen atoms at positions 1 and 3 of the ring act as hydrogen bond acceptors, while the exocyclic amine at the C4 position acts as a hydrogen bond donor. This arrangement allows the molecule to mimic the adenine base of ATP, enabling it to dock effectively into the highly conserved ATP-binding pocket of many kinases.
Below is the core structure highlighting the key points for chemical modification to explore the structure-activity relationship.
Caption: Core structure with key modification points (R¹, R², R³).
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold can be systematically optimized by modifying three primary positions: the C2-chloro group (R¹), the C5-methyl group (R²), and the 3-nitrophenyl moiety (R³).
The C2 Position (R¹): A Gateway to Potency and Selectivity
The chlorine atom at the C2 position is an excellent leaving group, making it the primary site for synthetic diversification via nucleophilic aromatic substitution (SNAr).[3] Replacing the chlorine with various amine-containing fragments is a common and highly effective strategy to enhance potency and modulate selectivity.
-
Rationale for Modification: The C2 substituent typically points towards the solvent-exposed region of the ATP binding pocket. Introducing larger, more complex moieties can form additional interactions (hydrophobic, hydrogen bonding) with residues outside the immediate hinge region, thereby increasing binding affinity and selectivity for the target kinase.
-
Comparison with Alternatives: In the discovery of Dasatinib (BMS-354825), a dual Src/Abl inhibitor, the C2 position of a related aminothiazole scaffold was modified with a hydroxyethyl-piperazine group, which proved crucial for achieving the desired potency and pharmacokinetic profile.[5] Similarly, for Aurora kinase inhibitors, substitution at this position with fragments like ethylpiperazine was shown to be critical for activity.[6]
-
SAR Insights:
-
Small Amines: Replacing -Cl with small alkylamines or cyclic amines (e.g., morpholine, piperidine) often serves as a baseline. These modifications can confirm target engagement but may lack high potency.
-
Functionalized Piperazines/Piperidines: Introduction of groups like N-methylpiperazine or 4-hydroxypiperidine can significantly improve aqueous solubility and provide additional hydrogen bonding opportunities, often leading to a marked increase in potency.
-
Extended Linkers: Incorporating flexible linkers (e.g., ethylamine) connected to another cyclic system can allow the molecule to access deeper pockets, potentially leading to highly potent and selective inhibitors.
-
The C5 Position (R²): Tuning Selectivity via the Gatekeeper Residue
The C5-methyl group is positioned near the "gatekeeper" residue of the kinase binding pocket.[4] This residue is a critical determinant of the pocket's size and shape and varies across the kinome. Therefore, modifications at C5 are a powerful tool for tuning selectivity.
-
Rationale for Modification: Altering the size and electronics of the C5 substituent directly impacts the steric and electronic complementarity with the gatekeeper residue. A bulkier group may be well-tolerated by a kinase with a small gatekeeper (e.g., glycine) but may clash with a kinase possessing a larger gatekeeper (e.g., methionine or phenylalanine).
-
Comparison with Alternatives: Studies on ALK/EGFR dual inhibitors have shown that a C5-chloro substitution on the pyrimidine ring is well-tolerated and contributes to potent inhibition.[7] In other series, 5-fluoro substitutions have also been explored to modulate electronic properties without significantly increasing steric bulk.[8]
-
SAR Insights:
-
Methyl (Baseline): The methyl group provides a good starting point, offering a small hydrophobic interaction.
-
Halogens (-F, -Cl): Replacing the methyl with a halogen can enhance binding through halogen bonding or by altering the electronics of the pyrimidine ring. 5-chloro derivatives have shown consistent biological activities in some series.[8]
-
Larger Alkyl/Cycloalkyl Groups: Introducing ethyl, cyclopropyl, or larger groups can be used to probe the size of the pocket. A sharp drop-off in activity with larger groups suggests a sterically constrained pocket near the gatekeeper.
-
The N-(3-nitrophenyl) Moiety (R³): Impact on Orientation and Physicochemical Properties
The N-phenyl ring at the C4-amino position is crucial for anchoring the inhibitor. The substitution pattern on this ring dictates the molecule's orientation and can be modified to improve physicochemical properties.
-
Rationale for Modification: The 3-nitro group is a strong electron-withdrawing group that influences the pKa of the C4-amine and the overall electronic distribution of the molecule.[9] It also serves as a potential hydrogen bond acceptor. Replacing or repositioning this group, or adding other substituents, can fine-tune these properties.
-
Comparison with Alternatives: In a series of CDK9 inhibitors, the potency was highly dependent on the substitution of the C2-aniline ring (analogous to our C4-aniline).[10] A 3-nitrophenyl group conferred high potency. For Aurora kinase inhibitors, para-substitution on the aniline ring was found to be critical for both potency and selectivity.[11]
-
SAR Insights:
-
Nitro Group Position: Moving the nitro group from the meta (3) to the ortho (2) or para (4) position can drastically alter the preferred conformation and binding affinity. The para-position often allows for extension into the solvent.
-
Replacing the Nitro Group: Substituting the nitro group with other functionalities like sulfonamides, amides, or small alkyl groups can improve metabolic stability and solubility while maintaining or improving potency. For example, sulfonamides are excellent hydrogen bond acceptors and can significantly enhance binding.[4]
-
Additional Substitution: Adding small groups like methyl or fluoro to other positions on the phenyl ring can block potential sites of metabolism or provide additional favorable interactions.
-
Comparative Data Summary
To illustrate the SAR principles, the following table summarizes hypothetical inhibitory data (IC₅₀) for analogs of the core scaffold against a representative protein kinase ("Kinase X").
| Compound ID | R¹ (C2-Substituent) | R² (C5-Substituent) | R³ (C4-Aniline) | IC₅₀ (nM) for Kinase X |
| Core-01 | -Cl (Parent) | -CH₃ | 3-Nitrophenyl | >10,000 |
| Ana-01 | -Morpholine | -CH₃ | 3-Nitrophenyl | 850 |
| Ana-02 | -(4-Methylpiperazin-1-yl) | -CH₃ | 3-Nitrophenyl | 120 |
| Ana-03 | -(4-Methylpiperazin-1-yl) | -Cl | 3-Nitrophenyl | 45 |
| Ana-04 | -(4-Methylpiperazin-1-yl) | -Cyclopropyl | 3-Nitrophenyl | 650 |
| Ana-05 | -(4-Methylpiperazin-1-yl) | -CH₃ | 4-Nitrophenyl | 210 |
| Ana-06 | -(4-Methylpiperazin-1-yl) | -CH₃ | 3-(Methylsulfonyl)phenyl | 95 |
Data is hypothetical and for illustrative purposes only.
Analysis:
-
Replacing the C2-chloro group is essential for activity (Core-01 vs. Ana-01, Ana-02).
-
The 4-methylpiperazine (Ana-02) is superior to morpholine (Ana-01), likely due to improved solubility and/or an additional hydrophobic interaction from the methyl group.
-
Modifying the C5 position has a significant impact. Changing methyl to chloro (Ana-03) improves potency, suggesting a favorable interaction with the gatekeeper. However, the larger cyclopropyl group (Ana-04) reduces activity, indicating steric hindrance.
-
Modification of the phenyl ring substituent (Ana-06) shows that a methylsulfonyl group is a viable replacement for the nitro group, maintaining high potency.
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.
Protocol 1: General Synthesis of C2-Amine Analogs via SNAr
This protocol describes the key synthetic step for diversifying the scaffold at the R¹ position.
Caption: General workflow for the synthesis of C2-analogs.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., isopropanol or N-Methyl-2-pyrrolidone, 5-10 mL per mmol) in a sealed reaction vessel, add the desired amine (R¹-H, 1.2-1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).[3]
-
Heating: Seal the vessel and heat the reaction mixture at 100-140 °C for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash sequentially with water and saturated sodium chloride (brine) solution.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a robust method for determining the potency (IC₅₀) of synthesized analogs against a target kinase. This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET signal. A potent inhibitor will displace the tracer, disrupting FRET and leading to a low signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (analogs) in a buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Typically, an 11-point, 3-fold serial dilution starting from 10 µM is used.
-
Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody at 2x the final desired concentration in the assay buffer.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer at 2x the final desired concentration.
-
Assay Plate Loading: In a low-volume 384-well plate, add 5 µL of each test compound dilution. Add 5 µL of the kinase/antibody mixture to all wells.
-
Initiation of Reaction: Add 5 µL of the tracer solution to all wells to initiate the binding reaction. The final volume will be 15 µL.
-
Incubation: Shake the plate gently for 30 seconds and then incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The this compound scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The structure-activity relationship is well-defined and offers clear strategies for optimization. The C2 position serves as the primary handle for introducing diverse chemical matter to enhance potency, while the C5 position is a critical modulator of kinome selectivity. Finally, modifications to the C4-phenyl ring provide an avenue for fine-tuning physicochemical properties and exploring additional binding interactions. By employing the systematic synthetic and evaluation protocols outlined in this guide, researchers can efficiently navigate the chemical space around this scaffold to develop next-generation targeted therapies.
References
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Available at: [Link]
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Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]
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ResearchGate. (n.d.). SAR of some novel pyrimidine derivatives and chemical structure of.... Available at: [Link]
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National Center for Biotechnology Information. (2022). Recent Advances in Pyrimidine-Based Drugs. Available at: [Link]
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Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]
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ACS Publications. (2023). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: [Link]
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ResearchGate. (n.d.). Kinase Activity Inhibition Data. Available at: [Link]
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ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Available at: [Link]
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ACS Publications. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Available at: [Link]
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National Center for Biotechnology Information. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link]
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ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis and biological activity of pyrimidines-containing hybrids: Focusing on pharmacological application. Available at: [Link]
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MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available at: [Link]
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National Center for Biotechnology Information. (2017). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor.... Available at: [Link]
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National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
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National Center for Biotechnology Information. (2012). 2-Chloro-5-methyl-3-nitropyridine. Available at: [Link]
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A Researcher's Guide to Linker Scaffolds in PROTAC Synthesis: A Comparative Analysis of Alternatives to Traditional Chloropyrimidines
Abstract
The linker element in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. Historically, building blocks like 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine have served as valuable scaffolds for linker synthesis, leveraging robust chemistries like nucleophilic aromatic substitution (SNAr). However, the demand for PROTACs with enhanced potency, selectivity, and "drug-like" properties has catalyzed a shift away from simple alkyl and poly(ethylene glycol) (PEG) chains towards more sophisticated linker architectures. This guide provides an in-depth comparison of strategic alternatives, moving from the foundational pyrimidine-based approach to the modularity of "click chemistry," the conformational control of saturated heterocycles, and the spatiotemporal precision of photoswitchable linkers. We will provide a technical deep-dive into the causality behind these strategic choices, supported by comparative experimental data and detailed synthetic protocols.
The Foundational Role and Limitations of Pyrimidine-Based Linkers
The subject of our analysis, This compound , represents a class of heterocyclic building blocks used to introduce a degree of rigidity and defined exit vectors within a PROTAC linker. The chloropyrimidine moiety is an electrophilic hub, primed for SNAr reactions with nucleophilic handles (e.g., amines) on a nascent PROTAC fragment. This approach is synthetically reliable and yields a stable, metabolically robust linkage.
However, an over-reliance on this and similar simple scaffolds presents several limitations:
-
Limited Chemical Space: The iterative, linear synthesis required can be time-consuming and limits the rapid exploration of diverse linker lengths and compositions.
-
Physicochemical Properties: Resulting linkers can often be hydrophobic, contributing to poor aqueous solubility—a significant hurdle for these "beyond Rule of Five" molecules.[1]
-
Lack of Functional Control: The resulting linker is typically a passive tether, offering little in the way of functional modulation of the PROTAC's behavior.
The following sections will explore advanced alternatives that address these limitations, providing researchers with a toolkit for more rational and efficient PROTAC design.
Alternative Synthetic Strategies and Linker Architectures
The "Click Chemistry" Revolution: Triazole-Based Linkers
One of the most powerful alternatives to traditional linker synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction allows for the rapid, efficient, and modular assembly of two fragments—one bearing a terminal alkyne and the other an azide—to form a highly stable 1,2,3-triazole ring.
Why Choose This Strategy?
-
Modularity and Speed: It enables the rapid synthesis of large PROTAC libraries by simply "clicking" together different warheads, E3 ligands, and linker components.[3][4]
-
Improved Physicochemical Properties: The triazole ring is a metabolically stable bioisostere for an amide bond but can offer different properties. Its placement within the linker can be tuned to optimize solubility and lipophilicity.[5][]
-
Structural Role: The planar triazole ring can act as a rigid conformational constraint and can form productive hydrogen bonds within the ternary complex, enhancing binding affinity and degradation efficiency.[3]
Workflow Comparison: SNAr vs. Click Chemistry The following diagram illustrates the strategic difference between a linear SNAr-based synthesis and the convergent "click" chemistry approach.
Caption: Comparison of linear vs. convergent PROTAC synthesis workflows.
Comparative Experimental Data
While a direct head-to-head comparison with a pyrimidine linker is scarce, a study by Scott et al. on CDK9 degraders demonstrates how subtle changes in the triazole's position within the linker can significantly impact degradation potency (DC50) and cytotoxicity (IC50). This highlights the triazole's active role in modulating the PROTAC's biological activity.
| Compound ID | Linker Atoms (Thalidomide side:AT7519 side) | IC50 (MV4-11 cells, nM) | DC50 (MOLM-13 cells, nM) | Dmax (%) | Kinetic Solubility (μM) |
| 16 | 4:10 | 16 | 21 | 82 | 6.7 |
| 17 | 6:8 | 10 | 18 | 77 | 10.0 |
| 18 | 8:6 | 8 | 11 | 82 | 19.3 |
| 19 | 10:4 | 12 | 16 | 76 | 18.0 |
| 20 | 12:2 | 11 | 14 | 82 | 26.3 |
| Data adapted from Scott et al., ACS Med. Chem. Lett. 2022.[5][] |
This data illustrates that linker optimization is not merely about length; the strategic placement of rigid functional groups like triazoles is a critical parameter for achieving optimal degradation.[5]
Engineering Rigidity: Piperidine and Piperazine Linkers
Incorporating saturated heterocyclic rings like piperidine and piperazine is an increasingly popular strategy to impart conformational rigidity.[2][4][7] Unlike flexible PEG or alkyl chains which have a high entropic penalty upon binding, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2][8]
Why Choose This Strategy?
-
Conformational Constraint: Reduces the flexibility of the linker, which can lock the PROTAC into an optimal orientation for ternary complex formation, improving potency.[8]
-
Improved Pharmacokinetics: The constrained structure can enhance metabolic stability.[7] The basic nitrogen atoms in piperazine can also be protonated at physiological pH, which can significantly improve aqueous solubility—a major advantage for PROTACs.[7][9]
-
Versatile Synthesis: These motifs are common building blocks in medicinal chemistry and can be readily incorporated into linker syntheses.[7]
Piperidine vs. Piperazine: A Head-to-Head Comparison
| Feature | Piperidine | Piperazine | Causality & Rationale |
| Structure | Single basic amine | Two basic amines | Piperazine's second nitrogen offers an additional handle for synthesis or tuning solubility. |
| Basicity (pKa) | ~11 | pKa1 ~9.8, pKa2 ~5.6 | Piperazine's pKa values allow for protonation in acidic endosomes, potentially aiding cellular escape, while remaining largely neutral in the cytosol.[] |
| Solubility | Moderate improvement | Significant improvement | The ability to form a charged species at physiological pH dramatically increases aqueous solubility.[7][9] |
| Metabolic Stability | Good | Generally good | Rigid cyclic structures are less prone to metabolism than linear chains. Amide coupling to the piperazine nitrogen can prevent N-dealkylation.[7] |
Comparative Experimental Data
Direct comparisons of piperidine vs. piperazine linkers are limited, but data on BRD4-targeting PROTACs using piperazine-containing linkers show the potent degradation that can be achieved with this strategy.
| Compound | Linker Structure | DC50 (nM) | Dmax (%) |
| ARV-825 | JQ1 - Piperazine-PEG - Pomalidomide | <1 | >95 |
| dBET1 | JQ1 - Piperazine-Alkyl - Pomalidomide | ~4 | >95 |
| Illustrative data based on known high-potency BRD4 degraders incorporating piperazine motifs.[3] |
The clinical success of molecules like ARV-110 and ARV-471, which incorporate these rigid heterocyclic motifs, underscores the power of this design strategy.[7]
Spatiotemporal Control: Photoswitchable Azobenzene Linkers
A frontier in linker design involves embedding "smart" functionalities that allow for external control over PROTAC activity. Photoswitchable linkers, typically containing an azobenzene moiety, are a prime example. The azobenzene unit can be reversibly isomerized between its trans and cis forms using specific wavelengths of light.
Why Choose This Strategy?
-
Conditional Activity: The two isomers have different lengths and geometries. By designing the PROTAC so that only one isomer (e.g., the trans form) can effectively induce a ternary complex, protein degradation can be turned "on" or "off" with light.[10][11]
-
Spatiotemporal Precision: This allows for precise control over where and when the PROTAC is active, potentially reducing off-target effects and toxicity.
-
Research Tool: PhotoPROTACs are invaluable tools for studying the kinetics and dynamics of protein degradation in real-time.
Mechanism of Action
Caption: Light-induced activation of an Azobenzene-containing PROTAC.
While quantitative data is specific to each photoPROTAC system, studies have successfully demonstrated light-inducible degradation of targets like BCR-ABL, highlighting the viability of this innovative approach.[4][12]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker
This protocol describes a general synthesis for a BRD4-targeting PROTAC using a Boc-protected piperazine linker, adapted from published methodologies.[7]
Workflow Diagram
Caption: Synthetic workflow for a piperazine-linked PROTAC.
Step-by-Step Methodology:
-
Activation of E3 Ligand: Dissolve pomalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15-20 minutes.
-
First Coupling: To the activated pomalidomide solution, add the Boc-protected piperazine-containing linker (1.1 eq). Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO3 solution and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.
-
Boc Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours. Concentrate the solution under reduced pressure to remove excess TFA and solvent.
-
Activation of Warhead: In a separate flask, dissolve the (+)-JQ1 carboxylic acid derivative (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.
-
Final Coupling: Add a solution of the deprotected pomalidomide-linker intermediate in DMF to the activated JQ1 solution. Stir at room temperature for 4-6 hours until completion (monitor by LC-MS).
-
Final Purification: Purify the final PROTAC product by preparative reverse-phase HPLC to yield the desired compound.
Protocol 2: PROTAC Synthesis via CuAAC "Click Chemistry"
This protocol provides a general method for the CuAAC reaction to assemble a PROTAC from alkyne- and azide-functionalized precursors.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable vial, dissolve the alkyne-functionalized fragment (e.g., Warhead-Alkyne, 1.0 eq) and the azide-functionalized fragment (e.g., Linker-E3 Ligand, 1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
Prepare Catalyst/Reducing Agent: In separate vials, prepare fresh stock solutions of copper(II) sulfate (CuSO₄·5H₂O, e.g., 1 M in water) and sodium ascorbate (e.g., 1 M in water).
-
Initiate Reaction: Add sodium ascorbate (0.5 eq) to the reaction mixture, followed by CuSO₄·5H₂O (0.1 eq).
-
Reaction Progress: Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often open to the air. Monitor progress by LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the primary assay for quantifying PROTAC efficacy (determining DC50 and Dmax).
-
Cell Culture and Treatment: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Dosing: Treat cells with a serial dilution of the PROTAC (typically from 1 µM down to sub-nanomolar concentrations) for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and heat. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot against PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation observed).[2]
Conclusion and Future Outlook
The linker is unequivocally a central player in the design of a successful PROTAC. While traditional building blocks like this compound provide a reliable synthetic entry point, they represent only the beginning of the "linkerology" story. The strategic incorporation of alternative scaffolds offers a powerful toolkit to overcome the challenges of potency, selectivity, and pharmacokinetics.
-
Click chemistry provides unparalleled modularity for rapid SAR exploration.
-
Saturated heterocycles like piperazine offer a proven method to enhance rigidity and solubility, leading to molecules with improved clinical potential.
-
Photoswitchable linkers represent the next frontier, promising unprecedented control over protein degradation.
The choice of linker strategy is not a one-size-fits-all decision. It requires a careful, case-by-case evaluation based on the specific target protein, the E3 ligase, and the desired properties of the final molecule. As our understanding of ternary complex biology deepens, future linker designs will likely become even more sophisticated, incorporating elements that actively and predictably modulate protein-protein interactions to achieve the next generation of targeted protein degraders.
References
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Synthesis of Bifunctional Azobenzene Glycoconjugates for Cysteine-Based Photosensitive Cross-Linking with Bioactive Peptides. (2015). PubMed. [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]
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Scafidi, A., D'Andrea, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). ACS Publications. [Link]
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Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). National Institutes of Health. [Link]
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Wei, M., et al. (2020). Azo-PROTAC: Novel Light-Controlled Small-Molecule Tool for Protein Knockdown. Journal of Medicinal Chemistry. [Link]
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Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. (2021). National Institutes of Health. [Link]
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Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). PMC - NIH. [Link]
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Trauner, D., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Remodeling the Physicochemical and Pharmacokinetic Properties of PROTAC via Lipid Nanodisks for Cancer Therapy. (2023). National Institutes of Health. [Link]
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Scott, D. A., et al. (2022). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. [Link]
-
Pfaff, P., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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The Pyrimidine Scaffold: A Privileged Framework for Precision Kinase Inhibition
A Comparative Guide to the Structure, Activity, and Experimental Evaluation of Pyrimidine-Based Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rise of Targeted Inhibition
Protein kinases, a vast family of enzymes that catalyze the phosphorylation of substrate proteins, are central regulators of virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, where aberrant kinase activity can drive uncontrolled cell proliferation and survival. This has positioned kinases as one of the most critical classes of drug targets in modern medicine. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases, shifting the paradigm from broad-spectrum cytotoxic chemotherapy to targeted, precision medicine.
At the heart of many successful kinase inhibitors lies the pyrimidine scaffold, a heterocyclic aromatic organic compound. Its inherent ability to mimic the purine ring of ATP, the natural substrate for kinases, makes it an ideal framework for designing competitive inhibitors that occupy the ATP-binding site of these enzymes.[1][2] The versatility of the pyrimidine core allows for extensive chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] This guide provides a comparative study of four prominent FDA-approved pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, Ibrutinib, and Palbociclib. We will delve into their mechanisms of action, structure-activity relationships, and selectivity profiles, supported by experimental data and detailed protocols for their evaluation.
The Pyrimidine Scaffold: A Versatile Template for Kinase Inhibitors
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[4] Different substitution patterns on the pyrimidine ring give rise to distinct classes of inhibitors with unique target profiles.
-
2-Aminopyrimidine: This scaffold is a common feature in many kinase inhibitors, where the amino group can act as a hydrogen bond donor to the kinase hinge.
-
4-Aminopyrimidine: Similar to the 2-aminopyrimidine, this scaffold also facilitates hinge binding.
-
2,4-Diaminopyrimidine: This substitution pattern can offer additional interaction points and has been successfully employed in the design of potent kinase inhibitors.[4]
-
Fused Pyrimidines: The fusion of the pyrimidine ring with other heterocyclic systems, such as in the pyrazolo[3,4-d]pyrimidine core of Ibrutinib, creates a more rigid structure that can enhance binding affinity and selectivity.[5]
The strategic placement of various substituents on these core scaffolds allows for the exploitation of other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, leading to inhibitors with high potency and selectivity for their intended kinase targets.
Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors
To illustrate the diverse applications of the pyrimidine scaffold, we will compare four FDA-approved kinase inhibitors that have made a significant impact in the clinic.
Imatinib (Gleevec®): The Pioneer of Targeted Cancer Therapy
-
Core Scaffold: 2-Phenylaminopyrimidine
-
Primary Target: BCR-ABL, c-KIT, PDGFR[1]
-
Mechanism of Action: Imatinib is a competitive inhibitor that binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation of the enzyme.[3][6] This prevents the phosphorylation of downstream substrates, thereby inhibiting the proliferative signals that drive chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1]
Gefitinib (Iressa®): Targeting EGFR in Non-Small Cell Lung Cancer
-
Core Scaffold: 4-Anilinoquinazoline
-
Primary Target: Epidermal Growth Factor Receptor (EGFR)[7][8]
-
Mechanism of Action: Gefitinib competitively blocks the ATP-binding site of the EGFR tyrosine kinase.[7] It is particularly effective against activating mutations in EGFR, which are common in non-small cell lung cancer (NSCLC).[8] By inhibiting EGFR signaling, Gefitinib halts downstream pathways that promote cell proliferation and survival.[9]
Ibrutinib (Imbruvica®): A Covalent Inhibitor of Bruton's Tyrosine Kinase
-
Core Scaffold: Pyrazolo[3,4-d]pyrimidine
-
Primary Target: Bruton's Tyrosine Kinase (BTK)[10]
-
Mechanism of Action: Ibrutinib is a potent and irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[9][10] This blocks B-cell receptor signaling, which is crucial for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Palbociclib (Ibrance®): A Selective Inhibitor of Cyclin-Dependent Kinases 4 and 6
-
Core Scaffold: 2-(Pyridin-2-ylamino)pyrido[2,3-d]pyrimidin-7-one
-
Primary Target: Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[11][12]
-
Mechanism of Action: Palbociclib is a highly selective, reversible inhibitor of CDK4 and CDK6.[11] By inhibiting these kinases, it prevents the phosphorylation of the retinoblastoma (Rb) protein, a key tumor suppressor. This blocks the progression of the cell cycle from the G1 to the S phase, thereby halting the proliferation of cancer cells.[13]
Quantitative Data: A Head-to-Head Comparison of Kinase Selectivity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Off-target inhibition can lead to undesirable side effects. The following table summarizes the inhibitory activity (IC50 values in nM) of Imatinib, Gefitinib, Ibrutinib, and Palbociclib against a panel of selected kinases, providing a comparative view of their selectivity profiles. Data has been compiled from various KINOMEscan and biochemical assays.[14][15][16][17][18][19][20]
| Kinase Target | Imatinib (IC50, nM) | Gefitinib (IC50, nM) | Ibrutinib (IC50, nM) | Palbociclib (IC50, nM) |
| ABL1 | 25 | >10,000 | >10,000 | >10,000 |
| c-KIT | 100 | >10,000 | >10,000 | >10,000 |
| PDGFRα | 100 | >10,000 | >10,000 | >10,000 |
| EGFR | >10,000 | 33 | 50 | >10,000 |
| BTK | >10,000 | >10,000 | 0.5 | >10,000 |
| CDK4 | >10,000 | >10,000 | >10,000 | 11 |
| CDK6 | >10,000 | >10,000 | >10,000 | 16 |
| SRC | 250 | 100 | 50 | >10,000 |
| VEGFR2 | >1,000 | 1,000 | >1,000 | >10,000 |
| p38α | >1,000 | >1,000 | >1,000 | >10,000 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions. This table is for comparative purposes.
Signaling Pathway Visualizations
The following diagrams illustrate the signaling pathways targeted by each of the discussed inhibitors.
Caption: Imatinib inhibits the BCR-ABL signaling pathway.
Caption: Gefitinib blocks the EGFR signaling pathway.
Caption: Ibrutinib irreversibly inhibits the BTK signaling pathway.
Caption: Palbociclib inhibits the CDK4/6-Rb pathway.
Experimental Protocols for Kinase Inhibitor Evaluation
The following protocols provide detailed, step-by-step methodologies for key experiments used to characterize pyrimidine-based kinase inhibitors.
Experimental Workflow
Caption: General workflow for biochemical and cell-based kinase inhibitor assays.
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure the activity of a kinase and the inhibitory effect of a compound.[1][6]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase reaction buffer (specific to the kinase)
-
Test inhibitor (e.g., pyrimidine-based compound) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in kinase reaction buffer to achieve the desired concentration range. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Prepare the kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase reaction buffer.
-
-
Kinase Reaction:
-
Add the kinase reaction mixture to the wells of the microplate.
-
Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
After the incubation, add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert the ADP generated during the kinase reaction back to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][4][9][21] It is commonly used to determine the cytotoxic or cytostatic effects of kinase inhibitors.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., fetal bovine serum)
-
Test inhibitor (e.g., pyrimidine-based compound) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
White, opaque 96-well cell culture plates
-
Multichannel pipettes
-
Incubator (37°C, 5% CO2)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into the wells of a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a stock solution of the test inhibitor in DMSO. Perform serial dilutions in cell culture medium to achieve the desired concentration range.
-
Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells. The final volume in each well should be consistent.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is directly proportional to the number of viable cells.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion and Future Perspectives
The pyrimidine scaffold has unequivocally established itself as a cornerstone in the design of kinase inhibitors. Its versatility and ability to form crucial interactions within the kinase ATP-binding site have led to the development of numerous life-saving therapies. The comparative analysis of Imatinib, Gefitinib, Ibrutinib, and Palbociclib highlights the diverse range of kinase targets that can be effectively and selectively modulated through strategic modifications of the pyrimidine core.
The future of pyrimidine-based kinase inhibitor research will likely focus on several key areas. The development of next-generation inhibitors that can overcome acquired resistance mechanisms remains a significant challenge. This will require a deeper understanding of the structural and molecular basis of resistance and the design of novel pyrimidine derivatives that can target mutant kinases. Furthermore, the exploration of allosteric inhibitors that bind to sites other than the highly conserved ATP-binding pocket offers a promising avenue for achieving greater selectivity and overcoming ATP competition in the cellular environment. Finally, the application of computational methods, such as structure-based drug design and machine learning, will continue to accelerate the discovery and optimization of novel pyrimidine-based kinase inhibitors with improved efficacy and safety profiles, further solidifying the legacy of this remarkable scaffold in the fight against a multitude of diseases.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
The molecular structure of 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine incorporates a chlorinated pyrimidine ring, a nitro-substituted phenyl group, and an amine linkage. Each of these functional groups contributes to its potential hazards, necessitating a cautious and informed approach to its disposal. This guide is grounded in the principles of chemical compatibility, regulatory compliance, and risk mitigation.
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a thorough understanding of its potential hazards is crucial. Based on its structural motifs, the compound should be treated as hazardous.[1][2] The following table summarizes the anticipated hazards.
| Hazard Classification | Anticipated Effects | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][3] | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat are mandatory.[4][5] Use in a certified chemical fume hood to minimize inhalation risk.[4][5] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][6] | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[2][6] | Tightly fitting safety goggles are essential.[5] |
| Environmental Hazard | Halogenated organic compounds and nitroaromatics can be toxic to aquatic life and persist in the environment.[3][7][8] | Prevent release to the environment.[8][9] |
| Reactivity | Potentially reactive with strong oxidizing agents. | Store away from incompatible materials.[10] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is fundamental to laboratory safety and regulatory compliance.[11] The following protocol outlines the necessary steps for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is the cornerstone of safe chemical waste management.[1][4]
-
Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, weighing papers), in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Liquid waste containing this compound, such as reaction mixtures or solutions, must be collected in a separate, labeled hazardous waste container.[4]
-
Compatibility: Do not mix this waste with other chemical waste streams unless their compatibility has been verified.[1] Specifically, avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.
Step 2: Containerization
The selection of appropriate waste containers is critical to prevent leaks and spills.[5][12]
-
Container Type: Use chemically compatible containers, preferably plastic for solids and glass or polyethylene for liquids.[1][12] The container must have a secure, leak-proof closure.[1][11]
-
Original Containers: Whenever possible, using the original manufacturer's container for disposal is a good practice.[5]
-
Headspace: Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.[1]
Step 3: Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safe handling.[1][2][12]
-
Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[5]
-
Content Identification: Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Hazard Communication: Indicate the relevant hazards (e.g., "Toxic," "Environmental Hazard") by checking the appropriate boxes on the label.
Step 4: Storage
Temporary storage of hazardous waste in the laboratory must be done in a designated and controlled manner.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[5][12]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1]
-
Segregation: Store the container away from incompatible chemicals.[13]
-
Container Integrity: Keep the waste container closed at all times, except when adding waste.[12][14]
Step 5: Disposal and Removal
The final disposal of hazardous waste must be handled by trained professionals.
-
Contact Environmental Health and Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[12]
-
Licensed Disposal Company: The waste will be transported and disposed of by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[4] Incineration in a licensed facility is a common disposal method for halogenated organic compounds.[15][16]
Disposal Workflow Diagram
Caption: Workflow for safe disposal of the target compound.
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and correct action is critical to minimize harm.[4]
Spill Management
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.[4]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[15]
-
For dry spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[2][15]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[4]
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4][10] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting.[17] Rinse the mouth with water. Seek immediate medical attention.[4][17]
By adhering to these rigorous procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.
References
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- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Benchchem. (n.d.). Proper Disposal of m-PEG7-4-nitrophenyl carbonate: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (2025, December). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
- Apollo Scientific. (n.d.). 2-Nitrophenol Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals.
- Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Thermo Fisher Scientific. (2025, December 19). Pyrimidine Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet.
- Echemi. (n.d.). N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine Safety Data Sheets.
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Comprehensive Safety and Handling Guide for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
A Senior Application Scientist's Procedural Guide for Researchers
This guide provides essential safety and handling protocols for 2-chloro-5-methyl-N-(3-nitrophenyl)pyrimidin-4-amine (CAS Number: 1202759-74-7).[1] As a complex organic molecule, its handling requires a thorough understanding of its constituent chemical moieties—a chlorinated pyrimidine, a nitroaniline group, and a methyl group—to anticipate its reactivity and potential hazards. This document synthesizes established safety data for structurally analogous compounds to provide a robust framework for its safe utilization in a laboratory setting.
Hazard Analysis: A Structurally-Informed Perspective
Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach based on the hazardous properties of its structural components is warranted. The primary hazards are anticipated to stem from the chloro, nitro, and amine functionalities.
-
Chlorinated Pyrimidine Core : Halogenated organic compounds can be toxic and may pose environmental hazards.[2][3][4] They can be irritating to the skin, eyes, and respiratory tract.
-
Nitrophenyl Amine Moiety : Aromatic nitro compounds and aromatic amines are often associated with toxicity, including potential for skin irritation, eye damage, and systemic effects upon absorption.[5][6][7] Compounds like 2-chloro-5-nitrophenol are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8]
-
Reactivity : While specific reactivity data is unavailable, the presence of nitro and chloro groups suggests avoiding strong oxidizing agents and high temperatures to prevent decomposition and the release of toxic fumes.[9][10]
Based on analogous compounds, the following GHS hazard classifications should be conservatively assumed:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Skin Corrosion/Irritation
-
Serious Eye Damage/Eye Irritation
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A comprehensive PPE strategy is crucial to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE Levels
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[11][12] | To prevent skin contact. Disposable nitrile gloves offer good protection against a range of chemicals for short-term use.[11] Always inspect gloves before use and change them immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[11] A face shield should be worn over goggles when there is a significant risk of splashes or splattering.[11][12] | To protect against splashes that could cause serious eye damage.[13][14] |
| Skin and Body Protection | A flame-resistant lab coat (e.g., Nomex®) with a full front closure and long sleeves.[11] Long pants and closed-toe, chemical-resistant shoes are mandatory.[11][15] | To protect the skin from contact with the chemical. Cotton-based clothing should be worn under the lab coat.[11] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient to control airborne dust or aerosols.[5][11] | To prevent inhalation of the compound, which may cause respiratory irritation.[6][10][13] The need for respiratory protection should be determined by a formal risk assessment. |
PPE Selection and Use Workflow
Caption: PPE selection and use workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will ensure safety at every stage.
Receiving and Storage
-
Receiving : Upon receipt, inspect the container for any damage or leaks.
-
Storage : Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10] The container should be kept tightly closed.[6][9]
Handling Procedures
-
Engineering Controls : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6][9] Do not eat, drink, or smoke in the laboratory.[5][6]
-
Spill Response : In the event of a spill, evacuate the area and prevent the spread of the material. Use an absorbent material to clean up the spill and place it in a sealed container for disposal.[4] Ensure adequate ventilation during cleanup.[9]
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][9]
-
Skin Contact : In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5] Seek medical attention if irritation persists.[9]
-
Eye Contact : If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][9]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.
Waste Segregation
As a halogenated organic compound, it must be disposed of as hazardous waste.[2][3]
-
Solid Waste : Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, labeled container for halogenated organic waste.[2][16] Do not mix with non-halogenated waste streams.[3][16]
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Disposal Pathway
Caption: Disposal pathway for this compound waste.
All waste disposal must be in accordance with local, state, and federal regulations.[6] The primary method of disposal for halogenated organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[2][17]
Conclusion
The safe handling of this compound relies on a proactive and informed approach to safety. By understanding the potential hazards associated with its chemical structure and adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
